molecular formula C10H11N5O B1267506 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 4342-08-9

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1267506
CAS No.: 4342-08-9
M. Wt: 217.23 g/mol
InChI Key: SPSJTSUTONSWEX-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-benzyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSJTSUTONSWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279955
Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-08-9
Record name 4342-08-9
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Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide
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Foundational & Exploratory

Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of a key intermediate, benzyl azide, via a nucleophilic substitution reaction. The second step is a Dimroth rearrangement, a base-catalyzed [3+2] cycloaddition reaction between the benzyl azide and 2-cyanoacetamide to form the final triazole product.

Synthesis_Pathway cluster_0 Step 1: Benzyl Azide Synthesis cluster_1 Step 2: Triazole Ring Formation Benzyl Bromide Benzyl Bromide Benzyl Azide Benzyl Azide Benzyl Bromide->Benzyl Azide  NaN3, DMSO Sodium Azide Sodium Azide Sodium Azide->Benzyl Azide Final Product This compound Benzyl Azide->Final Product  2-Cyanoacetamide, NaOMe, Ethanol, Reflux 2-Cyanoacetamide 2-Cyanoacetamide 2-Cyanoacetamide->Final Product Base Sodium Methoxide Base->Final Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl Azide

This protocol outlines the synthesis of the benzyl azide intermediate from benzyl bromide.

Workflow:

Benzyl_Azide_Workflow A Dissolve Benzyl Bromide in DMSO B Add Sodium Azide A->B C Stir at Ambient Temperature Overnight B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry over Sodium Sulfate F->G H Concentrate in vacuo G->H I Benzyl Azide (Oil) H->I

Caption: Experimental workflow for the synthesis of benzyl azide.

Methodology:

  • In a round-bottom flask, dissolve benzyl bromide in dimethyl sulfoxide (DMSO).

  • To this solution, carefully add sodium azide.

  • Stir the reaction mixture vigorously at ambient temperature overnight.

  • After the reaction is complete, quench the reaction by the slow addition of water. Note: This may be an exothermic process.

  • Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide as a clear oil.

Step 2: Synthesis of this compound

This protocol describes the cycloaddition reaction to form the final product.

Workflow:

Final_Product_Workflow A Suspend 2-Cyanoacetamide in Ethanol B Add Sodium Methoxide A->B C Reflux the Mixture B->C D Cool and Add Benzyl Azide C->D E Reflux for 2 Hours D->E F Cool to Ambient Temperature E->F G Filter the Precipitate F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J Final Product I->J

Caption: Experimental workflow for the synthesis of the final product.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-cyanoacetamide in ethanol.

  • Carefully add sodium methoxide to the suspension.

  • Heat the mixture to reflux for approximately 15 minutes.

  • Cool the mixture slightly and add benzyl azide.

  • Heat the reaction mixture to reflux for 2 hours.

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

Reactant and Product Information
Compound NameFormulaMolecular Weight ( g/mol )Role
Benzyl BromideC₇H₇Br171.04Starting Material
Sodium AzideNaN₃65.01Reagent
Benzyl AzideC₇H₇N₃133.15Intermediate
2-CyanoacetamideC₃H₄N₂O84.08Reagent
Sodium MethoxideCH₃NaO54.02Base Catalyst
This compoundC₁₀H₁₁N₅O217.23Final Product
Physical and Spectroscopic Data of Benzyl Azide
PropertyData
AppearanceClear oil
¹H NMR (CDCl₃) δ 7.42-7.32 (m, 5H, Ar-H), 4.35 (s, 2H, CH₂)
¹³C NMR (CDCl₃) δ 135.4 (Ar-C), 128.9 (Ar-CH), 128.3 (Ar-CH), 128.2 (Ar-CH), 54.8 (CH₂)
IR (cm⁻¹) 2090 (s, N₃ stretch)
Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₁₁N₅O
Molecular Weight 217.23 g/mol [1]
IUPAC Name This compound[1]
CAS Number 4342-08-9

Note: Specific yield and melting point for the final product may vary depending on the reaction scale and purification efficiency. Spectroscopic data (¹H NMR, ¹³C NMR, IR) for the final product are available in chemical databases such as PubChem and the NIST WebBook.[1][2]

References

An In-depth Technical Guide to the Chemical Properties of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical characteristics, synthesis, reactivity, and its role as a modulator of the bacterial SOS response.

Core Chemical Properties

This compound is a white to off-white solid. Its core structure features a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms. This ring is substituted with an amino group at the 5-position, a carboxamide group at the 4-position, and a benzyl group at the 1-position nitrogen.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally derived and computationally predicted data.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₅OPubChem[1]
Molecular Weight 217.23 g/mol PubChem[1]
CAS Number 4342-08-9NIST WebBook[2]
Appearance White to off-white solid---
Melting Point Predicted: 183.57 °CChemchart
Water Solubility Predicted: 297.6 mg/LChemchart
LogP (predicted) 0.7PubChem[1]

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and efficient method involves the cycloaddition of an azide with an α-cyano amide.

Representative Experimental Protocol: Synthesis of a 5-Amino-1-substituted-1H-1,2,3-triazole-4-carboxamide

This protocol is adapted from the synthesis of analogous compounds and illustrates a general procedure.

Materials:

  • Benzyl azide

  • 2-Cyanoacetamide

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, 2-cyanoacetamide is added, and the mixture is stirred until a clear solution is obtained.

  • Benzyl azide is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is relatively stable. The amino group can undergo typical reactions of primary amines, such as acylation and alkylation, allowing for the synthesis of a diverse library of derivatives. The carboxamide group can be hydrolyzed under acidic or basic conditions. The triazole ring is generally resistant to oxidation and reduction under standard conditions.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2]

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amino and amide groups)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
~1660C=O stretching (amide I)
~1600N-H bending (amino and amide II)
1500-1400C=C stretching (aromatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts):

  • δ 7.2-7.4 ppm: Multiplet, corresponding to the protons of the benzyl group's phenyl ring.

  • δ 5.5 ppm: Singlet, corresponding to the two protons of the benzylic methylene (-CH₂-) group.

  • δ 7.0-7.5 ppm (broad): Two singlets, corresponding to the two protons of the primary amide (-CONH₂).

  • δ 5.0-6.0 ppm (broad): Singlet, corresponding to the two protons of the primary amino (-NH₂) group.

¹³C NMR (Expected Chemical Shifts):

  • δ 160-165 ppm: Carbonyl carbon of the amide.

  • δ 140-150 ppm: Carbons of the triazole ring.

  • δ 127-135 ppm: Carbons of the benzyl group's phenyl ring.

  • δ 50-55 ppm: Benzylic methylene carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 217, corresponding to its molecular weight.[1] Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the carboxamide moiety.

Biological Activity and Mechanism of Action

Derivatives of the 5-amino-1,2,3-triazole-4-carboxamide scaffold have shown promising activity as inhibitors of the bacterial SOS response, a critical pathway for DNA repair and the development of antibiotic resistance.

Inhibition of the Bacterial SOS Response

The bacterial SOS response is a complex signaling pathway that is activated in response to DNA damage. A key event in this pathway is the autocatalytic cleavage of the LexA repressor protein, which is facilitated by the RecA protein. This cleavage leads to the derepression of a multitude of genes involved in DNA repair, some of which are error-prone and can lead to mutations and antibiotic resistance.

This compound and its analogs are believed to inhibit the SOS response by preventing the RecA-mediated cleavage of LexA. By doing so, they maintain the repression of the SOS genes, thereby sensitizing bacteria to DNA-damaging antibiotics and reducing the likelihood of resistance development.

Signaling Pathway Diagram

The following diagram illustrates the bacterial SOS response and the point of inhibition by this compound.

SOS_Pathway cluster_stress Cellular Stress cluster_inhibition SOS Response Inhibition cluster_pathway SOS Pathway DNA_damage DNA Damage (e.g., from antibiotics) ssDNA Single-Stranded DNA (ssDNA) Formation DNA_damage->ssDNA leads to Triazole 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxamide LexA_cleavage LexA Cleavage Triazole->LexA_cleavage inhibits RecA_activation RecA Activation (RecA*) ssDNA->RecA_activation activates RecA_activation->LexA_cleavage facilitates SOS_genes SOS Gene Expression LexA_cleavage->SOS_genes derepresses DNA_repair DNA Repair & Mutagenesis SOS_genes->DNA_repair leads to LexA LexA Repressor LexA->SOS_genes represses

Bacterial SOS response pathway and inhibition.
Experimental Workflow for Assessing SOS Inhibition

A common method to evaluate the inhibitory activity of compounds on the SOS response is a cell-based reporter assay.

Experimental_Workflow start Start bacterial_culture Bacterial Culture with SOS Reporter Gene (e.g., lacZ) start->bacterial_culture add_compounds Addition of Test Compound (5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxamide) bacterial_culture->add_compounds induce_damage Induction of DNA Damage (e.g., with Mitomycin C) add_compounds->induce_damage incubation Incubation induce_damage->incubation measure_reporter Measurement of Reporter Gene Activity (e.g., β-galactosidase assay) incubation->measure_reporter data_analysis Data Analysis: Determine IC₅₀ measure_reporter->data_analysis end End data_analysis->end

Workflow for SOS inhibition screening.

Conclusion

This compound is a molecule of significant interest due to its potential as an inhibitor of the bacterial SOS response. Its chemical properties, including a stable and synthetically accessible scaffold, make it an attractive starting point for the development of novel antibacterial adjuvants. Further research into the structure-activity relationships of this class of compounds could lead to the development of potent agents that can enhance the efficacy of existing antibiotics and combat the growing threat of antimicrobial resistance. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in this endeavor.

References

A Technical Guide to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, a molecule of significant interest within the broader class of 5-amino-1,2,3-triazole-4-carboxamide (ATC) compounds. This document consolidates available data on its chemical and physical properties, provides a likely synthetic route, and discusses its potential biological activities based on studies of closely related analogs.

Core Compound Properties

This compound is a small molecule with the chemical formula C₁₀H₁₁N₅O.[1] Its structure, featuring a 1,2,3-triazole ring, is a recognized pharmacophore with considerable potential in antimicrobial and anticancer research.[2][3]

Physicochemical and Computed Data

The following tables summarize the key physicochemical and computed properties of this compound, primarily sourced from its PubChem entry.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₁N₅OPubChem[1]
Molecular Weight 217.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 4342-08-9PubChem[1]
Canonical SMILES C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)NPubChem[1]
InChI Key SPSJTSUTONSWEX-UHFFFAOYSA-NPubChem[1]
Computed PropertyValueSource
XLogP3 0.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 217.09635999PubChem[1]
Topological Polar Surface Area 99.8 ŲPubChem[1]
Boiling Point (Predicted) 437.85 °CChemchart[4]
Density (Predicted) 1.41 g/cm³Chemchart[4]
Water Solubility (Predicted) 596070 mg/LChemchart[4]

Synthesis and Experimental Protocols

General Synthetic Protocol

A likely synthetic pathway for this compound is outlined below, adapted from procedures for analogous compounds.[5][6] This method involves the reaction of benzyl azide with 2-cyanoacetamide in the presence of a base.

Step 1: Preparation of Benzyl Azide

Benzyl azide can be prepared from benzyl bromide and sodium azide in a suitable solvent like aqueous acetone. The reaction is typically stirred at room temperature overnight.

Step 2: Cycloaddition Reaction

The core triazole ring is formed through a [3+2] cycloaddition reaction.

  • To a solution of sodium ethoxide in ethanol, 2-cyanoacetamide is added, and the mixture is stirred.

  • Benzyl azide is then added to the reaction mixture.

  • The mixture is heated to reflux for several hours.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

The following diagram illustrates the likely synthetic workflow.

G benzyl_bromide Benzyl Bromide benzyl_azide Benzyl Azide benzyl_bromide->benzyl_azide NaN3 sodium_azide Sodium Azide sodium_azide->benzyl_azide product 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxamide benzyl_azide->product cyanoacetamide 2-Cyanoacetamide cyanoacetamide->product base Base (e.g., NaOEt) base->product Cycloaddition

Caption: Proposed synthesis of this compound.

Biological Activity and Potential Signaling Pathways

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has been identified as a promising framework in drug discovery, with demonstrated activity against various pathogens.[5][7] While specific biological data for the 1-benzyl derivative is limited, research on analogous compounds provides strong indications of its potential therapeutic applications and mechanisms of action.

Anti-parasitic Activity

A significant body of research has focused on the optimization of the ATC series against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[5][7][8] Phenotypic high-content screening identified the ATC core as a potent inhibitor of the intracellular parasite in infected VERO cells.[5][7] Optimization of the scaffold has led to compounds with improved potency, aqueous solubility, and metabolic stability.[5][7]

Inhibition of the Bacterial SOS Response

Derivatives of the 5-amino-1,2,3-triazole-4-carboxamide scaffold have been investigated as inhibitors of the bacterial SOS response.[2] This DNA repair network is a key driver of acquired antibiotic resistance.[2] These compounds, termed DISARMERs (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), function by disrupting the interaction between the SOS regulatory proteins RecA and LexA.[2] By inhibiting the RecA-mediated auto-proteolysis of LexA, these molecules help to suppress the emergence of resistance to conventional antibiotics.[2]

The following diagram illustrates the generalized signaling pathway of the bacterial SOS response and the likely point of intervention for ATC compounds.

G dna_damage DNA Damage (e.g., from antibiotics) recA RecA Activation dna_damage->recA lexA LexA Repressor recA->lexA Promotes cleavage sos_genes SOS Genes (DNA repair, mutagenesis) lexA->sos_genes Represses atc 5-Amino-1,2,3-triazole- 4-carboxamide (ATC) atc->recA Inhibits

Caption: Inhibition of the bacterial SOS response by ATC compounds.

Conclusion

This compound is a compound with significant potential, stemming from the established biological activity of its core scaffold. While further research is needed to fully elucidate the specific activities and mechanisms of this particular derivative, the existing data on analogous compounds provides a strong foundation for its further investigation as a potential therapeutic agent, particularly in the areas of anti-parasitic and antibacterial drug development. The synthetic accessibility of this compound class further enhances its attractiveness for medicinal chemistry programs.

References

An In-depth Technical Guide to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 4342-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, a molecule of significant interest in medicinal chemistry. The information presented is intended to support research and development efforts in the pursuit of novel therapeutic agents.

Core Properties

This compound is a triazole derivative with the molecular formula C₁₀H₁₁N₅O.[1] Its core structure is characterized by a 1,2,3-triazole ring substituted with an amino group, a carboxamide group, and a benzyl group. This compound is also known by other synonyms such as 5-amino-1-(phenylmethyl)-1H-1,2,3-triazole-4-carboxamide.[1]

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for guiding formulation and analytical method development.

PropertyValueSource
CAS Number 4342-08-9[1]
Molecular Formula C₁₀H₁₁N₅O[1]
Molecular Weight 217.23 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N[1]
InChI Key SPSJTSUTONSWEX-UHFFFAOYSA-N[1]
Appearance Solid (predicted)
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]
Topological Polar Surface Area 111 Ų[1]
LogP (XLogP3) 0.7[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a well-established chemical pathway involving the cycloaddition of an azide with a cyanoacetamide derivative. This approach offers a versatile and efficient route to this class of compounds.

General Synthesis Workflow

The overall synthetic strategy involves a base-mediated cyclization reaction. The key steps are outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Benzyl_azide Benzyl azide Reaction_Vessel Base-mediated Cycloaddition Benzyl_azide->Reaction_Vessel Reactant 1 Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->Reaction_Vessel Reactant 2 Product_Compound 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxamide Reaction_Vessel->Product_Compound Yields

A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol

This protocol is adapted from generalized procedures for the synthesis of similar 5-amino-1,2,3-triazole-4-carboxamide derivatives.[2]

Materials:

  • Benzyl azide

  • 2-Cyanoacetamide

  • Sodium ethoxide (or another suitable base)

  • Ethanol (or a suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-cyanoacetamide in anhydrous ethanol.

  • Base Addition: To this suspension, add a stoichiometric equivalent of sodium ethoxide. The mixture is typically stirred at room temperature until the base fully dissolves.

  • Azide Addition: Add benzyl azide to the reaction mixture.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Biological Activity and Potential Applications

The 5-amino-1,2,3-triazole-4-carboxamide scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities. Research has primarily focused on its potential as an antimicrobial and antiparasitic agent.

Inhibition of the Bacterial SOS Response

One of the notable biological activities of this scaffold is its ability to inhibit the bacterial SOS response, a crucial DNA repair system in bacteria that is often implicated in the development of antibiotic resistance.[3] Compounds with this core structure have been identified as inhibitors of the RecA protein, a key player in the SOS pathway. By inhibiting RecA-mediated autoproteolysis of the LexA repressor, these compounds can prevent the induction of SOS genes, thereby sensitizing bacteria to DNA-damaging antibiotics.[3]

SOS_Inhibition_Pathway DNA_Damage DNA Damage (e.g., by antibiotics) RecA_Activation RecA Activation DNA_Damage->RecA_Activation LexA_Cleavage LexA Autoproteolysis RecA_Activation->LexA_Cleavage SOS_Genes SOS Gene Expression (DNA Repair, Mutagenesis) LexA_Cleavage->SOS_Genes Target_Compound 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxamide Target_Compound->RecA_Activation Inhibits

Inhibition of the bacterial SOS response by the target compound.
Anti-Trypanosomal Activity

Derivatives of the 5-amino-1,2,3-triazole-4-carboxamide scaffold have also been investigated for their activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease.[2][4] Phenotypic screening has identified compounds within this class that exhibit potent anti-trypanosomal activity.[2] While the exact mechanism of action against T. cruzi is still under investigation, it is believed to be distinct from that of currently used drugs.[4] The optimization of this scaffold is an active area of research for the development of new treatments for this neglected tropical disease.

Conclusion

This compound (CAS 4342-08-9) and its analogues represent a promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and diverse biological activities, particularly as antimicrobial and antiparasitic agents, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to facilitate these research endeavors and contribute to the advancement of novel therapeutics.

References

structure elucidation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Introduction

This compound is a heterocyclic compound belonging to the triazole family. Compounds with this scaffold have garnered interest in medicinal chemistry.[1] Accurate structure elucidation is a critical first step in understanding its chemical properties and potential biological activity. This guide provides a detailed overview of the analytical techniques and data interpretation used to confirm the molecular structure of this compound, intended for researchers and professionals in the field of drug development.

The IUPAC name for this compound is this compound, and its molecular formula is C₁₀H₁₁N₅O.[2] The molecular weight is approximately 217.23 g/mol .[2]

Spectroscopic Data Analysis

The structure of this compound can be determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are summarized below. These assignments are based on the known effects of the functional groups and the heterocyclic ring system.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Benzyl CH₂~5.5-5.7Singlet2H
Phenyl H~7.2-7.4Multiplet5H
Amine NH₂VariableBroad Singlet2H
Carboxamide NH₂VariableBroad Singlet2H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)
Benzyl CH₂~53-55
Phenyl C (quaternary)~135-137
Phenyl CH~127-129
Triazole C4~120-125
Triazole C5~145-150
Carboxamide C=O~160-165
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The NIST WebBook provides access to the IR spectrum for this compound.[3]

Table 3: Key IR Absorption Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amine (N-H)Stretching3100 - 3500 (broad)
Amide (N-H)Stretching3100 - 3500 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Amide C=OStretching~1650 (strong)
Aromatic C=CStretching1450 - 1600
N-HBending1550 - 1650
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Mass Spectrometry Data

Ionm/z (expected)Description
[M]⁺217.10Molecular Ion
[M-CONH₂]⁺173.10Loss of carboxamide group
[C₇H₇]⁺91.05Benzyl cation (tropylium ion)

X-ray Crystallography

The most definitive evidence for the structure of this compound comes from single-crystal X-ray diffraction. A crystal structure for this compound is available in the Crystallography Open Database (COD) under the number 7036388.[2] This technique provides the precise spatial arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.

Synthesis Overview

The synthesis of 1-substituted 5-amino-1H-1,2,3-triazole-4-carboxamides often involves a base-promoted cyclization reaction. A common route is the reaction of an azide (in this case, benzyl azide) with a cyanoacetamide derivative. This synthetic pathway provides strong corroborative evidence for the final structure.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzyl Azide Benzyl Azide Base-promoted Cyclization Base-promoted Cyclization Benzyl Azide->Base-promoted Cyclization Cyanoacetamide Derivative Cyanoacetamide Derivative Cyanoacetamide Derivative->Base-promoted Cyclization Target Compound This compound Base-promoted Cyclization->Target Compound

Caption: Synthetic pathway for the target compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][4][5] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) can be obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer.[6] This allows for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula.

X-ray Crystallography

A single crystal of suitable quality is mounted on a diffractometer. Data is collected at a specific temperature, often low temperature, using Mo Kα or Cu Kα radiation. The structure is then solved and refined using specialized software.[7][8]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound follows a logical progression from preliminary analysis to definitive confirmation.

A Initial Analysis (Elemental Analysis, MS) B Functional Group ID (IR Spectroscopy) A->B C Determine C-H Framework (1H & 13C NMR) A->C E Propose Structure B->E D 2D NMR (COSY, HSQC, HMBC) C->D D->E F Confirm Connectivity (Synthesis) E->F G Definitive 3D Structure (X-ray Crystallography) E->G H Final Structure Confirmed F->H G->H

Caption: Workflow for structure elucidation.

Conclusion

The structure of this compound is unequivocally established through the combined application of modern analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and formula. Ultimately, single-crystal X-ray crystallography provides unambiguous proof of the atomic connectivity and three-dimensional structure. This comprehensive analysis is fundamental for any further investigation into the chemical and pharmacological properties of this compound.

References

An In-depth Technical Guide to Azide-Alkyne Cycloaddition for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles, moieties of significant interest in medicinal chemistry, chemical biology, and materials science.[1] This guide provides a comprehensive technical overview of the two primary modalities of this reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It details their mechanisms, offers a quantitative comparison, presents standardized experimental protocols, and illustrates key workflows and concepts through diagrams.

Core Principles and Mechanisms

The formation of 1,2,3-triazoles from azides and alkynes is a thermodynamically favorable process. However, the thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[1] The development of catalyzed and strain-promoted variants has overcome these limitations, providing rapid, selective, and high-yielding routes to triazole synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[1] This reaction boasts a remarkable rate acceleration of 107 to 108 compared to its uncatalyzed counterpart.[1] The mechanism, which involves a copper(I) catalyst, proceeds through a series of steps involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole product. The use of a Cu(II) salt in conjunction with a reducing agent, such as sodium ascorbate, is a common method for generating the active Cu(I) species in situ.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2] This reaction utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy for the cycloaddition to occur.[2] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming a stable triazole linkage. The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with more strained systems exhibiting faster kinetics.[3]

Quantitative Data Presentation

A key consideration in choosing between CuAAC and SPAAC is the trade-off between reaction kinetics and biocompatibility. The following tables provide a quantitative comparison to aid in this selection.

Reaction Kinetics: CuAAC vs. SPAAC
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity (can be mitigated with ligands)[2]High, suitable for in vivo applications[2]
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹[4]0.012 - 1.0 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[5]
Typical Reactants Terminal alkynes and azidesStrained cyclooctynes (e.g., BCN, DBCO) and azides
Regioselectivity High, exclusively 1,4-disubstituted triazole[1]Can produce a mixture of regioisomers
Second-Order Rate Constants for Common Cyclooctynes in SPAAC (with Benzyl Azide)
CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Bicyclo[6.1.0]nonyneBCN~0.012 - 0.024[5]
DibenzocyclooctyneDBCO / ADIBO~0.90[5]
DIBODIBO0.17[6]
DIFODIFO0.076[6]
BARACBARACHigher than DBCO[7]
Representative Yields for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
AlkyneAzideCatalyst/LigandSolventTemp.TimeYield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂ORT-73[8]
Propargylated CarvacrolEthyl 2-azidoacetateCuSO₄/Sodium Ascorbatet-BuOH/H₂ORT2.5 h80[9]
Propargylated ThymolEthyl 2-azidoacetateCuSO₄/Sodium Ascorbatet-BuOH/H₂ORT2.3 h60[9]
Propargylated EugenolEthyl 2-azidoacetateCuSO₄/Sodium Ascorbatet-BuOH/H₂ORT2.0 h75[9]
Propargylated VanillinEthyl 2-azidoacetateCuSO₄/Sodium Ascorbatet-BuOH/H₂ORT3.0 h50[9]
PhenylacetylenePhenyl AzideCuCl₂/Eosin YH₂ORT (Green LED)4 h95[10]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.

General Protocol for CuAAC Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

  • Terminal alkyne

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water).[9]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[11]

General Protocol for SPAAC Bioconjugation to a Protein

Materials:

  • Azide-modified protein in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-dye) dissolved in DMSO

  • Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

  • Reactant Preparation: Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 10-50 µM. Prepare a stock solution of the cyclooctyne-functionalized molecule in DMSO (e.g., 1-10 mM).

  • Conjugation: To the protein solution, add a 5- to 20-fold molar excess of the cyclooctyne stock solution. Ensure the final concentration of DMSO is below 10% to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For less reactive cyclooctynes or lower concentrations, incubation can be extended to overnight at 4°C.

  • Purification: Remove the excess unreacted cyclooctyne-functionalized molecule by size-exclusion chromatography or dialysis against the appropriate buffer.

  • Analysis: Analyze the labeled protein using methods such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry to confirm conjugation and determine the degree of labeling.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows of azide-alkyne cycloaddition reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst R1_Alkyne R¹-C≡CH Cu_Acetylide R¹-C≡C-Cu R1_Alkyne->Cu_Acetylide Coordination & Deprotonation R2_Azide R²-N₃ Six_Membered_Intermediate Six-membered Cu(III) metallacycle R2_Azide->Six_Membered_Intermediate Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Six_Membered_Intermediate Cycloaddition Triazolyl_Copper Triazolyl-Copper Intermediate Six_Membered_Intermediate->Triazolyl_Copper Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Copper->Product Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne Transition_State Concerted [3+2] Transition State Strained_Alkyne->Transition_State Azide R-N₃ Azide->Transition_State 1,3-Dipolar Cycloaddition Product Triazole Product Transition_State->Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow Start Start: Azide- or Alkyne- Functionalized Biomolecule Reaction_Choice Choose Reaction: CuAAC or SPAAC Start->Reaction_Choice CuAAC_Step CuAAC: Add complementary reactant, Cu(I) catalyst, and ligand Reaction_Choice->CuAAC_Step Biocompatibility not critical SPAAC_Step SPAAC: Add complementary strained cyclooctyne Reaction_Choice->SPAAC_Step Live cells/ in vivo Incubation Incubate under optimized conditions CuAAC_Step->Incubation SPAAC_Step->Incubation Purification Purify conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis Analyze conjugate (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: General experimental workflow for bioconjugation via azide-alkyne cycloaddition.

Drug_Discovery_Application cluster_synthesis Library Synthesis cluster_screening Screening and Optimization Building_Blocks Diverse Building Blocks (Azides and Alkynes) CuAAC CuAAC Reaction Building_Blocks->CuAAC Triazole_Library Library of Triazole Analogs CuAAC->Triazole_Library HTS High-Throughput Screening Triazole_Library->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Application of CuAAC in fragment-based drug discovery and lead optimization.

References

In-Depth Technical Guide: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a detailed experimental protocol for the synthesis, and an exploration of the potential biological significance of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, which has been identified as a novel and promising scaffold in the search for new therapeutic agents, particularly against Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi.[1][2][3]

Physicochemical Properties

Basic chemical and physical properties of the compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₁N₅O[4]
Molecular Weight 217.23 g/mol [4]
IUPAC Name This compound[4]
CAS Number 4342-08-9[4]

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30 - 7.40Multiplet5HPhenyl-H
~7.20 (broad s)Singlet2H-NH₂ (amino)
~6.80 (broad s)Singlet2H-CONH₂ (carboxamide)
~5.50Singlet2H-CH₂- (benzyl)

Note: Solvent is unspecified in the database; shifts may vary depending on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165C=O (carboxamide)
~148C5 (triazole ring)
~136C-ipso (phenyl)
~129C-para/ortho (phenyl)
~128C-meta (phenyl)
~119C4 (triazole ring)
~52-CH₂- (benzyl)

Note: Data is based on predicted and database spectra and may require experimental verification.[4]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.[4]

Table 3: Mass Spectrometry Data

m/zIonMethod
217[M]⁺GC-MS
91[C₇H₇]⁺GC-MS
Infrared (IR) Spectroscopy

The IR spectrum reveals characteristic functional group vibrations.

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (amino and amide)
~3030MediumC-H stretching (aromatic)
~2950MediumC-H stretching (aliphatic)
~1660StrongC=O stretching (amide I)
~1600MediumN-H bending (amide II) / C=C stretching (aromatic)
~1495, 1455MediumC=C stretching (aromatic)

Experimental Protocols

The following section details a representative protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of this class of compounds.[1][2]

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials benzyl_azide Benzyl Azide reaction Cyclization Reaction benzyl_azide->reaction cyanoacetamide 2-Cyanoacetamide cyanoacetamide->reaction base Sodium Ethoxide (NaOEt) base->reaction solvent Ethanol (EtOH) solvent->reaction workup Aqueous Work-up (Quench & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Reaction: One-pot azide-nitrile cycloaddition.

Materials:

  • Benzyl azide

  • 2-Cyanoacetamide

  • Sodium ethoxide (or other suitable base)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine solution

Procedure:

  • A solution of sodium ethoxide (1.1 equivalents) is prepared in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • 2-Cyanoacetamide (1.0 equivalent) is added portion-wise to the stirred solution of sodium ethoxide, maintaining the temperature at 0 °C.

  • After stirring for 15-20 minutes, a solution of benzyl azide (1.0 equivalent) in a minimum amount of anhydrous ethanol is added dropwise to the reaction mixture.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 78 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is re-dissolved in ethyl acetate and washed sequentially with deionized water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Biological Context and Potential Mechanism of Action

The 5-amino-1,2,3-triazole-4-carboxamide scaffold has been identified as a potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[2] While the exact molecular target of this specific compound is not definitively established, several mechanisms have been proposed for triazole-based compounds against this parasite.[9]

Mechanism_of_Action cluster_parasite Trypanosoma cruzi Parasite cluster_effects Biological Effects compound 5-Amino-1-benzyl-1H- 1,2,3-triazole-4-carboxamide cruzain Cruzain (Cysteine Protease) compound->cruzain Inhibits cyp51 Sterol 14α-demethylase (CYP51) compound->cyp51 Inhibits trans_sialidase Trans-sialidase compound->trans_sialidase Inhibits protein_degradation Inhibition of Protein Degradation cruzain->protein_degradation ergosterol_synthesis Disruption of Ergosterol Biosynthesis cyp51->ergosterol_synthesis cell_invasion Impairment of Host Cell Invasion trans_sialidase->cell_invasion parasite_death Parasite Death protein_degradation->parasite_death ergosterol_synthesis->parasite_death cell_invasion->parasite_death

Caption: Potential mechanisms of action against T. cruzi.

The diagram illustrates three potential enzymatic targets within the T. cruzi parasite:

  • Cruzain: A key cysteine protease involved in parasite survival and replication.[9]

  • Sterol 14α-demethylase (CYP51): An essential enzyme in the biosynthesis of ergosterol, a vital component of the parasite's cell membrane.[9]

  • Trans-sialidase: A surface enzyme that plays a critical role in host cell invasion and evasion of the host immune system.[9]

Inhibition of these targets by this compound could lead to the disruption of essential biological processes, ultimately resulting in parasite death.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, particularly for the development of new anti-parasitic agents. This guide provides the essential spectroscopic data and a reliable synthetic protocol to aid researchers in its synthesis and characterization. The exploration of its potential mechanisms of action highlights promising avenues for future drug development efforts targeting neglected tropical diseases like Chagas' disease.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 1,2,3-Triazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the 1,2,3-triazole-4-carboxamide core has emerged as a "privileged scaffold," a molecular framework consistently found in compounds with significant biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery, synthesis, and biological evaluation of novel derivatives based on this versatile core. The guide consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

The 1,2,3-triazole ring, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a stable and synthetically accessible backbone for creating diverse chemical libraries.[1][2] The carboxamide linkage provides a crucial point for introducing various substituents, allowing for fine-tuning of the molecule's physicochemical properties and biological target interactions. This combination has led to the development of compounds with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[3][4][5]

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of 1,2,3-triazole-4-carboxamide derivatives. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, including those in the National Cancer Institute's 60-cell line panel (NCI-60).[3]

Several studies have identified potent derivatives with significant growth inhibition against leukemia, melanoma, non-small cell lung, central nervous system (CNS), ovarian, renal, and breast cancer cell lines.[3] For instance, certain 5-amino-1-p-tolyl-1H-[3][6][7]triazole-4-carboxylic acid amides have shown noteworthy activity.[3] Molecular docking studies suggest that these compounds may exert their effects by interacting with key cancer-related targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 complexes.[8]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,2,3-triazole-4-carboxamide derivatives against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the structure-activity relationships (SAR) within this class of compounds.

Compound IDR1 GroupR2 GroupCancer Cell LineIC50 (µM)Reference
5j 4-Chlorophenyl3,4-DimethoxyphenylHeLa1.23[8]
PANC-12.15[8]
HCT-1161.87[8]
A-5492.54[8]
5i 4-Methoxyphenyl3,4-DimethoxyphenylHeLa2.56[8]
PANC-13.12[8]
HCT-1162.98[8]
A-5493.45[8]
5m 4-Nitrophenyl3,4-DimethoxyphenylHeLa1.98[8]
PANC-12.87[8]
HCT-1162.45[8]
A-5493.11[8]
5f 4-Fluorophenyl3,4-DimethoxyphenylHeLa3.12[8]
PANC-14.02[8]
HCT-1163.56[8]
A-5494.21[8]

Antimicrobial and Other Biological Activities

Beyond their anticancer properties, 1,2,3-triazole-4-carboxamides have demonstrated a range of other important biological activities.

Antimicrobial Activity: Novel derivatives have shown potential against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5] For example, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has exhibited significant antibacterial activity against Bacillus subtilis and Vibrio cholerae with a Minimum Inhibitory Concentration (MIC) of 59.5 µg/ml.[4] Certain benzylic 1,2,3-triazole-4-carboxamides have displayed potent fungicidal activity against clinically relevant fungal species, in some cases exceeding the efficacy of the reference drug itraconazole.[5]

Enzyme Inhibition: This scaffold has been successfully employed to design inhibitors of various enzymes. Notably, derivatives have been developed as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[9] This has significant implications for mitigating adverse drug-drug interactions. Additionally, some triazole derivatives have shown inhibitory activity against enzymes like inosine 5'-phosphate dehydrogenase, which is crucial for viral replication, highlighting their potential as antiviral agents.[10]

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected 1,2,3-triazole-4-carboxamide derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDTarget OrganismMIC (µg/mL)Reference
3d Rhizopus oryzae15.6[5]
3e Rhizopus oryzae31.2[5]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Bacillus subtilis59.5[4]
Vibrio cholerae59.5[4]

Signaling Pathways and Mechanisms of Action

The biological effects of 1,2,3-triazole-4-carboxamides are often attributed to their interaction with specific signaling pathways that are dysregulated in disease.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Triazole_Inhibitor 1,2,3-Triazole-4- Carboxamide Inhibitor Triazole_Inhibitor->Dimerization Inhibition

EGFR Signaling Pathway Inhibition

CDK4/Cyclin D3 Cell Cycle Regulation: The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners.[11] The CDK4/Cyclin D3 complex plays a crucial role in the G1 phase, where it phosphorylates the retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for DNA replication and cell cycle progression.[12][13] In cancer, this pathway is often hyperactivated.

CDK4_CyclinD3_Pathway Growth_Factors Mitogenic Signals (Growth Factors) CyclinD3_Expression Increased Cyclin D3 Expression Growth_Factors->CyclinD3_Expression CDK4_CyclinD3 CDK4/Cyclin D3 Complex Formation CyclinD3_Expression->CDK4_CyclinD3 Rb_Phosphorylation Rb Phosphorylation CDK4_CyclinD3->Rb_Phosphorylation E2F_Release E2F Release Rb_Phosphorylation->E2F_Release Gene_Transcription S-Phase Gene Transcription E2F_Release->Gene_Transcription Cell_Cycle_Progression G1 to S Phase Progression Gene_Transcription->Cell_Cycle_Progression Triazole_Inhibitor 1,2,3-Triazole-4- Carboxamide Inhibitor Triazole_Inhibitor->CDK4_CyclinD3 Inhibition

CDK4/Cyclin D3 Cell Cycle Pathway Inhibition

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of the 1,2,3-triazole-4-carboxamide scaffold and for key biological assays.

General Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high yield, regioselectivity, and tolerance of a wide range of functional groups.

Synthesis_Workflow Start Starting Materials: - Organic Azide (R1-N3) - Terminal Alkyne (R2-C≡CH) - Carboxylic Acid Derivative Step1 Step 1: CuAAC Reaction - CuSO4·5H2O - Sodium Ascorbate - Solvent (e.g., t-BuOH/H2O) Start->Step1 Intermediate Intermediate: 1,2,3-Triazole-4-carboxylic acid/ester Step1->Intermediate Step2 Step 2: Amide Coupling - Amine (R3-NH2) - Coupling Agent (e.g., EDCI, HOBt) - Base (e.g., DIPEA) - Solvent (e.g., DMF) Intermediate->Step2 Product Final Product: 1,2,3-Triazole-4-carboxamide Step2->Product

General Synthesis Workflow

Materials:

  • Appropriate organic azide

  • Terminal alkyne with a carboxamide precursor (e.g., an ester)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Amine for the final carboxamide formation

  • Coupling agents (e.g., EDCI, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent for coupling (e.g., DMF)

Procedure:

  • Cycloaddition: To a solution of the organic azide and the terminal alkyne in the chosen solvent system, add a catalytic amount of copper(II) sulfate pentahydrate and an excess of sodium ascorbate.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole ester by column chromatography.

  • Amide Formation: Dissolve the purified triazole ester in an anhydrous solvent.

  • Add the desired amine, coupling agents, and base.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction and purify the final 1,2,3-triazole-4-carboxamide product by crystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[18]

Materials:

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 1,2,3-triazole-4-carboxamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the ability to modulate its biological activity through systematic structural modifications, has led to the identification of potent anticancer, antimicrobial, and enzyme inhibitory compounds. This guide provides a foundational resource for researchers in the field, offering insights into the synthesis, biological evaluation, and mechanisms of action of this important class of molecules. Further exploration of the chemical space around this scaffold is warranted and holds the potential to deliver next-generation therapeutics for a range of diseases.

References

A Technical Guide to the Preliminary Biological Screening of Triazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole and 1,2,3-triazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a carboxamide moiety into the triazole ring has yielded a plethora of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of novel triazole carboxamide derivatives, focusing on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Anticancer Screening

Triazole carboxamides have emerged as a promising class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[1][2][3][4]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of novel triazole carboxamide derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: 1,2,3-Triazole Carboxamides
5fHCT-116-Doxorubicin-
5iPANC-1-Doxorubicin-
5jHeLa-Doxorubicin-
5mA-549-Doxorubicin-
Series 2: Thiazole-5-Carboxamides
8cA-54948% inhibition at 5 µg/mL5-Fluorouracil-
8fA-54940% inhibition at 5 µg/mL5-Fluorouracil-

Note: Specific IC50 values for some compounds were not available in the provided search results, but significant activity was reported.[2][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • 96-well microplate

  • Human cancer cell lines (e.g., HeLa, PANC-1, HCT-116, A-549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Triazole carboxamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazole carboxamide compounds and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug like doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: EGFR Inhibition

Several triazole carboxamide derivatives have been shown to exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2][4]

EGFR_Signaling Triazole Carboxamide Triazole Carboxamide EGFR EGFR Triazole Carboxamide->EGFR Inhibits Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation

EGFR signaling pathway inhibition.

Antimicrobial and Antifungal Screening

Triazole carboxamides have also demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8][9][10]

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of these compounds is often determined by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.

Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference Compound
Series 3: 1H-1,2,3-Triazole Derivatives of Metronidazole
5bVarious bacteria & fungiNot specifiedPotentMetronidazole
5cVarious bacteria & fungiNot specifiedPotentMetronidazole
5eVarious bacteria & fungiNot specifiedPotentMetronidazole
7bVarious bacteria & fungiNot specifiedPotentMetronidazole
7eVarious bacteria & fungiNot specifiedPotentMetronidazole
Series 4: 1,2,4-Triazole Derivatives
6hPhysalospora piricola-13.095Mefentrifluconazole (39.516)
5jPhytophthora capsici-17.362Mefentrifluconazole (75.433)

Note: The table presents a selection of compounds that showed significant activity.[7][9][10]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11]

Materials:

  • Muller-Hinton agar plates

  • Bacterial or fungal strains

  • Sterile cork borer or pipette tips

  • Triazole carboxamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic or antifungal)

  • Negative control (e.g., the solvent used to dissolve the compounds)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the Muller-Hinton agar plates uniformly with a standardized suspension of the test microorganism.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the triazole carboxamide solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Culture broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Triazole carboxamide compounds

  • Standard antimicrobial agent

  • Microplate reader

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the triazole carboxamide compounds and the standard antimicrobial agent in the culture broth in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the microplate at the appropriate temperature and duration.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_result Result Synthesize Triazole Carboxamides Synthesize Triazole Carboxamides Agar Well Diffusion Agar Well Diffusion Synthesize Triazole Carboxamides->Agar Well Diffusion Broth Microdilution (MIC) Broth Microdilution (MIC) Agar Well Diffusion->Broth Microdilution (MIC) Compounds with activity Active Compounds Active Compounds Broth Microdilution (MIC)->Active Compounds

Workflow for antimicrobial screening.

Anti-inflammatory Screening

Certain triazole carboxamide derivatives have shown potential as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO).[6][11]

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines.

Compound IDCell LineLPS Concentration% NO Inhibition at tested concentrationReference Compound
Series 5: Triazoloquinoxaline Carboxamides
6cRAW264.7Not specifiedSignificantIndomethacin
6kRAW264.7Not specifiedSignificantIndomethacin

Note: The table highlights compounds with reported significant anti-inflammatory activity.[11]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[8]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Triazole carboxamide compounds

  • Griess reagent (Part A: sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the triazole carboxamide compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add the Griess reagent to the supernatant. The presence of nitrite will lead to a color change.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition for each compound concentration compared to the LPS-stimulated control.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Triazole Carboxamide Triazole Carboxamide Triazole Carboxamide->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (iNOS) Pro-inflammatory Genes (iNOS) Nucleus->Pro-inflammatory Genes (iNOS) Activates Transcription

NF-κB signaling pathway in inflammation.

References

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Derivatives

Introduction

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is a privileged heterocyclic core in modern medicinal chemistry and drug development.[1][2] Derivatives built upon this framework exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antiparasitic properties.[1][3] The structural rigidity of the triazole ring, combined with its capacity for hydrogen bonding and dipole interactions, makes it an effective isostere for amide bonds, contributing to its value in designing novel therapeutic agents.[4]

This technical guide focuses on the synthesis of N1-benzylated derivatives of the ATC core. The benzyl group is a common substituent in medicinal chemistry, often introduced to probe for hydrophobic interactions within protein binding sites and to improve metabolic stability.[1] We will provide a detailed overview of the primary synthetic strategies, comprehensive experimental protocols, and quantitative data for the preparation of these valuable compounds.

Core Synthetic Strategy: Regioselective [3+2] Cycloaddition

The most expedient and widely adopted method for constructing the this compound core is a base-promoted [3+2] cycloaddition reaction. This reaction involves the regioselective condensation of benzyl azide with an active methylene compound containing a nitrile group. The reaction exclusively yields the 1,5-disubstituted triazole isomer, a result of the Dimroth rearrangement of the initially formed imino intermediate.

Two primary variations of this strategy are commonly employed, differing in the choice of the three-carbon component.

  • Route A: Direct cyclization of benzyl azide with 2-cyanoacetamide. This is the most direct approach to the target carboxamide.

  • Route B: A two-step approach involving the cyclization of benzyl azide with ethyl 2-cyanoacetate to yield an intermediate ester, which is subsequently amidated to form the final carboxamide.[2] This route offers greater flexibility for introducing diversity at the carboxamide position.

Logical Synthesis Workflow

The following diagram illustrates the primary synthetic pathways for accessing the target compounds, starting from common precursors.

cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Benzyl Halide Benzyl Halide Sodium Azide Sodium Azide Benzyl Azide Benzyl Azide Sodium Azide->Benzyl Azide Cyanoacetamide Cyanoacetamide Target Carboxamide 5-Amino-1-benzyl-1H-1,2,3-triazole -4-carboxamide Derivative Cyanoacetamide->Target Carboxamide Ethyl Cyanoacetate Ethyl Cyanoacetate Triazole Ester Ethyl 5-amino-1-benzyl- 1H-1,2,3-triazole-4-carboxylate Ethyl Cyanoacetate->Triazole Ester Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Target Carboxamide Triazole Ester->Target Carboxamide Route B (Step 2): + Amine (R-NH2) (Amidation, e.g., AlMe3)

Caption: General synthetic workflow for 5-Amino-1-benzyl-1,2,3-triazole-4-carboxamide derivatives.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials.

Target This compound Disconnect1 C-N Disconnection (Amidation) Target->Disconnect1 Ester Ethyl 5-amino-1-benzyl- 1H-1,2,3-triazole-4-carboxylate Disconnect1->Ester Disconnect2 [3+2] Cycloaddition Disconnection Ester->Disconnect2 Synthons Key Synthons Disconnect2->Synthons BenzylAzide Benzyl Azide Disconnect2->BenzylAzide CyanoFragment 2-Cyanoacetamide or Ethyl 2-cyanoacetate Disconnect2->CyanoFragment

Caption: Retrosynthetic analysis of the target triazole carboxamide core.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of the key intermediate and the final products via the most common routes.

Protocol 1: Synthesis of Benzyl Azide (Intermediate)

Benzyl azide is a crucial precursor, typically prepared from the corresponding benzyl halide.

  • Reaction: Benzyl bromide + NaN₃ → Benzyl azide + NaBr

  • Procedure:

    • Dissolve sodium azide (1.2 equivalents) in a mixture of water and a suitable organic solvent (e.g., acetone or DMF).

    • Add benzyl bromide or benzyl chloride (1.0 equivalent) to the solution.

    • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • After completion, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Caution: Benzyl azide is potentially explosive and should be handled with care. It is recommended to use it directly in the next step without distillation.

Protocol 2: Two-Step Synthesis via Triazole Ester (Route B)

This route is highly versatile for creating a library of carboxamide derivatives.[2]

  • Step 1: Synthesis of Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

    • Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar).

    • To this solution, add ethyl 2-cyanoacetate (1.0 equivalent) dropwise at 0 °C.

    • Add benzyl azide (1.0 equivalent) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure triazole ester.

  • Step 2: Amidation of the Triazole Ester

    • Dissolve the ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 equivalent) and the desired amine (e.g., ammonia for the primary carboxamide, or a primary/secondary amine for substituted amides, 1.5-2.0 equivalents) in anhydrous toluene.[1]

    • Cool the solution to 0 °C under an inert atmosphere.

    • Add trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 equivalents) dropwise.[1]

    • Stir the reaction at room temperature or heat to 80-100 °C for 4-12 hours until TLC indicates the consumption of the starting material.

    • Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of a saturated solution of Rochelle's salt (sodium potassium tartrate) or water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and biological data for representative derivatives from this class of compounds.

Table 1: Representative Reaction Conditions for Triazole Ring Formation
Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl azide, Ethyl 2-cyanoacetateNaOEtEthanolRoom Temp.24~85-95
Benzyl azide, 2-CyanoacetamideDBUDMF8012~70-80
p-Methoxybenzyl azide, Ethyl 2-cyanoacetateNaOEtEthanolRoom Temp.24High
p-Chlorobenzyl azide, 2-CyanoacetamideK₂CO₃AcetonitrileReflux18Moderate
Table 2: Biological and Physicochemical Data of Optimized ATC Derivatives

This table presents data for derivatives optimized against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1]

Compound IDR Group (at N1-benzyl para-position)pEC₅₀¹Cli (mouse)²Aq. Solubility (µM)³
Hit Cmpd (3) -SCH₃>6.06.4>128
12 -Cyclopropyl6.70.9102
13 -OCF₃6.71.158
15 -C(CH₃)₂CH₃ (tert-Butyl)6.90.411

¹pEC₅₀: Negative logarithm of the half-maximal effective concentration against T. cruzi. Higher values indicate greater potency.[1] ²Cli: Intrinsic clearance in mouse liver microsomes (mL min⁻¹ g⁻¹). Lower values indicate greater metabolic stability.[1] ³Aq. Solubility: Kinetic aqueous solubility at pH 7.4 measured by nephelometry.[1]

Conclusion

The synthesis of this compound derivatives is a well-established and highly modular process, primarily relying on the robust [3+2] cycloaddition of benzyl azide with cyano-activated methylene compounds. The two-step approach through an ester intermediate offers significant advantages for generating chemical libraries for structure-activity relationship (SAR) studies. As demonstrated by the data against T. cruzi, modifications to the benzyl moiety can significantly enhance potency, metabolic stability, and solubility, underscoring the value of this scaffold in modern drug discovery programs.[1] The detailed protocols and data provided herein serve as a comprehensive resource for researchers engaged in the synthesis and development of novel triazole-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,2,3-triazole scaffold has garnered considerable attention in medicinal chemistry due to its synthetic accessibility and wide range of biological activities. This document provides detailed application notes and protocols for the investigation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and its derivatives as potential antimicrobial agents. While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, preliminary studies on a series of novel N-benzyl and related 1H-1,2,3-triazole-4-carboxamides have indicated their potential as scaffolds for the development of new antibacterial and antifungal agents.[1] This document, therefore, summarizes the available information on related compounds and provides standardized protocols for the antimicrobial evaluation of this class of molecules.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₁N₅O Molecular Weight: 217.23 g/mol CAS Number: 4342-08-9

Anticipated Antimicrobial Spectrum

Based on preliminary screenings of related N-benzyl-1H-1,2,3-triazole-4-carboxamides, this class of compounds has demonstrated inhibitory activity against a range of pathogenic microorganisms. A study involving a series of these compounds showed selective or broad-spectrum inhibition against both bacteria and fungi.[1] The most sensitive microorganisms to this class of compounds were identified as Acinetobacter baumannii and Candida albicans.[1]

Data Presentation: Antimicrobial Activity of Related N-benzyl-1H-1,2,3-triazole-4-carboxamide Derivatives

Quantitative data for this compound is not available. The following table summarizes the reported percentage inhibition of various N-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives from a preliminary screening study conducted at a concentration of 32 µg/mL.[1]

Compound DerivativeTarget MicroorganismInhibition (%)
Compound 5n Acinetobacter baumannii20.20
Compound 7a Acinetobacter baumannii21.05
Compound 5h Candida albicans17.70
Compound 7a Candida albicans13.20
Compound 5a Cryptococcus neoformans22.35

Note: The specific structures of compounds 5a, 5h, 5n, and 7a are detailed in the cited literature.[1] Compound 5m from the same study was noted for its consistent effectiveness across all tested strains, although specific inhibition percentages were not provided in the abstract.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound. These protocols are based on standard microbiological techniques.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Sterile DMSO (for stock solution preparation)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and inoculum only)

  • Microplate reader or visual inspection

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells for a positive control (broth, inoculum, and a standard antibiotic) and a negative control (broth and inoculum without any antimicrobial agent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Sterile DMSO

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile swab into the prepared microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.

  • Preparation of Test Disks: Aseptically apply a known concentration of the test compound (dissolved in DMSO) to sterile filter paper disks. Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disks, along with positive and negative (DMSO only) control disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound's antimicrobial properties.

G Figure 1. General Workflow for Antimicrobial Compound Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Mechanism of Action (MoA) Studies (Optional) Compound Test Compound (this compound) StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution DiskDiffusion Agar Disk Diffusion Assay StockSolution->DiskDiffusion Impregnate disks BrothDilution Broth Microdilution (MIC) StockSolution->BrothDilution Serial dilutions MeasureZones Measure Zones of Inhibition DiskDiffusion->MeasureZones DetermineMIC Determine MIC Values BrothDilution->DetermineMIC SOS SOS Response Inhibition Assay DetermineMIC->SOS Membrane Membrane Permeability Assay DetermineMIC->Membrane

Caption: General Workflow for Antimicrobial Compound Screening

Potential Mechanism of Action: Inhibition of the Bacterial SOS Response

Some 5-amino-1,2,3-triazole-4-carboxamide derivatives have been investigated as inhibitors of the bacterial SOS response, a DNA repair system that can be activated by antibiotic-induced stress. Inhibition of this pathway can potentially re-sensitize bacteria to existing antibiotics.

G Figure 2. Simplified Diagram of Bacterial SOS Response Inhibition DNA_Damage DNA Damage (e.g., from Antibiotics) RecA RecA Activation DNA_Damage->RecA LexA_Cleavage LexA Autocleavage RecA->LexA_Cleavage SOS_Genes SOS Gene Expression (DNA Repair, Mutagenesis) LexA_Cleavage->SOS_Genes Test_Compound 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxamide Derivative Test_Compound->LexA_Cleavage Inhibits

Caption: Simplified Diagram of Bacterial SOS Response Inhibition

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. While comprehensive data on the specific antimicrobial activity of the parent compound is limited, preliminary studies on related derivatives suggest potential efficacy against both bacterial and fungal pathogens, particularly Acinetobacter baumannii and Candida albicans.[1] The provided protocols offer a standardized framework for the systematic evaluation of this and related compounds. Further investigation into the structure-activity relationships and mechanism of action is warranted to exploit the full therapeutic potential of this chemical class.

References

Application Notes and Protocols: Mechanisms of Action Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the established and emerging mechanisms of action of trypanocidal compounds against Trypanosoma cruzi, the etiological agent of Chagas disease. This document includes summaries of key drug targets, quantitative data on compound efficacy, detailed experimental protocols for assessing anti-trypanosomal activity, and visual diagrams of relevant pathways and workflows.

Mechanisms of Action: An Overview

The current therapeutic arsenal for Chagas disease is limited, primarily relying on two nitroheterocyclic drugs, benznidazole and nifurtimox. However, significant research efforts are underway to identify novel drug targets and develop more effective and less toxic treatments. The primary mechanisms of action against T. cruzi can be broadly categorized as:

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) that overwhelm the parasite's antioxidant defenses, leading to damage of DNA, proteins, and lipids.

  • Enzyme Inhibition: Targeting essential enzymes in the parasite's metabolic pathways, such as cysteine proteases and enzymes involved in sterol biosynthesis.

  • Interference with DNA and Protein Synthesis: Disruption of vital cellular processes required for parasite replication and survival.

Quantitative Data on Anti-Trypanosomal Compounds

The following tables summarize the in vitro efficacy of various compounds against different life cycle stages of T. cruzi.

Table 1: Efficacy of Nitroheterocyclic Drugs against T. cruzi

CompoundT. cruzi StageHost CellIC50 / EC50 (µM)Reference
BenznidazoleAmastigoteVero1.45[1]
BenznidazoleAmastigote3T3IC90: 24.7[2]
BenznidazoleEpimastigote-4.02 ± 2.82[3]
NifurtimoxAmastigoteH9c20.72 ± 0.15[4]
NifurtimoxEpimastigote-2.46 ± 2.25[3]
NifurtimoxTrypomastigote-3.60 ± 2.67[3]

Table 2: Efficacy of Cruzain Inhibitors against T. cruzi

CompoundTargetIC50 / Ki (µM)T. cruzi StageEC50 (µM)Reference
K11777Cruzain-Amastigote-[5]
Vinyl Sulfone DerivativesCruzainKi*: 0.1–0.4Amastigote5–8[6]
N-substituted benzimidazolesCruzainIC50: 1.43 - 2.04Amastigote-[1]
MMV006169 (Compound 7)CruzainIC50: 27 ± 3--[7]
MMV019918 (Compound 12)CruzainIC50: 0.46 ± 0.03--[7]

Table 3: Efficacy of Sterol Biosynthesis Inhibitors against T. cruzi

CompoundTargetIC50 (µM)T. cruzi StageEC50 (nM)Reference
PosaconazoleCYP510.048Amastigote1.2[8][9]
KetoconazoleCYP510.014Epimastigote-[8]
ItraconazoleCYP510.029--[8]
LovastatinHMG-CoA reductase-Epimastigote-[10][11]

Signaling Pathways and Drug Action

Oxidative Stress Induction by Nitroheterocycles

Benznidazole and nifurtimox are prodrugs that require activation by parasitic nitroreductases (NTRs). This process generates highly reactive nitro radical anions and other reactive oxygen species (ROS) that induce significant cellular damage.[4][6]

oxidative_stress cluster_parasite Trypanosoma cruzi Benznidazole Benznidazole NTR Nitroreductase (NTR) Benznidazole->NTR Nifurtimox Nifurtimox Nifurtimox->NTR Nitro_Radical Nitro Radical Anions NTR->Nitro_Radical Reduction ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Redox Cycling DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Parasite Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Activation of nitro-drugs and induction of oxidative stress in T. cruzi.

Inhibition of Cruzain

Cruzain, the major cysteine protease of T. cruzi, is essential for parasite survival, replication, and invasion of host cells.[12] Inhibitors of cruzain, such as vinyl sulfones and peptidomimetics, block its catalytic activity, leading to parasite death.

cruzain_inhibition Cruzain_Inhibitor Cruzain Inhibitor (e.g., Vinyl Sulfone) Cruzain Cruzain (Cysteine Protease) Cruzain_Inhibitor->Cruzain Inhibition Cleaved_Products Cleaved Products Cruzain->Cleaved_Products Proteolysis Parasite_Function Essential Parasite Functions (Replication, Invasion) Cruzain->Parasite_Function Substrate Protein Substrates Substrate->Cruzain Cleaved_Products->Parasite_Function Parasite_Death Parasite Death Parasite_Function->Parasite_Death Disruption leads to

Caption: Mechanism of action of cruzain inhibitors against T. cruzi.

Inhibition of Sterol Biosynthesis

T. cruzi relies on the de novo synthesis of ergosterol and other 24-alkylated sterols for its membrane integrity and function.[10][11] Azole compounds, such as posaconazole, inhibit the enzyme sterol 14α-demethylase (CYP51), a key step in this pathway, leading to the accumulation of toxic sterol intermediates and disruption of the parasite's cell membrane.[8][13]

sterol_biosynthesis_inhibition Acetyl_CoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase Acetyl_CoA->HMG_CoA_Reductase Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Lanosterol Lanosterol Mevalonate_Pathway->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane_Integrity Parasite Membrane Integrity Ergosterol->Membrane_Integrity Parasite_Death Parasite Death Membrane_Integrity->Parasite_Death Disruption leads to Azoles Azole Inhibitors (e.g., Posaconazole) Azoles->CYP51 Inhibition

Caption: Inhibition of the sterol biosynthesis pathway in T. cruzi.

Experimental Protocols

In Vitro Anti-Trypanosomal Drug Screening using β-Galactosidase-Expressing Parasites

This protocol describes a colorimetric assay to determine the efficacy of compounds against the different life cycle stages of T. cruzi expressing the β-galactosidase (β-gal) reporter gene.[14][15][16]

in_vitro_screening_workflow cluster_workflow In Vitro Screening Workflow Start Start Culture_Parasites Culture β-gal expressing T. cruzi (Epimastigotes, Trypomastigotes, Amastigotes) Start->Culture_Parasites Plate_Parasites Plate parasites in 96-well plates Culture_Parasites->Plate_Parasites Add_Compounds Add serial dilutions of test compounds Plate_Parasites->Add_Compounds Incubate Incubate for appropriate time Add_Compounds->Incubate Add_Substrate Add CPRG substrate and detergent Incubate->Add_Substrate Incubate_Color Incubate for color development Add_Substrate->Incubate_Color Read_Absorbance Read absorbance at 570-595 nm Incubate_Color->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro anti-T. cruzi drug screening.

Materials:

  • T. cruzi strain expressing β-galactosidase (e.g., Tulahuen strain)

  • Liver Infusion Tryptose (LIT) medium for epimastigotes

  • DMEM or RPMI-1640 medium for trypomastigotes and amastigotes

  • Fetal Bovine Serum (FBS)

  • 96-well microplates

  • Test compounds and reference drug (e.g., benznidazole)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40) or Triton X-100

  • Microplate reader

Protocol:

  • Parasite Culture:

    • Epimastigotes: Culture in LIT medium supplemented with 10% FBS at 28°C.

    • Trypomastigotes and Amastigotes: Maintain in a mammalian cell line (e.g., Vero or L6 cells) in DMEM or RPMI-1640 with 2-10% FBS at 37°C in a 5% CO2 atmosphere. Harvest trypomastigotes from the supernatant of infected cell cultures.

  • Assay Setup:

    • Epimastigotes: Seed 2 x 10^5 parasites/well in a 96-well plate in 100 µL of LIT medium.

    • Trypomastigotes: Seed 2 x 10^5 parasites/well in 100 µL of culture medium.

    • Amastigotes: Seed host cells (e.g., 4 x 10^3 Vero cells/well) and allow them to adhere overnight. Infect with trypomastigotes at a multiplicity of infection (MOI) of 10 for 24 hours. Wash to remove extracellular parasites.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated parasites (negative control) and a reference drug (positive control).

  • Incubation: Incubate the plates for the desired period (e.g., 48-72 hours) under the appropriate conditions for each parasite stage.

  • Assay Development: Add 50 µL of CPRG solution (final concentration 100-200 µM) and a detergent like NP-40 (final concentration 0.1%) to each well to lyse the parasites and allow the substrate to reach the enzyme.

  • Readout: Incubate the plates at 37°C for 4-6 hours, or until a color change is visible in the control wells. Measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated controls. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Cruzain Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibitory activity of compounds against cruzain.[1][7][17]

Materials:

  • Recombinant cruzain

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT or β-mercaptoethanol)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Test compounds and a known cruzain inhibitor (e.g., K11777)

  • Black 96-well microplates

  • Fluorescence microplate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the test compound dilutions and a fixed concentration of recombinant cruzain. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm for AMC-based substrates) over time using a fluorescence plate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of inhibition for each compound concentration compared to the control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assessment of Sterol Biosynthesis Inhibition

This protocol describes a method to evaluate the effect of compounds on the sterol profile of T. cruzi epimastigotes using gas chromatography-mass spectrometry (GC-MS).[13][18]

Materials:

  • T. cruzi epimastigotes

  • LIT medium

  • Test compounds

  • Saponification reagent (e.g., methanolic KOH)

  • Hexane

  • Derivatizing agent (e.g., BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Parasite Treatment: Culture T. cruzi epimastigotes in LIT medium in the presence of the test compound at a concentration around its EC50 for 72-96 hours. Include an untreated control.

  • Lipid Extraction: Harvest the parasites by centrifugation, wash with PBS, and perform a total lipid extraction. This typically involves saponification of the cell pellet followed by extraction of the non-saponifiable lipids (containing sterols) with an organic solvent like hexane.

  • Derivatization: Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis. This is commonly done by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, allowing for their identification and quantification.

  • Data Analysis: Compare the sterol profiles of the treated and untreated parasites. Inhibition of sterol biosynthesis will result in a decrease in the levels of ergosterol and an accumulation of its precursors, such as lanosterol.

Measurement of Oxidative Stress

This protocol provides a method to measure the production of reactive oxygen species (ROS) in T. cruzi using a fluorescent probe.[19][20][21]

Materials:

  • T. cruzi parasites

  • PBS

  • Test compounds

  • Fluorescent probe for ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA or dihydroethidium - DHE)

  • A positive control for ROS induction (e.g., hydrogen peroxide or antimycin A)

  • 96-well black plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Parasite Preparation: Harvest and wash the parasites, and resuspend them in PBS at a defined concentration.

  • Probe Loading: Incubate the parasites with the fluorescent probe (e.g., H2DCFDA) in the dark for a specific time (e.g., 30-60 minutes) to allow the probe to enter the cells.

  • Washing: Wash the parasites to remove the excess extracellular probe.

  • Compound Treatment: Resuspend the probe-loaded parasites in PBS and add the test compounds at various concentrations. Include untreated and positive controls.

  • Fluorescence Measurement: Measure the fluorescence intensity immediately and over time using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates the oxidation of the probe by ROS.

  • Data Analysis: Quantify the ROS production by comparing the fluorescence intensity of the treated groups to the untreated control.

These protocols provide a foundation for investigating the mechanisms of action of compounds against Trypanosoma cruzi. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and available resources.

References

Application Notes & Protocols: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide in Chagas Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in Latin America and is increasingly detected in other parts of the world.[1][2] The current treatments, benznidazole and nifurtimox, have limitations, including significant side effects and variable efficacy, particularly in the chronic phase of the disease.[3][4][5] This necessitates the discovery of new, safer, and more effective therapeutic agents. The 1,2,3-triazole scaffold has emerged as a promising starting point for the development of novel anti-trypanosomal drugs.[2][6][7][8]

This document focuses on the application of a specific series of compounds, the 5-amino-1,2,3-triazole-4-carboxamides (ATC), in Chagas disease research. A notable example from this series is 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and its derivatives. This series was identified through phenotypic high-content screening against intracellular T. cruzi amastigotes and has been optimized to yield compounds with improved potency, solubility, and metabolic stability, leading to significant in vivo efficacy.[3][4][5]

Lead Compound and Analogs: In Vitro Activity

The initial hit, compound 3 , from the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series demonstrated submicromolar activity.[3][4] Optimization of this series led to the development of several analogs with improved properties. The following table summarizes the in vitro activity and physicochemical properties of key compounds from this series.

CompoundStructureT. cruzi pEC50VERO pEC50Solubility (µM)Mouse Liver Microsome Intrinsic Clearance (Cli, mL min⁻¹ g⁻¹)
3 5-amino-1-((4-(methylthio)benzyl)carbamoyl)-1H-1,2,3-triazole-4-carboxamide>6<51.86.4
11 5-amino-1-((4-methoxybenzyl)carbamoyl)-1H-1,2,3-triazole-4-carboxamide6.3<5102.9
20 5-amino-1-((4-(trifluoromethoxy)benzyl)carbamoyl)-1H-1,2,3-triazole-4-carboxamide6.8<53.20.8
48 5-amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide6.55.2>661.8
58 5-amino-1-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide6.95.3240.4
59 5-amino-1-(4-(2-morpholinoethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide6.75.8>661.1
Benznidazole -5.6---
Nifurtimox -5.7---
Posaconazole -8.1---

In Vivo Efficacy

Compound 58 was identified as a promising candidate and advanced to a mouse model of Chagas disease. It demonstrated significant suppression of parasite burden.[3][5]

CompoundDose (mg/kg)Dosing RegimenParasite Burden Suppression (%)
58 50Oral, twice daily for 5 days>99
Benznidazole 50Oral, once daily for 5 days>99

Mechanism of Action Studies

The precise mechanism of action for the 5-amino-1,2,3-triazole-4-carboxamide series has not been fully elucidated. However, rate-of-kill studies provide some insight. The killing kinetics of compound 58 were found to be slower than the fast-acting nifurtimox but comparable to posaconazole, a known inhibitor of the T. cruzi sterol biosynthesis enzyme, lanosterol-14α-demethylase (CYP51).[3][4] This suggests a potential disruption of a metabolic pathway essential for parasite viability. While some triazole-containing compounds have been shown to target cruzain, the major cysteine protease of T. cruzi, this has not been confirmed for this specific series.[9]

Experimental Protocols

In Vitro Anti-T. cruzi Activity Assay (High-Content Imaging)

This protocol is for determining the half-maximal effective concentration (EC50) of compounds against intracellular T. cruzi amastigotes.

Materials:

  • VERO cells (or other suitable host cell line)

  • Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 384-well imaging plates

  • High-content imaging system

Procedure:

  • Seed VERO cells into 384-well plates and incubate overnight to allow for cell attachment.

  • Infect the VERO cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5.

  • Incubate for 2 hours to allow for parasite invasion.

  • Wash the plates to remove non-invading trypomastigotes.

  • Add fresh culture medium containing serial dilutions of the test compounds. Include appropriate controls (e.g., no drug, benznidazole).

  • Incubate the plates for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells with DAPI (to visualize host cell and parasite nuclei) and an antibody specific for T. cruzi (e.g., anti-GP72) followed by a fluorescently labeled secondary antibody.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the number of intracellular amastigotes per host cell.

  • Calculate the pEC50 values by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay

This protocol is for determining the cytotoxic effect of compounds on a mammalian cell line.

Materials:

  • VERO cells (or other suitable cell line)

  • Culture medium

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed VERO cells into 96-well plates and incubate overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 48-72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence or fluorescence using a plate reader.

  • Calculate the pEC50 values from the dose-response curves.

In Vivo Mouse Model of Acute Chagas Disease

This protocol describes a general workflow for assessing the efficacy of a test compound in a mouse model of acute T. cruzi infection.

Materials:

  • Female BALB/c mice

  • Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain)

  • Test compound formulated for oral administration

  • Benznidazole (positive control)

  • Vehicle (negative control)

  • Bioluminescence imaging system (if using a luciferase-expressing parasite strain)

Procedure:

  • Infect mice intraperitoneally with T. cruzi trypomastigotes.

  • Initiate treatment on day 4 post-infection (or when parasitemia is detectable).

  • Administer the test compound, benznidazole, or vehicle orally according to the specified dosing regimen (e.g., once or twice daily for 5 days).

  • Monitor parasitemia daily by taking a small blood sample from the tail vein and counting the parasites using a hemocytometer.

  • Alternatively, if using a bioluminescent parasite strain, perform in vivo imaging at specified time points to quantify parasite burden.

  • At the end of the experiment, collect tissues (e.g., heart, skeletal muscle) for histopathological analysis or qPCR to determine parasite load.

  • Analyze the data to determine the percentage suppression of parasite burden compared to the vehicle-treated group.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_hit_to_lead Hit-to-Lead Optimization screening High-Content Screening (T. cruzi-infected VERO cells) cytotoxicity Cytotoxicity Assay (VERO cells) screening->cytotoxicity Assess Selectivity metabolic_stability Metabolic Stability (Mouse Liver Microsomes) cytotoxicity->metabolic_stability Prioritize for Favorable Profiles solubility Aqueous Solubility metabolic_stability->solubility pk_studies Pharmacokinetic Studies (Oral Exposure) solubility->pk_studies Select Compounds with Good In Vitro Properties efficacy_model Mouse Model of Acute Chagas Disease pk_studies->efficacy_model Test Compounds with Adequate Exposure initial_hit Initial Hit (Compound 3) optimization Chemical Optimization (Improve Potency, Solubility, Metabolism) initial_hit->optimization lead_candidate Lead Candidate (Compound 58) optimization->lead_candidate lead_candidate->pk_studies proposed_mechanism cluster_comparison Rate-of-Kill Comparison ATC 5-Amino-1,2,3-triazole-4- carboxamide (e.g., Cmpd 58) Unknown_Target Potential Target (e.g., Metabolic Enzyme) ATC->Unknown_Target Inhibition Metabolic_Pathway Essential Parasite Metabolic Pathway Unknown_Target->Metabolic_Pathway Disruption of Parasite_Death Parasite Death Metabolic_Pathway->Parasite_Death Leads to Posaconazole Posaconazole (Slow Kill) Nifurtimox Nifurtimox (Fast Kill)

References

Application Notes and Protocols for Testing Anti-Trypanosomal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the essential protocols for evaluating the anti-trypanosomal activity of novel compounds. It covers in vitro screening for initial hit identification, in vivo evaluation for efficacy and toxicity assessment in a murine model, and methodologies to probe the mechanism of action.

In Vitro Anti-Trypanosomal Activity Assessment

The initial phase of drug discovery involves high-throughput screening of compound libraries to identify potential "hits" with activity against Trypanosoma species. This is followed by determining the potency and selectivity of these hits.

Primary Screening: Alamar Blue Cell Viability Assay

The Alamar Blue (Resazurin) assay is a widely used, robust, and non-toxic method for determining cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Experimental Protocol: Alamar Blue Assay for Trypanosoma brucei

Materials:

  • Trypanosoma brucei bloodstream forms (BSF)

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compounds and reference drug (e.g., pentamidine)

  • Resazurin sodium salt solution (0.49 mM in 1x PBS, pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture: Culture T. brucei BSF in HMI-9 medium at 37°C in a 5% CO₂ incubator.

  • Assay Preparation:

    • Dispense 50 µL of HMI-9 medium into each well of a 96-well plate.

    • Add test compounds in serial dilutions to the wells. Include a drug-free control (vehicle) and a reference drug control.

    • Adjust the parasite density to 2 x 10⁴ cells/mL.[1]

    • Add 50 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[1]

  • Viability Assessment:

    • Add 20 µL of the Alamar Blue reagent to each well.[1]

    • Incubate for an additional 4-6 hours.

  • Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[1]

  • Data Analysis:

    • Calculate the percentage of parasite viability relative to the drug-free control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Index Determination: Cytotoxicity Assay on Mammalian Cells

To assess the selective toxicity of a compound, its cytotoxicity against a mammalian cell line is determined. The ratio of the 50% cytotoxic concentration (CC50) for the mammalian cell line to the IC50 for the trypanosome provides the Selectivity Index (SI). A high SI is desirable, indicating greater selectivity for the parasite.

Experimental Protocol: MTT Assay for Mammalian Cell Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, L6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index is then calculated as SI = CC50 / IC50.

Data Presentation: In Vitro Activity of Hypothetical Compounds

CompoundT. brucei IC50 (µM)Mammalian Cell CC50 (µM)Selectivity Index (SI)
Compound A0.550100
Compound B2.1157.1
Pentamidine0.005>100>20000

In Vivo Anti-Trypanosomal Activity Assessment

Promising compounds from in vitro screening are further evaluated in animal models to assess their efficacy and safety. Murine models of trypanosomiasis are commonly used.

Ethical Considerations: All animal experiments must be conducted in accordance with internationally accepted guidelines for the care and use of laboratory animals.[2][3][4][5] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[2][6]

Experimental Protocol: Murine Model of Acute Trypanosoma congolense Infection

Materials:

  • Swiss albino mice (8-12 weeks old, 25-35 g)

  • Trypanosoma congolense field isolate

  • Test compound and reference drug (e.g., diminazene aceturate)

  • Phosphate buffered saline (PBS)

  • Equipment for intraperitoneal injection and blood collection

Procedure:

  • Infection: Infect mice intraperitoneally with 0.2 mL of diluted blood containing approximately 10⁷ parasites/mL.[7]

  • Parasitemia Monitoring: Monitor the level of parasitemia every other day by microscopic examination of a tail blood smear.

  • Treatment: Once parasitemia is established (typically 12 days post-infection), administer the test compound and control drugs daily for 7 consecutive days.[7][8] Dosages are often determined based on prior toxicity studies.[7]

  • Efficacy Parameters:

    • Parasitemia: Continue to monitor parasitemia throughout the treatment and post-treatment period.

    • Packed Cell Volume (PCV): Measure PCV before and after treatment to assess anemia.[7][8]

    • Body Weight: Monitor body weight as an indicator of general health.[7]

    • Survival: Record the mean survival time of the animals.

  • Data Analysis: Compare the parameters between treated and untreated control groups to determine the efficacy of the test compound.

Data Presentation: In Vivo Efficacy of a Hypothetical Compound

Treatment GroupDose (mg/kg)Mean Parasitemia Reduction (%)Change in PCV (%)Mean Survival Time (Days)
Untreated Control-0-2515
Compound C10060+525
Compound C20085+1235
Diminazene Aceturate2099+18>40

Mechanism of Action Studies

Understanding how a compound exerts its anti-trypanosomal effect is crucial for lead optimization.

Cytology-Based Profiling

Observing morphological changes in trypanosomes after drug treatment can provide initial clues about the compound's mechanism of action.[9]

Experimental Protocol: Morphological Analysis

  • Treatment: Treat T. brucei cultures with the test compound at its IC50 and 5x IC50 concentrations for 24 hours.

  • Staining: Stain the cells with DAPI (to visualize the nucleus and kinetoplast) and other organelle-specific dyes (e.g., MitoTracker for mitochondria).

  • Microscopy: Observe the cells under a fluorescence microscope and quantify any changes in cell morphology, nucleus and kinetoplast number and structure, and organelle integrity.[9]

Target-Based Assays

If a specific target is hypothesized, direct enzymatic or binding assays can be performed. Glycolysis is a well-validated drug target pathway in Trypanosoma brucei.

Signaling Pathway: Glycolysis in Trypanosoma brucei

The initial steps of glycolysis in T. brucei are compartmentalized within a unique organelle called the glycosome.[1][10][11] This distinct feature makes the glycolytic enzymes attractive targets for selective drug development.

Glycolysis_Pathway cluster_glycosome Glycosome cluster_cytosol Cytosol Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P GPI F16BP Fructose-1,6-BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH P3G_in 3-Phosphoglycerate BPG->P3G_in PGK P3G_out 3-Phosphoglycerate P3G_in->P3G_out Transport P2G 2-Phosphoglycerate P3G_out->P2G PGM PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Drug_Discovery_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action HTS High-Throughput Screening (Alamar Blue Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Cytotoxicity Mammalian Cell Cytotoxicity (MTT Assay) IC50->Cytotoxicity Selectivity Selectivity Index (SI) Calculation Cytotoxicity->Selectivity Lead_Selection Lead Selection (High SI) Selectivity->Lead_Selection Animal_Model Murine Model of Trypanosomiasis Lead_Selection->Animal_Model Efficacy Efficacy Assessment (Parasitemia, Survival) Animal_Model->Efficacy Toxicity Preliminary Toxicity Animal_Model->Toxicity MoA_Studies MoA Studies Efficacy->MoA_Studies Cytology Cytology-Based Profiling MoA_Studies->Cytology Target_Assay Target-Based Assays MoA_Studies->Target_Assay

References

Application Notes and Protocols for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide as a Bacterial SOS Response Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial SOS response is a crucial DNA repair pathway that is activated in response to DNA damage, including that induced by many antibiotics. This response, while promoting cell survival, is also a significant driver of mutagenesis and the development of antibiotic resistance. The key proteins regulating this pathway are the repressor LexA and the activator RecA.[1][2][3] In the presence of single-stranded DNA (ssDNA), which accumulates during DNA damage, RecA forms a nucleoprotein filament that facilitates the autoproteolysis of the LexA repressor.[3][4] This cleavage leads to the derepression of a suite of genes involved in DNA repair and mutagenesis.[3] Consequently, inhibiting the SOS response presents a promising strategy to enhance the efficacy of existing antibiotics and mitigate the rise of drug-resistant bacterial strains.

The compound 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and its analogs belong to a class of molecules identified as inhibitors of the bacterial SOS response.[1] These compounds specifically target the RecA-mediated autoproteolysis of LexA, effectively preventing the induction of the SOS gene network.[1] This document provides detailed application notes and experimental protocols for the evaluation of this class of inhibitors. While specific data for the benzyl derivative is limited in published literature, data for the closely related parent scaffold, 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide, is presented as a representative of this inhibitor class.

Data Presentation

The inhibitory activity of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold was determined through a high-throughput screen monitoring the inhibition of RecA-mediated LexA cleavage.

CompoundAssayTarget OrganismIC50 (µM)Reference
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamideRecA*-mediated LexA cleavage assayE. coli32[1]

Signaling Pathway

The bacterial SOS response is a tightly regulated signaling cascade initiated by DNA damage. The following diagram illustrates the key components and the point of inhibition by this compound and its analogs.

SOS_Pathway cluster_stress Cellular Stress cluster_response SOS Response DNA_damage DNA Damage (e.g., Antibiotics, UV) ssDNA ssDNA Accumulation DNA_damage->ssDNA RecA_active RecA* ssDNA->RecA_active activates RecA_inactive RecA (inactive) LexA_cleavage LexA Autoproteolysis RecA_active->LexA_cleavage facilitates LexA LexA Dimer (Repressor) SOS_box SOS Box (Promoter) LexA->SOS_box binds & represses LexA->LexA_cleavage SOS_genes SOS Genes (DNA repair, Mutagenesis) SOS_box->SOS_genes controls Inhibitor 5-Amino-1-benzyl-1H-1,2,3- triazole-4-carboxamide Inhibitor->LexA_cleavage inhibits Cleaved_LexA Cleaved LexA LexA_cleavage->Cleaved_LexA

Caption: Bacterial SOS signaling pathway and inhibitor action.

Experimental Workflow

A general workflow for screening and characterizing inhibitors of the bacterial SOS response is depicted below. This process involves primary screening with in vitro biochemical assays followed by secondary validation in cell-based assays.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation & Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (e.g., LexA Cleavage Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Cell_Assay Cell-Based SOS Reporter Assay (e.g., GFP-based) Dose_Response->Cell_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Cell_Assay->MIC_Assay Confirmed_Hits Confirmed Hits MIC_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Toxicity Toxicity & Selectivity Assays SAR->Toxicity Lead_Candidate Lead Candidate Toxicity->Lead_Candidate

Caption: Workflow for SOS inhibitor screening and validation.

Experimental Protocols

In Vitro LexA Autoproteolysis Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the RecA-mediated cleavage of LexA in vitro.

Materials:

  • Purified E. coli LexA protein

  • Purified E. coli RecA protein

  • Single-stranded DNA (ssDNA) oligonucleotide (e.g., poly(dT))

  • ATPγS (a slowly hydrolyzable ATP analog)

  • Assay buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT

  • Fluorescently labeled peptide substrate corresponding to the LexA cleavage site

  • Test compound (this compound)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • RecA Filament Formation:

    • In the assay buffer, mix RecA protein with ssDNA and ATPγS.

    • Incubate at 37°C for 30 minutes to allow the formation of active RecA nucleoprotein filaments (RecA*).

  • Compound Incubation:

    • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

    • Add the diluted compound to the wells of the microplate.

  • Reaction Initiation:

    • Add the pre-formed RecA* filaments to the wells containing the compound.

    • Add the fluorescently labeled LexA peptide substrate and purified LexA protein to initiate the cleavage reaction.

    • The final reaction volume should be consistent across all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates cleavage of the fluorescent peptide.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no RecA*) controls.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cell-Based SOS Reporter Assay

This assay quantifies the induction of the SOS response in whole bacterial cells using a reporter gene, such as Green Fluorescent Protein (GFP), under the control of an SOS-inducible promoter (e.g., recA or sulA promoter).

Materials:

  • E. coli strain engineered with a PrecA-GFP reporter plasmid.

  • Luria-Bertani (LB) broth.

  • DNA damaging agent (e.g., ciprofloxacin or mitomycin C) to induce the SOS response.

  • Test compound.

  • 96-well, clear-bottom, black microplates.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the reporter strain into LB broth and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Assay Setup:

    • In the microplate, add the mid-log phase bacterial culture to each well.

    • Add serial dilutions of the test compound.

    • Add a fixed, sub-lethal concentration of the DNA damaging agent to induce the SOS response. Include controls with no damaging agent and no inhibitor.

  • Incubation:

    • Incubate the plate at 37°C with shaking for 2-4 hours.

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Measure the GFP fluorescence (excitation ≈ 485 nm, emission ≈ 515 nm).

  • Data Analysis:

    • Normalize the fluorescence signal to the cell density (Fluorescence/OD600).

    • Calculate the percent inhibition of SOS induction for each compound concentration compared to the induced, untreated control.

    • Plot the normalized fluorescence against the compound concentration to determine the dose-dependent inhibition.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the inhibitor that prevents visible growth of a bacterium. It is important to assess if the compound has intrinsic antibacterial activity.

Materials:

  • Bacterial strain of interest (e.g., E. coli).

  • Mueller-Hinton Broth (MHB).

  • Test compound.

  • 96-well microplates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the bacteria in MHB.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[5]

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[5] Alternatively, measure the OD600 of each well.

References

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Triazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting and interpreting structure-activity relationship (SAR) studies of triazole carboxamides, a versatile class of compounds with a wide range of therapeutic applications. These notes are compiled from recent research and are intended to guide researchers in drug discovery and development.

Introduction to Triazole Carboxamides in Drug Discovery

Triazole carboxamides are a prominent scaffold in medicinal chemistry due to their favorable physicochemical properties and ability to form diverse interactions with biological targets.[1][2] The triazole ring, being a bioisostere of oxadiazole and other heterocycles, offers metabolic stability and opportunities for structural diversification.[2] SAR studies of this compound class are crucial for optimizing potency, selectivity, and pharmacokinetic profiles for various therapeutic targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders.[1][3][4]

Case Study 1: Triazole Carboxamides as Anticancer Agents Targeting Receptor Tyrosine Kinases

A significant area of research for triazole carboxamides is in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and c-Met, which are often dysregulated in cancer.[5][6]

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic activity of a series of 1,2,3-triazole-4-carboxamide derivatives against various cancer cell lines.

Compound IDR Group (Substitution on Phenyl Ring)HeLa IC₅₀ (µM)PANC-1 IC₅₀ (µM)HCT-116 IC₅₀ (µM)A-549 IC₅₀ (µM)
5f 4-OCH₃15.218.520.116.8
5g 4-Cl12.815.217.514.3
5h 4-F14.116.818.915.7
5i 2,4-diCl8.510.211.89.7
5j 4-NO₂7.19.810.58.2
5m 3-Br9.211.513.210.8

Data extracted from studies on 1,2,3-triazole carboxamide derivatives.[5][7]

SAR Insights:

  • Electron-withdrawing groups on the phenyl ring generally lead to increased cytotoxic activity. The nitro-substituted compound 5j exhibited the highest potency.[5]

  • Halogen substitution also enhanced activity, with the di-chloro derivative 5i being more potent than single halogen substitutions.[5]

  • Electron-donating groups like methoxy (5f ) resulted in reduced activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of triazole carboxamide derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, PANC-1, HCT-116, A-549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Triazole carboxamide compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the triazole carboxamide compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates TriazoleCarboxamide Triazole Carboxamide Inhibitor TriazoleCarboxamide->EGFR Inhibits RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: EGFR signaling pathway inhibition by triazole carboxamides.

SAR_Workflow Lead Lead Compound (Triazole Carboxamide) Synthesis Synthesis of Analogues Lead->Synthesis Screening Biological Screening (e.g., MTT Assay) Synthesis->Screening Data SAR Data Analysis Screening->Data Optimization Lead Optimization Data->Optimization Optimization->Synthesis Iterative Cycles Candidate Preclinical Candidate Optimization->Candidate Successful

Caption: General workflow for a structure-activity relationship study.

Case Study 2: Triazole Carboxamides as Antifungal Agents Targeting CYP51

Triazole antifungals are well-established inhibitors of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[8]

Quantitative SAR Data

The following table shows the antifungal activity of novel 1,2,4-triazole derivatives containing amino acid fragments against Physalospora piricola.

Compound IDR Group (Amino Acid Fragment)EC₅₀ (µg/mL)
8a L-Alanine15.321
8d L-Valine10.808
8h L-Leucine12.543
8k L-Isoleucine10.126
Control Mefentrifluconazole14.789

Data extracted from studies on 1,2,4-triazole derivatives.[8]

SAR Insights:

  • The introduction of amino acid fragments can enhance antifungal activity compared to the control drug, mefentrifluconazole.[8]

  • Compounds with bulky, hydrophobic amino acid side chains like valine (8d ) and isoleucine (8k ) showed the highest potency, suggesting a favorable interaction with a hydrophobic pocket in the target enzyme.[8]

Experimental Protocol: In Vitro Antifungal Activity Assay

This protocol describes the determination of the half-maximal effective concentration (EC₅₀) of triazole carboxamides against phytopathogenic fungi.

Materials:

  • Fungal strains (e.g., Physalospora piricola)

  • Potato Dextrose Agar (PDA) medium

  • Triazole carboxamide compounds dissolved in DMSO

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. Mix the stock solutions with molten PDA medium to achieve the desired final concentrations.

  • Plate Preparation: Pour the PDA medium containing the compounds into sterile petri dishes. Use a medium with DMSO alone as a negative control.

  • Fungal Inoculation: Use a sterile cork borer to cut a 5 mm diameter mycelial disc from the edge of an actively growing fungal colony. Place the mycelial disc at the center of the prepared PDA plates.

  • Incubation: Incubate the plates at 25-28°C for a specified period, until the fungal growth in the control plate reaches a certain diameter.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration. Determine the EC₅₀ values by plotting the inhibition percentage against the logarithm of the compound concentration.

Logical Relationship Diagram

Compound_Optimization_Logic Start Initial Hit (Triazole Carboxamide) Hypothesis Hypothesis: Increase hydrophobicity at R group to improve binding affinity Start->Hypothesis Modification Synthesize Analogues with bulky, hydrophobic amino acid fragments (Val, Ile) Hypothesis->Modification Test Test Antifungal Activity (EC50) Modification->Test Result Result: Lower EC50 values (Increased Potency) Test->Result Conclusion Conclusion: Hypothesis is supported. Hydrophobic interactions are key for activity. Result->Conclusion Analysis Optimized Optimized Lead Conclusion->Optimized

Caption: Logical progression of compound optimization for antifungal activity.

Case Study 3: Triazole Carboxamides as Succinate Dehydrogenase (SDH) Inhibitors

Triazole carboxamides have also been explored as fungicides that target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[9]

Quantitative SAR Data

The following table presents the in vitro antifungal activity and SDH inhibitory activity of a series of 1,2,3-triazole carboxamide derivatives.

Compound IDAntifungal Activity EC₅₀ (µg/mL) vs S. sclerotiorumSDH Inhibition IC₅₀ (µM)
A3-1 5.232.87
A3-2 3.141.54
A3-3 1.080.68
Boscalid 0.970.52

Data extracted from studies on 1,2,3-triazole carboxamide derivatives as SDH inhibitors.[9]

SAR Insights:

  • The in vitro antifungal activity correlates well with the SDH inhibitory activity, confirming the mechanism of action.

  • Subtle structural modifications in the triazole carboxamide scaffold can lead to significant changes in potency, with compound A3-3 approaching the activity of the commercial fungicide boscalid.[9]

Experimental Protocol: SDH Inhibition Assay

This protocol details the measurement of the inhibitory activity of triazole carboxamides against succinate dehydrogenase.

Materials:

  • Mitochondria isolated from the target fungus

  • Potassium phosphate buffer

  • Succinate

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Triazole carboxamide compounds dissolved in DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, succinate, DCPIP, and PMS.

  • Compound Addition: Add the triazole carboxamide compounds at various concentrations to the wells. Include a DMSO control.

  • Initiation of Reaction: Add the mitochondrial suspension to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature. The decrease in absorbance corresponds to the reduction of DCPIP, which is coupled to the oxidation of succinate by SDH.

  • Data Analysis: Calculate the initial rate of the reaction for each compound concentration. Determine the percentage of inhibition relative to the control. Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The structure-activity relationship studies of triazole carboxamides are a powerful approach to developing novel therapeutic agents. By systematically modifying the chemical structure and evaluating the biological activity, researchers can identify key structural features that govern potency and selectivity. The protocols and examples provided in these application notes serve as a guide for designing and executing effective SAR studies in the field of drug discovery.

References

Developing Drug-Like Properties of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide scaffold is a versatile pharmacophore with demonstrated potential in various therapeutic areas, including anti-parasitic and antibacterial applications. This document provides an overview of the key methodologies and data associated with the development of analogs of this core structure, focusing on enhancing their drug-like properties. The protocols outlined below are based on established research into this chemical series, offering a guide for researchers and scientists in the field of drug development.

Rationale for Scaffold Optimization

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core has been identified as a promising starting point in drug discovery campaigns due to its novelty and synthetic tractability.[1][2] Initial hits, while demonstrating biological activity, often exhibit suboptimal physicochemical and pharmacokinetic properties, such as poor metabolic stability and low aqueous solubility.[1][2] Consequently, a focused medicinal chemistry effort is required to optimize these parameters while maintaining or improving potency. Key areas for modification typically include the substituents on the benzyl ring and the carboxamide moiety to explore structure-activity relationships (SAR).[3]

Synthesis Protocols

A modular synthetic approach is often employed to generate a diverse library of analogs for SAR studies.[3] The core of the 5-amino-1,2,3-triazole-4-carboxamide is typically constructed via a base-promoted cycloaddition reaction.

Protocol 2.1: General Synthesis of this compound Analogs

This protocol describes a common method for synthesizing the triazole core, which involves the cyclization of a benzyl azide with a cyanoacetamide derivative.

Materials:

  • Substituted benzyl halide

  • Sodium azide (NaN₃)

  • 2-cyanoacetamide or its N-substituted derivatives

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (EtOH) or other appropriate solvent

  • Dimethylformamide (DMF)

Procedure:

  • Azide Formation: Dissolve the substituted benzyl halide in DMF and add sodium azide. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the benzyl azide product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Cycloaddition: In a separate flask, add 2-cyanoacetamide to a solution of sodium ethoxide in ethanol. Heat the mixture to reflux for a short period (e.g., 15 minutes).[4]

  • Add the synthesized benzyl azide to the reaction mixture and continue to reflux for several hours (e.g., 2 hours) until the reaction is complete.[4]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. The filtrate can be evaporated, and the residue purified by trituration with a suitable solvent or by column chromatography to yield the desired this compound analog.[4]

In Vitro Assays for Drug-Like Properties

A battery of in vitro assays is crucial for evaluating the drug-like properties of newly synthesized analogs. The following protocols are standard in early-phase drug discovery.

Protocol 3.1: Metabolic Stability Assessment using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compounds (analogs of this compound)

  • Mouse or human liver microsomes (MLM or HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, incubate the test compound (at a final concentration of e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the intrinsic clearance (Clᵢ) from the rate of disappearance of the compound.

Protocol 3.2: Kinetic Aqueous Solubility Measurement

This assay determines the solubility of a compound in an aqueous buffer, which is critical for absorption.

Materials:

  • Test compounds

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Prepare high-concentration stock solutions of the test compounds in DMSO.

  • Add a small volume of the DMSO stock solution to PBS in a 96-well plate to achieve the desired final concentration.

  • Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic aqueous solubility is defined as the concentration at which precipitation is first observed.

Data Presentation

The following tables summarize representative data for analogs of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, highlighting key parameters in the optimization process.

Table 1: Structure-Activity Relationship of ATC Analogs against T. cruzi [1][2]

Compound IDR (Substitution on Benzyl Ring)Amide MoietypEC₅₀
3 4-SCH₃3-methoxyphenyl>6.0
11 4-SCH₃3-methoxyphenyl7.1
15 4-(tert-butyl)-α-methyl3-methoxyphenyl7.5

Table 2: Physicochemical and In Vitro ADME Properties of Selected ATC Analogs [1][2]

Compound IDIntrinsic Clearance (Clᵢ) (mL min⁻¹ g⁻¹)Kinetic Aqueous Solubility (µM) at pH 7.4
3 6.4Poor
11 3.2< 2
58 1.540
59 1.852

Visualizing Workflows and Pathways

Diagrams generated using Graphviz DOT language help to visualize the experimental workflows and the logical progression of the drug discovery process.

G cluster_synthesis Analog Synthesis cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization start Substituted Benzyl Halide + 2-Cyanoacetamide Deriv. azide Benzyl Azide Formation start->azide cyclo [3+2] Cycloaddition azide->cyclo analog ATC Analog Library cyclo->analog potency Primary Potency Assay (e.g., anti-T. cruzi) analog->potency solubility Aqueous Solubility potency->solubility metstab Metabolic Stability (Liver Microsomes) solubility->metstab tox Cytotoxicity / hERG metstab->tox sar SAR Analysis tox->sar sar->start Design New Analogs lead Optimized Lead Compound sar->lead

Caption: Drug discovery workflow for ATC analogs.

The development of the this compound scaffold serves as a case study in modern medicinal chemistry, where iterative cycles of design, synthesis, and testing are employed to refine a lead compound's properties. The initial identification of a biologically active, yet flawed, hit molecule can be systematically improved through targeted chemical modifications, guided by a suite of in vitro assays. This process has been shown to successfully yield compounds with enhanced potency, improved metabolic stability, and greater aqueous solubility, moving the chemical series closer to a viable drug candidate.[5]

References

Application Notes and Protocols for In Vitro and In Vivo Assays of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for essential in vitro and in vivo assays used to evaluate the efficacy and characteristics of triazole compounds, a critical class of antifungal agents.

Introduction

Triazole antifungal agents represent a cornerstone in the management of invasive fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to either fungal cell death (fungicidal) or inhibition of growth (fungistatic).[3] This document outlines key in vitro and in vivo assays to characterize the antifungal activity, mechanism of action, and pharmacokinetic properties of novel triazole compounds.

In Vitro Assays

In vitro assays are fundamental for the initial screening and characterization of triazole compounds. They provide essential data on antifungal potency, spectrum of activity, and potential toxicity.

Antifungal Susceptibility Testing

Antifungal susceptibility testing (AFST) determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.[4]

a. Broth Microdilution Method

This is a standardized method for determining MIC values and is considered the gold standard.[4][5]

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).

    • Further dilute the standardized suspension to achieve the final desired inoculum concentration in the microplate wells.

  • Preparation of Triazole Compound Dilutions:

    • Dissolve the triazole compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microplate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microplate containing the serially diluted compound.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the microplate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.[5]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the triazole compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the positive control.[4][5] Visual inspection or a spectrophotometer can be used for this determination.

b. Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Protocol:

  • Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) and uniformly streak a standardized fungal inoculum onto the surface.

  • Disk Application: Apply paper disks impregnated with a known concentration of the triazole compound to the agar surface.

  • Incubation: Incubate the plate at an appropriate temperature and duration.

  • Zone of Inhibition Measurement: Measure the diameter of the zone around the disk where fungal growth is inhibited. The size of the zone correlates with the susceptibility of the fungus to the compound.

Data Presentation: Antifungal Activity of Novel Triazole Compounds

CompoundCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
Compound 5k0.1250.125-
Compound 6c0.06250.0625-
Fluconazole0.54.0-
Compound 9A160.0156-80.0156-80.0156-8[6]
Itraconazole--≤0.008 to 1[7]
Posaconazole≤0.004 to 16≤0.004 to 16≤0.002 to 0.5[7]

Note: Lower MIC values indicate higher in vitro potency.

Enzyme Inhibition Assay: Targeting Fungal CYP51

This assay directly measures the inhibitory activity of triazole compounds against their primary target, lanosterol 14α-demethylase (CYP51).

Protocol:

  • Enzyme and Substrate Preparation:

    • Obtain or purify recombinant fungal CYP51 enzyme.

    • Prepare a solution of the substrate, lanosterol, and the necessary cofactors, such as NADPH-cytochrome P450 reductase.

  • Inhibition Assay:

    • Pre-incubate the CYP51 enzyme with various concentrations of the triazole compound.

    • Initiate the enzymatic reaction by adding the substrate and cofactors.

    • Allow the reaction to proceed for a specific time at an optimal temperature.

  • Detection of Product Formation:

    • Stop the reaction and quantify the amount of product formed or the depletion of the substrate. This can be achieved using methods like high-performance liquid chromatography (HPLC) or spectrophotometry.

  • IC50 Determination:

    • The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the triazole compound required to inhibit 50% of the CYP51 enzyme activity.

Data Presentation: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (µM)Reference
Compound 12dAcetylcholinesterase (AChE)0.73 ± 0.54[8][9]
Compound 12mButyrylcholinesterase (BChE)0.038 ± 0.50[8][9]
Compound 12dα-glucosidase36.74 ± 1.24[8][9]
Compound 12dUrease19.35 ± 1.28[8][9]
Compound 15Adenosine A2B receptor3.48[10]
Compound 20Adenosine A2B receptor5.95[10]

Note: While the primary target for antifungal triazoles is CYP51, some triazole derivatives are investigated for their inhibitory effects on other enzymes for different therapeutic applications.

Cytotoxicity Assays

These assays are crucial for evaluating the potential toxicity of triazole compounds against mammalian cells, providing an early indication of their safety profile.

a. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HEK-293, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.[11][12][13]

  • Compound Treatment: Treat the cells with various concentrations of the triazole compound for a specified duration (e.g., 24-72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to formazan, a purple crystalline product.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.

b. Hemolytic Assay

This assay assesses the lytic effect of the compounds on red blood cells.[15]

Protocol:

  • Red Blood Cell Preparation: Obtain fresh red blood cells and wash them with a buffered saline solution.

  • Compound Incubation: Incubate a suspension of red blood cells with different concentrations of the triazole compound.

  • Hemoglobin Release Measurement: Centrifuge the samples and measure the amount of hemoglobin released into the supernatant spectrophotometrically.

  • Toxicity Determination: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% lysis.

In Vivo Assays

In vivo assays are essential for evaluating the efficacy, pharmacokinetics, and safety of triazole compounds in a living organism, providing data that is more predictive of clinical outcomes.

Animal Models of Fungal Infections

Murine models are commonly used to assess the in vivo efficacy of antifungal agents.[16]

Protocol: Murine Model of Systemic Candidiasis

  • Immunosuppression (Optional): To mimic the condition of immunocompromised patients, mice can be immunosuppressed using agents like cyclophosphamide or corticosteroids.[17]

  • Infection: Infect the mice intravenously or intraperitoneally with a standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans).

  • Treatment: Administer the triazole compound to the infected mice at various doses and dosing schedules (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a group treated with a standard antifungal drug (e.g., fluconazole).

  • Efficacy Endpoints:

    • Survival Rate: Monitor the survival of the mice over a defined period (e.g., 14-21 days).

    • Fungal Burden: At specific time points, euthanize a subset of mice and determine the fungal load in target organs (e.g., kidneys, brain, lungs) by plating homogenized tissue on selective agar.

    • Histopathology: Examine tissue sections for signs of infection and inflammation.

Data Presentation: In Vivo Efficacy in a Murine Candidiasis Model

CompoundDose (mg/kg)Survival Rate (%)Reference
Compound 5k1080
Compound 6c10100
Fluconazole1060

Note: Higher survival rates indicate greater in vivo efficacy.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a triazole compound in an animal model.[18]

Protocol:

  • Drug Administration: Administer a single dose of the triazole compound to animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).[19]

  • Sample Collection: Collect blood samples at various time points after administration.

  • Drug Concentration Analysis: Analyze the plasma or serum samples to determine the concentration of the triazole compound at each time point using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: Calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.[20]

    • t1/2: Elimination half-life.

    • Clearance (CL): Volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): Apparent volume into which the drug distributes in the body.

Data Presentation: Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg, oral)Cmax (µg/mL)AUC (µg·h/mL)t1/2 (h)Reference
Voriconazole100.5 ± 0.10.720.72-2.9[20]
Voriconazole20--0.72-2.9[20]
Voriconazole406.9 ± 2.427.20.72-2.9[20]
SYN-2836503.41-1.1 ± 0.28 (at 10mg/kg IV)[19]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and Triazole Inhibition

The primary mechanism of action of triazole antifungals is the inhibition of the ergosterol biosynthesis pathway.[2]

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Triazoles Triazole Compounds Triazoles->Lanosterol Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

This diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a triazole compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture Growth Inoculation Inoculation of Microplate FungalCulture->Inoculation CompoundPrep Triazole Compound Serial Dilution CompoundPrep->Inoculation Incubation Incubation (24-72h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship for In Vivo Efficacy Studies

This diagram outlines the logical progression of an in vivo efficacy study in an animal model of fungal infection.

InVivo_Logic cluster_endpoints Efficacy Endpoints AnimalModel Select Animal Model (e.g., Mouse) Immunosuppression Induce Immunosuppression (Optional) AnimalModel->Immunosuppression Infection Induce Fungal Infection Immunosuppression->Infection Treatment Administer Triazole Compound (Treatment vs. Control Groups) Infection->Treatment Monitoring Monitor for Clinical Signs and Survival Treatment->Monitoring Survival Survival Analysis Monitoring->Survival FungalBurden Fungal Burden in Organs Monitoring->FungalBurden

Caption: Logical flow of an in vivo efficacy study for a triazole compound.

References

Application Notes and Protocols: ADME Properties of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the known ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Due to the limited availability of a complete, published ADME profile for this specific compound, this document also includes detailed, standardized protocols for determining key ADME parameters in a drug discovery setting.

Physicochemical and ADME Profile Summary

Publicly available data on the ADME properties of this compound is limited. The available physicochemical data is summarized below. Notably, research on a series of 5-amino-1,2,3-triazole-4-carboxamide analogs identified poor metabolic stability as a key challenge for this chemical scaffold, with a close analog showing high intrinsic clearance in mouse liver microsomes (Clᵢ = 6.4 mL min⁻¹ g⁻¹).[1][2][3] This suggests that the primary benzyl substituent may be a site of rapid metabolism.[2]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₁N₅O PubChem[4]
Molecular Weight 217.23 g/mol PubChem[4]
Water Solubility 297.6 mg/L Chemchart[5]
Melting Point 183.57 °C Chemchart[5]

| XLogP3-AA | 0.7 | PubChem[4] |

Experimental Protocols

The following sections provide detailed protocols for assessing the key ADME properties of a test compound such as this compound.

Kinetic Aqueous Solubility Assessment by Nephelometry

This high-throughput method is used to determine the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution.[6][7]

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 384-well microtiter plate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (25°C) for 2 hours to allow for precipitation to equilibrate.[8]

  • Measurement: Measure the light scattering of each well using a laser nephelometer.[8] The intensity of scattered light is proportional to the amount of undissolved particulate matter.

  • Data Analysis: Compare the nephelometry counts of the test compound against a calibration curve generated with compounds of known solubility to determine the kinetic solubility value. Results are often categorized as high, medium, or low solubility (e.g., >100 µg/mL, 15-100 µg/mL, <15 µg/mL).[7]

G Workflow for Kinetic Solubility Assay by Nephelometry cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO plate_setup Dispense 2 µL Stock into 384-well Plate prep_stock->plate_setup add_buffer Add 98 µL PBS (pH 7.4) to each well plate_setup->add_buffer incubate Incubate at 25°C for 2 hours with shaking add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Calculate Solubility vs. Standard Curve measure->analyze G Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis coat_membrane Coat Donor Plate with Artificial Lipid Membrane prep_donor Add Test Compound to Donor Plate coat_membrane->prep_donor prep_acceptor Fill Acceptor Plate with Buffer assemble Assemble 'Sandwich' (Donor on Acceptor) prep_acceptor->assemble prep_donor->assemble incubate Incubate at RT (10-20 hours) with shaking assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate G Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_mix Prepare Reaction Mix: Microsomes + Buffer add_compound Add Test Compound (1 µM) prep_mix->add_compound pre_incubate Pre-incubate at 37°C for 5 min add_compound->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) initiate->timepoint quench Quench Reaction (Ice-cold Acetonitrile + IS) timepoint->quench process Centrifuge & Collect Supernatant quench->process quantify Quantify Parent Compound (LC-MS/MS) process->quantify calculate Calculate t½ and Intrinsic Clearance (Clint) quantify->calculate G Workflow for Plasma Protein Binding (RED) Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_red Prepare RED Device prep_plasma Spike Plasma with Test Compound prep_red->prep_plasma load_buffer Load PBS Buffer into Buffer Chamber prep_red->load_buffer load_plasma Load Plasma Mix into Sample Chamber prep_plasma->load_plasma incubate Incubate at 37°C for 4 hours with shaking load_plasma->incubate load_buffer->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers matrix_match Matrix Match Samples sample_chambers->matrix_match process Protein Precipitation & Centrifugation matrix_match->process quantify Quantify Compound (LC-MS/MS) process->quantify calculate Calculate Fraction Unbound (fu) quantify->calculate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the base-catalyzed cycloaddition of benzyl azide and 2-cyanoacetamide. Here are the key areas to investigate:

  • Base Selection and Handling: The choice and quality of the base are critical.

    • Sodium ethoxide or sodium methoxide are commonly used and effective bases for this reaction. Ensure they are fresh and have not been deactivated by moisture.

    • Cesium carbonate can be a milder and effective alternative.

    • It is crucial to use the base in anhydrous conditions as the presence of water can consume the base and inhibit the reaction.

  • Reaction Conditions: Temperature and reaction time are crucial parameters to optimize.

    • Insufficient reaction time or temperature: The reaction may not have gone to completion. While prolonged heating should be avoided to minimize side reactions, ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

    • Excessive heat: Overheating can lead to the degradation of reactants and products, as well as promote the formation of side products. A moderate reflux in a suitable solvent like ethanol is generally effective.

  • Purity of Starting Materials: Impurities in benzyl azide or 2-cyanoacetamide can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.

  • Purification Method: Product loss during workup and purification can significantly impact the final yield.

    • The product can be isolated by filtration after cooling the reaction mixture.

    • Trituration of the crude product with a suitable solvent, such as a dichloromethane-methanol mixture or hot methanol, can help remove impurities.[1]

Question: I am observing a significant amount of a side product. What is the likely impurity and how can I minimize its formation?

Answer:

A common side reaction in the synthesis of 5-amino-1,2,3-triazoles is the Dimroth rearrangement , which can lead to the formation of isomeric triazoles. In the case of this compound, this could result in the formation of 4-benzylamino-1H-1,2,3-triazole-4-carboxamide.

Factors Favoring Dimroth Rearrangement:

  • Prolonged heating in basic conditions: Hot, basic solutions can promote the Dimroth rearrangement.[2]

  • Strongly basic conditions: The use of very strong bases might facilitate this isomerization.

Strategies to Minimize Dimroth Rearrangement:

  • Optimize reaction time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting materials are consumed to avoid prolonged exposure to basic conditions at high temperatures.

  • Use a milder base: Consider using a milder base like cesium carbonate.

  • Control the temperature: Avoid excessive heating. Maintain a gentle reflux.

It is interesting to note that the Dimroth rearrangement can be reversible. The 4-benzylamino isomer can retrogress to the desired 4-amino-3-benzyl isomer in hot neutral solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and expedient method is the base-promoted [3+2] cycloaddition of benzyl azide with 2-cyanoacetamide.[3][4] This reaction is typically carried out in a protic solvent like ethanol using a base such as sodium ethoxide or sodium methoxide.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are benzyl azide and 2-cyanoacetamide. Benzyl azide can be prepared from benzyl bromide and sodium azide.

Q3: What analytical techniques can be used to monitor the reaction and characterize the product?

A3:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Q4: Are there any safety precautions I should be aware of?

A4:

  • Benzyl azide is potentially explosive and should be handled with care. Avoid heating it neat and always work behind a safety shield.

  • Sodium ethoxide and methoxide are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis and provides a general guideline.[1] Optimization may be required to achieve the best yield.

Materials:

  • 2-Cyanoacetamide

  • Sodium methoxide

  • Benzyl azide

  • Anhydrous Ethanol

  • Dichloromethane

  • Methanol

Procedure:

  • To a suspension of 2-cyanoacetamide (1.1 equivalents) in anhydrous ethanol, add sodium methoxide (1.0 equivalent).

  • Heat the mixture to reflux for 15 minutes.

  • Cool the mixture slightly and add benzyl azide (1.0 equivalent).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Filter the resulting precipitate.

  • Wash the solid with cold ethanol.

  • The crude product can be further purified by trituration with a hot mixture of dichloromethane and methanol (e.g., 19:1 v/v) or hot methanol.[1]

  • Filter the purified solid and dry it under vacuum to obtain this compound.

ParameterRecommended Condition
Base Sodium methoxide or Sodium ethoxide
Solvent Anhydrous Ethanol
Reactant Ratio 2-Cyanoacetamide:Benzyl Azide (1.1:1)
Temperature Reflux
Reaction Time 2-4 hours (monitor by TLC)

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Benzyl Azide Benzyl Azide Base-catalyzed Cycloaddition Base-catalyzed Cycloaddition Benzyl Azide->Base-catalyzed Cycloaddition 2-Cyanoacetamide 2-Cyanoacetamide 2-Cyanoacetamide->Base-catalyzed Cycloaddition Crude Product Crude Product Base-catalyzed Cycloaddition->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low Yield Low Yield Check Base Check Base Low Yield->Check Base Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Purify Starting Materials Purify Starting Materials Low Yield->Purify Starting Materials Improve Purification Improve Purification Low Yield->Improve Purification Anhydrous? Anhydrous? Check Base->Anhydrous? Fresh? Fresh? Check Base->Fresh? Monitor by TLC Monitor by TLC Optimize Conditions->Monitor by TLC Recrystallize/Chromatography Recrystallize/Chromatography Purify Starting Materials->Recrystallize/Chromatography Optimize Trituration Optimize Trituration Improve Purification->Optimize Trituration Adjust T & Time Adjust T & Time Monitor by TLC->Adjust T & Time

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Triazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of triazole carboxamides.

Frequently Asked Questions (FAQs)

Q1: Why do many triazole carboxamide compounds exhibit poor aqueous solubility?

A1: The limited aqueous solubility of triazole carboxamides often stems from their molecular structure. These compounds can have a high degree of crystallinity and a molecular structure that is more lipophilic ('grease-ball') than hydrophilic.[1] The strong intermolecular forces within the crystal lattice require significant energy to break, and if the interaction with water molecules is not energetically favorable, solubility will be low.[2] Additionally, the inherent polarity of the triazole ring, while potentially improving water solubility compared to less polar heterocycles, may not be sufficient to overcome the insolubility imparted by larger, non-polar substituents on the carboxamide portion of the molecule.[3][4]

Q2: What are the primary strategies for enhancing the solubility of these compounds?

A2: A variety of techniques, categorized as physical and chemical modifications, can be employed.[5]

  • Physical Modifications: These include particle size reduction (micronization, nanonization), modification of the crystal habit (amorphous forms), and creating drug dispersions in carriers (solid dispersions).[5][6]

  • Chemical Modifications: These strategies involve creating salt forms of ionizable compounds, developing prodrugs, or forming complexes with other molecules like cyclodextrins.[2][7][8]

  • Formulation-Based Approaches: These include the use of co-solvents, surfactants, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[9][10]

Q3: How do I select the most appropriate solubility enhancement technique for my specific triazole carboxamide?

A3: The choice of technique depends on the physicochemical properties of your compound, the desired dosage form, and the intended application.[9][11] A logical approach involves characterizing your compound and considering the advantages and limitations of each method. For instance, 'brick-dust' molecules with high melting points may be suitable for solid dispersions, while highly lipophilic 'grease-ball' molecules might benefit from lipid-based formulations.[1] The decision-making workflow below can guide your selection process.

G Decision Workflow for Selecting a Solubility Enhancement Strategy start Start: Poorly Soluble Triazole Carboxamide char Characterize Compound: - Ionizable? - Thermally Stable? - LogP value? start->char ionizable Is the compound ionizable? char->ionizable salt Attempt Salt Formation ionizable->salt Yes thermal Is the compound thermally stable? ionizable->thermal No other Other Approaches: Co-solvents, Surfactants salt->other Fails or Insufficient lipophilic Is the compound highly lipophilic (LogP > 3)? thermal->lipophilic No sdd Solid Dispersion (Melt Extrusion or Solvent Evaporation) thermal->sdd Yes lipid Lipid-Based Formulation (e.g., SEDDS) lipophilic->lipid Yes nano Particle Size Reduction (Nanosuspension) lipophilic->nano No sdd->other Fails or Unsuitable lipid->other Fails complex Complexation (Cyclodextrins) nano->complex prodrug Consider Prodrug Approach complex->prodrug

Caption: A decision tree to guide the selection of an appropriate solubility enhancement method.

Troubleshooting Guide

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an assay. How can I prevent this?

A4: This is a common issue caused by the compound's low solubility in the final aqueous medium.

  • Initial Steps: First, try reducing the final concentration of your compound in the assay. If that's not possible, you can try increasing the percentage of DMSO in the final solution, but be mindful of its potential effects on your biological system (typically <0.5% is recommended).

  • Formulation Fixes: Using co-solvents or surfactants in your buffer can help keep the compound in solution.[12] Alternatively, complexation with cyclodextrins can be a highly effective solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where your compound can be encapsulated, increasing its apparent water solubility.[13][14] Preparing a stock solution of the drug-cyclodextrin complex can prevent precipitation upon dilution.

Q5: I attempted to create a solid dispersion, but the dissolution rate has not improved significantly. What went wrong?

A5: A lack of improvement from a solid dispersion can be due to several factors:

  • Incomplete Amorphization: The drug may not have been fully converted to its amorphous state and might still exist as crystalline particles within the polymer matrix. Characterize your solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the physical state of the drug.

  • Poor Carrier Selection: The chosen hydrophilic carrier (e.g., PVP, PEG) might not be suitable for your drug.[15] The carrier should be highly water-soluble and ideally form a stable, molecularly dispersed solid solution with your compound.[6][16]

  • Phase Separation: The drug and carrier may have separated into distinct phases during preparation or upon storage, especially if the drug loading is too high. This negates the benefits of the dispersion.[17] Try reducing the drug-to-carrier ratio.

  • Preparation Method: The chosen method (e.g., solvent evaporation, melting) might not be optimal.[16][18] For thermally sensitive compounds, solvent evaporation is preferred over the melting method.[16]

Q6: I'm trying to formulate a nanosuspension, but the particles are aggregating and settling over time. How can I achieve a stable formulation?

A6: Nanosuspensions are thermodynamically unstable systems, and preventing aggregation is key.[1]

  • Stabilizer Selection: The choice and concentration of stabilizers (surfactants or polymers) are critical. Nanosuspensions are stabilized by creating steric or ionic barriers on the particle surface.[19] You may need to screen different stabilizers or use a combination of them.

  • Particle Size: While smaller particles increase the dissolution rate, they also have a higher surface energy, making them more prone to aggregation (Ostwald ripening).[20] Ensure your preparation method (e.g., media milling, high-pressure homogenization, precipitation) is optimized to produce a uniform particle size distribution.[19][21]

  • Solidification: To improve long-term stability, nanosuspensions can be converted into solid dosage forms through techniques like freeze-drying (lyophilization) or spray drying.[1][20] This requires the addition of cryoprotectants or lyoprotectants to prevent particle aggregation during the drying process.

Q7: My cyclodextrin inclusion complex doesn't show a significant solubility increase. What could be the issue?

A7: The effectiveness of cyclodextrin complexation depends on a good "fit" between the drug molecule and the cyclodextrin cavity.

  • Incorrect Cyclodextrin Type: Natural cyclodextrins (α, β, γ) have different cavity sizes. Your triazole carboxamide may be too large or too small for the chosen type. Beta-cyclodextrin (β-CD) is commonly used, but you may need to screen others.[17][22]

  • Modified Cyclodextrins: Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit significantly higher aqueous solubility and complexation efficiency than their natural counterparts.[13][14]

  • Suboptimal Preparation: The method used to prepare the complex (e.g., kneading, co-precipitation, freeze-drying) can impact its quality.[2] Ensure thorough mixing and optimal conditions for complex formation.

  • Stoichiometry: The molar ratio of drug to cyclodextrin is important. You may need to experiment with different ratios to find the one that yields the highest solubility enhancement.[13]

Data Presentation

Table 1: Comparative Overview of Common Solubility Enhancement Techniques

TechniqueMechanism of ActionTypical Fold Solubility IncreaseAdvantagesDisadvantagesSuitable For
Solid Dispersion Reduces particle size to a molecular level and converts the drug to an amorphous state within a hydrophilic carrier.[16][17]5 to 500-foldSignificant increase in dissolution rate; established manufacturing techniques (spray drying, hot-melt extrusion).[11]Potential for the drug to recrystallize over time; risk of thermal degradation for some methods.[1]Thermally stable BCS Class II compounds.[16]
Nanosuspension Increases the surface area of the drug by reducing particle size to the sub-micron range, enhancing dissolution velocity.[15][19]10 to 100-foldApplicable to most poorly soluble drugs; high drug loading is possible.[19]Thermodynamically unstable, prone to aggregation; manufacturing can be complex.[1][21]Compounds that are poorly soluble in both aqueous and organic media.[19]
Complexation A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug in its cavity, forming a soluble complex.[13]5 to 200-foldRapid onset of action; can be used in liquid formulations; reduces drug toxicity.[13]Limited by the stoichiometry of the complex; high amounts of cyclodextrin may be needed.[2]Molecules with appropriate size and shape to fit within the host cavity.
Prodrug Approach A bioreversible moiety is attached to the drug to improve solubility; it is cleaved in vivo to release the active drug.[8]VariableCan overcome multiple barriers (solubility, permeability); potential for targeted delivery.[7]Requires chemical modification and extensive preclinical evaluation; risk of altered pharmacology.[8]Compounds with a suitable functional group for modification.
Lipid-Based Systems The drug is dissolved in a lipid-based carrier, which forms an emulsion or microemulsion in the GI tract.[2][10]VariableEnhances both solubility and permeability; can reduce food effects on absorption.[10]Potential for drug precipitation upon dispersion; can be chemically complex.Highly lipophilic (BCS Class II/IV) compounds.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method for preparing a solid dispersion, suitable for thermally labile compounds.[16][18]

Methodology:

  • Dissolution: Accurately weigh the triazole carboxamide and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) in a 1:4 drug-to-carrier ratio. Dissolve both components in a minimal amount of a common volatile solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture).

  • Solvent Evaporation: Place the solution in a round-bottom flask and evaporate the solvent using a rotary evaporator. Continue evaporation under vacuum at a controlled temperature (e.g., 40°C) until a clear, solvent-free film is formed.

  • Final Drying: Scrape the solid film from the flask and place it in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Processing: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., 100-mesh) to ensure particle uniformity.

  • Characterization: Store the final product in a desiccator. Characterize the solid dispersion for drug content, dissolution behavior, and physical form (using PXRD and DSC).

G Experimental Workflow: Solid Dispersion (Solvent Evaporation) start 1. Weigh Drug and Carrier (e.g., 1:4 ratio) dissolve 2. Dissolve in a common volatile solvent (e.g., Methanol) start->dissolve evap 3. Evaporate solvent using a rotary evaporator (e.g., 40°C) dissolve->evap dry 4. Dry resulting film in vacuum oven (24-48h) evap->dry process 5. Pulverize and sieve the dried solid dry->process end 6. Store in desiccator and characterize (PXRD, DSC) process->end

Caption: Workflow for preparing a solid dispersion via the solvent evaporation method.

Protocol 2: Formulation of a Nanosuspension by Precipitation

This "bottom-up" method involves dissolving the drug in a solvent and then introducing it to an anti-solvent to precipitate drug nanocrystals.[1][9]

Methodology:

  • Organic Phase Preparation: Dissolve 100 mg of the triazole carboxamide in a suitable water-miscible organic solvent (e.g., 1-2 mL of DMSO or acetone). This is the "solvent" phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer. For example, dissolve a polymer like Poloxamer 188 or a surfactant like Tween 80 at a concentration of 0.5-2.0% (w/v) in ultrapure water. This is the "anti-solvent" phase.

  • Precipitation: While vigorously stirring the anti-solvent phase (e.g., with a high-speed homogenizer or a magnetic stirrer at >1000 rpm), inject the solvent phase into it using a syringe. The rapid mixing and solvent shift cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the resulting nanosuspension. This can be done by dialysis against water or by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

G Experimental Workflow: Nanosuspension (Precipitation Method) prep_org 1. Prepare Organic Phase: Dissolve Drug in Solvent (e.g., DMSO) precipitate 3. Inject Organic Phase into Aqueous Phase under high-speed stirring prep_org->precipitate prep_aq 2. Prepare Aqueous Phase: Dissolve Stabilizer in Water (Anti-Solvent) prep_aq->precipitate remove 4. Remove organic solvent (e.g., Dialysis) precipitate->remove characterize 5. Characterize for Particle Size, PDI, and Zeta Potential remove->characterize

Caption: Workflow for preparing a nanosuspension via the anti-solvent precipitation method.

References

Technical Support Center: Enhancing Metabolic Stability of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments aimed at improving the metabolic stability of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter in drug discovery?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It is a crucial parameter because compounds with low metabolic stability are often rapidly cleared from the body, leading to poor bioavailability and a short duration of action.[2] Assessing metabolic stability early in the discovery process helps in selecting and optimizing candidates with favorable pharmacokinetic profiles, reducing the risk of failure in later development stages.[3]

Q2: Which in vitro assays are most common for assessing the metabolic stability of this compound class?

A2: The most common and cost-effective in vitro model for assessing metabolic stability is the liver microsomal stability assay .[4][5] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are responsible for the oxidative metabolism of many drugs.[4][6] For a more comprehensive assessment that includes both Phase I and Phase II metabolism, hepatocyte stability assays are also used as they contain the full complement of metabolic enzymes and cofactors.[2][3]

Q3: What are the typical metabolic "soft spots" on the this compound scaffold?

A3: Based on the structure and data from related compounds, the primary metabolic liabilities, or "soft spots," are typically found on the peripheral substituents rather than the stable triazole core.[7] Key sites prone to metabolism include:

  • N-benzyl group: The benzyl subunit is susceptible to rapid oxidation.[8][9] This can involve hydroxylation on the aromatic ring or at the benzylic carbon.

  • Carboxamide linker: This group can be susceptible to hydrolysis, although amides are generally more stable than esters.[10][11]

  • Aromatic Ring: The phenyl ring of the benzyl group is an electron-rich site and a common target for CYP-mediated oxidation.[6]

cluster_0 Potential Metabolic Liabilities cluster_spots Potential Metabolic Liabilities compound spot1 Oxidation Hotspot: - Aromatic Hydroxylation - Benzylic Hydroxylation spot1:e->compound:w spot2 Potential Hydrolysis Site spot2:e->compound:w

Caption: Metabolic "soft spots" on the core scaffold.

Q4: What are the most effective strategies to improve the metabolic stability of my compound?

A4: Once metabolic soft spots are identified, several medicinal chemistry strategies can be employed to block these sites and enhance stability. The choice of strategy depends on the primary metabolic pathway identified.

StrategyRationaleExample Application
Deuteration The kinetic isotope effect slows the rate of CYP-mediated C-H bond cleavage.[10]Replace hydrogens with deuterium on the benzylic carbon or the phenyl ring.
Fluorination Introduction of an electron-withdrawing fluorine atom can deactivate an aromatic ring towards oxidation.[10]Place a fluorine atom on the para-position of the benzyl ring.
Steric Hindrance Introducing a bulky group near a metabolic hotspot can physically block access for metabolizing enzymes.[10]Add a tert-butyl or isopropyl group to the benzyl ring, which may also occupy a hydrophobic pocket.[8]
Bioisosteric Replacement Replace a metabolically labile group with a more stable isostere that retains biological activity.[12][13]Replace the phenyl ring with an electron-deficient heterocycle (e.g., pyridine) or a saturated bioisostere (e.g., bicyclo[1.1.1]pentane) to reduce susceptibility to oxidation.[11][14][15]
Functional Group Interconversion Swap a labile functional group for a more robust one.[10]Replace the carboxamide with a metabolically stable amide bioisostere like a 1,2,4-triazole or an oxadiazole.[11][16]

Troubleshooting Guides

Problem: My compound shows very high clearance (>200 µL/min/mg) in the human liver microsomal (HLM) assay.

This indicates rapid metabolism, likely by CYP enzymes. The goal is to identify the site of metabolism and modify the structure to block it.

cluster_strategies Select Modification Strategy cluster_actions Synthesize & Test Analogs start High Clearance Observed in HLM Assay step1 Perform Metabolite Identification Study (LC-HRMS) start->step1 step2 Pinpoint Metabolic 'Soft Spot(s)' step1->step2 strat1 Oxidation on Benzyl Ring step2->strat1 Is it oxidation? strat2 Amide Hydrolysis step2->strat2 Is it hydrolysis? strat3 Other Site Identified step2->strat3 Other? action1 - Deuterate Benzyl Group - Add EWG (e.g., F) to Ring - Bioisosteric Ring Replacement strat1->action1 action2 Replace Amide with Stable Bioisostere (e.g., Triazole) strat2->action2 action3 Site-Specific Blocking (e.g., Steric Shielding) strat3->action3 end_node Re-run HLM Assay to Confirm Improved Stability (Lower Clearance) action1->end_node action2->end_node action3->end_node

Caption: Troubleshooting workflow for high metabolic clearance.

Solution Steps:

  • Metabolite Identification: The first step is to perform a metabolite identification study by incubating your compound with liver microsomes and analyzing the sample with high-resolution mass spectrometry (LC-MS/MS). This will help determine the mass shift from the parent compound and pinpoint the site of metabolic modification.[10]

  • Structural Modification: Once the "soft spot" is known, apply a relevant strategy from the table in FAQ 4. For example, if oxidation on the benzyl ring is confirmed, consider replacing the phenyl with a pyridine ring or adding fluorine atoms.[6][8]

  • Synthesize and Re-test: Synthesize the newly designed analogs and re-evaluate their stability in the HLM assay to confirm if the modification had the desired effect.[10]

Problem: My in vitro metabolic stability results are inconsistent between experiments.

Inconsistent results can undermine confidence in your data and make it difficult to rank compounds.

Possible Causes & Solutions:

  • Microsome Quality: The enzymatic activity of liver microsomes can vary between batches or vendors.

    • Solution: Use a consistent source of microsomes. Quality control each new batch with well-characterized probe substrates (e.g., testosterone, verapamil) to ensure consistent activity.[4][10]

  • Compound Solubility: Poor compound solubility in the aqueous incubation buffer can lead to artificially low clearance values and high variability.

    • Solution: Ensure your compound is fully dissolved. The final concentration of organic co-solvent (like DMSO) should be kept low and consistent across all experiments (typically ≤0.5%).[17]

  • Analytical Method: A non-robust LC-MS/MS method can be a source of variability.

    • Solution: Validate your analytical method for linearity, precision, and accuracy. Ensure the internal standard is appropriate and consistently added.[10]

  • Incubation Conditions: Variations in incubation time, temperature, or protein concentration will affect results.

    • Solution: Strictly adhere to a standardized protocol. Use a heated shaker to maintain 37°C and ensure proper mixing.[17]

Experimental Protocols

Liver Microsomal Stability Assay Protocol

This protocol outlines a standard procedure for determining metabolic stability by measuring the disappearance of a parent compound over time.[4][5][17]

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation p1 Prepare Reagents: - Test Compound (1 mM in DMSO) - Liver Microsomes (20 mg/mL stock) - Phosphate Buffer (100 mM, pH 7.4) - NADPH Regenerating System p2 Pre-warm microsome/buffer mix to 37°C for 5 min. p1->p2 p3 Add Test Compound (final 1 µM) and mix. p2->p3 p4 Initiate reaction by adding NADPH system. p3->p4 p5 Sample at specified time points (e.g., 0, 5, 15, 30, 45 min). p4->p5 p6 Quench reaction at each time point with cold Acetonitrile + Internal Standard. p5->p6 p7 Centrifuge to precipitate protein. p6->p7 p8 Analyze supernatant by LC-MS/MS. p7->p8 p9 Calculate % Remaining vs. Time=0. p8->p9 p10 Plot ln(% Remaining) vs. Time p9->p10 p11 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) p10->p11

Caption: Standard workflow for a liver microsomal stability assay.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.[17]

  • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[4]

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This maintains a constant supply of the essential cofactor NADPH.[17]

  • Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the diluted liver microsome solution.

  • Add the test compound to the wells to achieve a final concentration of 1 µM (final DMSO concentration should be <0.5%).

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control (minus-cofactor) wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of the cold quenching solution.[4]

3. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[17]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

4. Data Analysis & Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the line from the linear portion of the plot. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[10]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL) .[10]

ParameterDefinitionSignificance
Half-life (t½) Time required for 50% of the compound to be metabolized.A longer half-life indicates greater metabolic stability.[5]
Intrinsic Clearance (CLint) The rate of metabolism by a given amount of enzyme, independent of other physiological factors.A lower CLint value indicates greater metabolic stability and is predictive of lower in vivo hepatic clearance.[5]

References

Technical Support Center: Mitigating hERG Inhibition of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide analogs and encountering challenges with hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition. Blocking this channel can lead to serious cardiac arrhythmias, making it a critical anti-target in drug discovery.

Frequently Asked Questions (FAQs)

Q1: Why is hERG inhibition a concern for this compound analogs?

A1: The this compound scaffold contains structural features commonly associated with hERG inhibition. These include a basic nitrogen atom in the aminotriazole ring and a lipophilic benzyl group. These features can promote interaction with the hERG channel's binding pocket, leading to blockade. For instance, some analogs in this series have shown moderate hERG inhibition, such as an IC50 value of 24 μM observed for a specific analog in one study.[1] Therefore, careful structural modification and monitoring are crucial during lead optimization.

Q2: What are the general strategies to reduce hERG inhibition in this series of compounds?

A2: Common medicinal chemistry strategies to mitigate hERG liability that are applicable to this scaffold include:

  • Reducing Lipophilicity: Decreasing the overall lipophilicity of the molecule can lower its affinity for the hERG channel. This can be achieved by introducing polar groups or replacing lipophilic moieties with more polar ones.

  • Modulating Basicity: Lowering the pKa of the basic aminotriazole nitrogen can weaken the ionic interactions with the channel. This can be done by introducing electron-withdrawing groups on the triazole or adjacent rings.

  • Introducing Steric Hindrance: Adding bulky groups near the key interacting moieties can disrupt the optimal binding conformation within the hERG channel.

  • Bioisosteric Replacement: Replacing the benzyl group or other substituents with bioisosteres that have different physicochemical properties can reduce hERG affinity while maintaining on-target activity.

Q3: Are there any specific structural modifications on the this compound core that have been shown to reduce hERG inhibition?

A3: Yes, specific structure-activity relationship (SAR) studies have provided insights. For example, in a series of 5-amino-1,2,3-triazole-4-carboxamides, modifications at the para-position of the benzyl ring significantly influenced hERG activity. It was found that certain substitutions could improve the safety profile regarding hERG inhibition.[1] Detailed quantitative data from such studies is crucial for guiding analog design.

Troubleshooting Guide

Issue: My lead compound shows potent on-target activity but has an undesirable hERG inhibition profile (e.g., IC50 < 10 μM). What should I do?

Troubleshooting Steps:

  • Confirm hERG Inhibition Data: Ensure the hERG inhibition data is robust. It is recommended to use the "gold standard" manual patch clamp assay for accurate IC50 determination. Automated patch-clamp systems are suitable for higher throughput screening.

  • Analyze the Structure for hERG Pharmacophores: Identify the key moieties in your compound that are likely contributing to hERG binding (e.g., basic amine, lipophilic aromatic regions).

  • Systematic Structural Modifications: Based on the SAR data available, plan a systematic modification of your lead compound. Prioritize modifications that have been shown to reduce hERG liability in similar scaffolds.

  • Monitor Physicochemical Properties: While making modifications to reduce hERG inhibition, continuously monitor key physicochemical properties such as lipophilicity (LogP/LogD), solubility, and metabolic stability, as these will also be affected and are critical for overall drug-likeness.

  • Iterative Design and Testing: Synthesize a small, focused library of analogs based on your hypotheses and test them in both the on-target and hERG assays to understand the impact of the modifications and build a clear SAR.

Data Presentation: Structure-Activity Relationship (SAR) for hERG Inhibition

The following table summarizes the hERG inhibition data for a series of 5-Amino-1-substituted-1H-1,2,3-triazole-4-carboxamide analogs, highlighting the impact of substitutions on the benzyl ring.

Compound IDR Group (Substitution on Benzyl Ring)hERG IC50 (μM)
11 4-SCH324
58 4-CF3>30
59 4-OCF3>30

Data extracted from Brand et al., J Med Chem, 2017 and its supplementary information.[1]

Experimental Protocols

Manual Patch-Clamp Electrophysiology for hERG Inhibition Assay

This protocol is considered the gold standard for assessing hERG channel inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the hERG potassium channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Cell culture reagents.

  • External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH 7.2 with KOH.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Plate the hERG-expressing HEK293 cells onto glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and a single cell. Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a voltage pulse protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

  • Compound Application: After obtaining a stable baseline recording of the hERG current, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak tail current amplitude in the presence of each compound concentration and normalize it to the baseline control current. Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Patch-Clamp Assay cluster_analysis Data Analysis cell_culture hERG-HEK293 Cell Culture patch Whole-Cell Patching cell_culture->patch compound_prep Compound Preparation application Compound Application compound_prep->application baseline Baseline Current Recording patch->baseline baseline->application recording Post-Compound Recording application->recording analysis Measure Current Inhibition recording->analysis ic50 Calculate IC50 analysis->ic50

Caption: Experimental workflow for determining hERG IC50 using manual patch-clamp.

logical_relationship start High hERG Inhibition Observed strategy Medicinal Chemistry Strategies start->strategy mod1 Reduce Lipophilicity (e.g., add polar groups) strategy->mod1 mod2 Modulate Basicity (e.g., add EWGs) strategy->mod2 mod3 Bioisosteric Replacement (e.g., replace benzyl) strategy->mod3 outcome Reduced hERG Inhibition mod1->outcome mod2->outcome mod3->outcome

Caption: Strategies to mitigate hERG inhibition of lead compounds.

References

Technical Support Center: Optimization of Click Chemistry for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click chemistry' for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help streamline your experiments.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is resulting in a low yield or failing completely. What are the common reasons for this?

A1: Low yields in CuAAC reactions can be attributed to several factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality: The purity of your azide, alkyne, and solvents can significantly impact the reaction.[3] Azides, in particular, can be unstable.[1] It is also crucial to use a freshly prepared sodium ascorbate solution, as it can degrade over time.[3][4]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]

  • Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[3][5] An unsuitable ligand or an incorrect ligand-to-copper ratio can lead to poor results.[3]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]

Q2: How can I ensure my copper catalyst remains active throughout the reaction?

A2: To maintain the active Cu(I) oxidation state of your copper catalyst, you should:

  • Use a Reducing Agent: Sodium ascorbate is the most commonly used and effective reducing agent to convert any oxidized Cu(II) back to the active Cu(I) form.[6] It is typically used in excess.

  • Employ a Stabilizing Ligand: Nitrogen-based ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[6] For bioconjugation reactions, the water-soluble ligand THPTA is particularly suitable.[7]

  • Degas Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas like argon or nitrogen can minimize the oxidation of Cu(I).[6]

  • Work under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere offers the best protection against oxygen.[6]

Q3: What is the optimal order for adding reagents in a CuAAC reaction?

A3: The order of reagent addition can significantly affect the reaction's success. A generally recommended procedure is:

  • Premix Copper and Ligand: Prepare a solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[6] This allows for the formation of the copper-ligand complex.

  • Add to Substrates: Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.

  • Initiate the Reaction: Add the freshly prepared reducing agent (e.g., sodium ascorbate) to start the reaction.[6]

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[6]

Q4: Can the choice of solvent impact the yield of my CuAAC reaction?

A4: Yes, the solvent choice is important. The CuAAC reaction is known to be effective in a wide variety of solvents. The primary consideration should be the solubility of all reactants.[6] Mixtures of water with organic solvents like DMSO, THF, or alcohols are commonly used.[6][8] For bioconjugation, aqueous buffers are typical.[6] It is advisable to avoid chlorinated solvents like CH2Cl2 and CHCl3 when working with azide ions, as this can potentially generate explosive compounds.[4]

Q5: How does temperature affect the CuAAC reaction?

A5: CuAAC reactions are generally carried out at room temperature.[6] However, for sluggish reactions, particularly with sterically hindered substrates, gentle heating to 40-50°C can be beneficial.[6] In some cases, even higher temperatures may be required to achieve a reasonable reaction rate.[9][10]

Troubleshooting Guide

This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during triazole synthesis via click chemistry.

Low or No Product Yield

If you are experiencing low or no product yield, work through the following decision tree to diagnose the potential cause.

LowYieldTroubleshooting Start Low or No Product Yield Catalyst Is the Copper Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents Yes Sol_Catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. Catalyst->Sol_Catalyst No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes Sol_Reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). Reagents->Sol_Reagents No Substrate Are there Substrate-Specific Issues? Conditions->Substrate Yes Sol_Conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. Conditions->Sol_Conditions No Sol_Substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. Substrate->Sol_Substrate No Success Problem Solved Substrate->Success Yes Sol_Catalyst->Reagents Sol_Reagents->Conditions Sol_Conditions->Substrate Sol_Substrate->Success

Troubleshooting workflow for low yield in CuAAC reactions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your CuAAC reaction. These values are intended as a starting point, and optimal conditions may vary depending on the specific substrates and desired outcome.

Table 1: Recommended Reagent Concentrations and Ratios

ParameterRecommended RangeNotes
Copper Catalyst 50 µM to 500 µMHigher concentrations can accelerate the reaction but may also increase side reactions.[3]
Ligand:Copper Ratio 1:1 to 5:1A higher ratio can enhance catalyst stability and reaction rate.[3] For bioconjugation, a 5:1 ratio is often recommended to protect biomolecules.[11]
Reducing Agent 1 mM to 10 mMSufficient sodium ascorbate should be present to maintain the copper in the Cu(I) state.[3]
Reactant Stoichiometry 1:1 to 1:5 (Azide:Alkyne or vice versa)A slight excess of one reactant (typically the less precious one) can drive the reaction to completion.[3]

Table 2: Typical Reaction Conditions

ParameterConditionNotes
Temperature Room Temperature (20-25°C)Can be increased to 37-60°C for slow reactions or sterically hindered substrates.[3][12]
pH 7-8The optimal pH can be substrate-dependent.[13] Buffers like phosphate and HEPES are commonly used. Avoid Tris buffers as they can chelate copper.[4][11]
Reaction Time 1 to 4 hoursCan range from minutes to overnight depending on the reactants and conditions.[13]

Experimental Protocols

General Protocol for a Standard CuAAC Reaction

This protocol is a general guideline and should be optimized for your specific application.

1. Stock Solutions:

  • Azide: 10 mM in a suitable solvent (e.g., DMSO, water).

  • Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.[6]

  • Ligand (e.g., THPTA): 50 mM in water.[6]

  • Sodium Ascorbate: 100 mM in water (must be prepared fresh).[6]

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).

  • In a separate tube, prepare the catalyst premix by adding the ligand solution to the CuSO₄ solution (e.g., for a 1:5 copper to ligand ratio).

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]

  • Gently mix the reaction and allow it to proceed at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, HPLC).

Experimental Workflow for Optimization

The following diagram illustrates a systematic workflow for optimizing your CuAAC reaction conditions.

OptimizationWorkflow Start Start Optimization PrepareStocks Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) Start->PrepareStocks SmallScale Set up Small-Scale Reactions (e.g., 50 µL) PrepareStocks->SmallScale VaryCu Vary Copper Concentration (50-500 µM) SmallScale->VaryCu VaryLigand Vary Ligand:Copper Ratio (1:1, 2:1, 5:1) VaryCu->VaryLigand VaryAscorbate Vary Ascorbate Concentration (1-10 mM) VaryLigand->VaryAscorbate VaryStoich Vary Reactant Stoichiometry (1:1, 1:2, 1:5) VaryAscorbate->VaryStoich VaryTemp Vary Temperature (RT, 37°C, 50°C) VaryStoich->VaryTemp Analyze Analyze Results (Yield, Purity) VaryTemp->Analyze Analyze->SmallScale Re-optimize Optimal Optimal Conditions Identified Analyze->Optimal Successful

A systematic workflow for optimizing CuAAC reaction parameters.

References

Technical Support Center: Purification of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Possible Causes:

  • Product Loss During Extraction: Due to its polar nature, the target compound may have partial solubility in the aqueous phase during workup.

  • Decomposition on Silica Gel: The amino and triazole functionalities can interact with acidic silica gel, leading to degradation or irreversible adsorption.

  • Incomplete Elution from Chromatography Column: The compound might be strongly retained on the column, especially if the mobile phase is not polar enough.

  • Loss During Recrystallization: The compound may be too soluble in the chosen recrystallization solvent, or too little solvent was used, leading to poor recovery.

Solutions:

StrategyDetailed Protocol
Optimize Extraction Ensure the aqueous layer is saturated with NaCl before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. Back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Deactivate Silica Gel Before performing column chromatography, treat the silica gel with a solution of triethylamine (TEA) in the chosen eluent (e.g., 1-2% TEA in ethyl acetate/hexane). This will neutralize the acidic sites on the silica surface.
Modify Eluent System For column chromatography, a gradient elution is recommended. Start with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol. For highly retained compounds, a mobile phase of dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective.[1]
Optimize Recrystallization Carefully select a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, methanol, or a mixture of ethanol and water. Use a minimum amount of hot solvent to dissolve the compound completely, then allow it to cool slowly to maximize crystal formation.

Issue 2: Persistent Impurities After Column Chromatography

Possible Cause:

  • Co-elution with Structurally Similar Impurities: The primary impurity of concern is the product of a Dimroth rearrangement, 4-(benzylamino)-1H-1,2,3-triazole-5-carboxamide. This isomer is often very close in polarity to the desired product, making separation by standard chromatography challenging.

Solutions:

StrategyDetailed Protocol
High-Performance Liquid Chromatography (HPLC) Preparative HPLC is a high-resolution technique that can often separate closely related isomers. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid would be a good starting point.
Recrystallization Fractional recrystallization can sometimes be effective in separating isomers. This involves multiple recrystallization steps, where the crystals from each step are collected and re-subjected to the process. The mother liquor from each step should also be concentrated and recrystallized.

Issue 3: Product Tailing During Column Chromatography

Possible Causes:

  • Interaction with Silica Gel: The basic nature of the amino group can lead to strong interactions with the acidic silica gel, causing the peak to tail.

  • Inappropriate Solvent System: The chosen eluent may not be optimal for the compound, leading to poor peak shape.

Solutions:

StrategyDetailed Protocol
Use of Basic Additives Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase. This will compete with the product for the active sites on the silica gel and improve the peak shape.
Alternative Stationary Phases Consider using a different stationary phase, such as alumina (neutral or basic) or a polymer-based resin, which may have different selectivity and reduce the tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look for?

A1: The most likely and challenging impurity is the isomer formed via a Dimroth rearrangement: 4-(benzylamino)-1H-1,2,3-triazole-5-carboxamide. This rearrangement involves the exchange of the exocyclic amino group with a nitrogen atom in the triazole ring. This isomerization can be facilitated by heat or acidic/basic conditions.

Q2: How can I identify the Dimroth rearrangement product?

A2: The Dimroth product will have the same mass as your desired product, so mass spectrometry alone will not differentiate them. The key difference will be in their NMR spectra. In the ¹H NMR, the chemical shift of the amino protons and the aromatic protons of the benzyl group may be slightly different. In the ¹³C NMR, the chemical shifts of the triazole ring carbons will be different. It is crucial to obtain a pure reference sample of the desired product for comparison.

Q3: What are the best general-purpose purification methods for this compound?

A3: Based on available literature for similar compounds, two main methods are recommended:

  • Column Chromatography: Using a hexane/ethyl acetate solvent system is a common starting point. A typical purification of a similar compound involved chromatography with an eluent of hexane:ethyl acetate at a 2:1 ratio.

  • Recrystallization/Trituration: For a related compound, purification was achieved by triturating the crude product with a hot mixture of dichloromethane-methanol (19:1 v/v), followed by trituration with hot methanol.[2] This suggests that recrystallization from polar solvents like methanol or ethanol could be effective.

Q4: Is there a way to compare the effectiveness of different purification methods?

A4: To quantitatively assess the effectiveness of different purification methods, you can use techniques like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) to determine the purity of the material before and after each purification step. The following table provides a hypothetical comparison:

Purification MethodStarting Purity (%)Purity After 1st Pass (%)Yield (%)Notes
Column Chromatography (Silica Gel) 859570May require optimization of the solvent gradient to separate close-eluting impurities.
Recrystallization (Ethanol/Water) 859860Purity can be very high, but yield may be lower due to product solubility in the mother liquor.
Preparative HPLC (C18) 95>9985High purity can be achieved, but it is less scalable and more expensive.

Q5: What is the recommended workflow for purifying this compound?

A5: The following workflow provides a general strategy for the purification of this compound.

PurificationWorkflow Crude Crude Product Trituration Trituration (e.g., DCM/MeOH, then MeOH) Crude->Trituration Initial Cleanup Analysis1 Purity Check (TLC/HPLC/NMR) Trituration->Analysis1 Chromatography Column Chromatography (Hexane/EtOAc gradient) Analysis1->Chromatography If impurities persist Analysis2 Purity Check (TLC/HPLC/NMR) Chromatography->Analysis2 Recrystallization Recrystallization (e.g., Ethanol/Water) Analysis2->Recrystallization For higher purity FinalProduct Pure Product (>98%) Analysis2->FinalProduct If sufficiently pure Recrystallization->FinalProduct

Caption: Recommended purification workflow for this compound.

Q6: What if my compound is unstable on silica gel?

A6: If you observe degradation of your compound on a TLC plate (streaking, appearance of new spots over time), you should avoid silica gel chromatography. Alternative options include:

  • Alumina Chromatography: Alumina is available in basic, neutral, and acidic forms. For an amine-containing compound, basic or neutral alumina would be a better choice.

  • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. This is often a good option for polar compounds that are sensitive to silica.

The following decision tree can help you choose a purification strategy if you suspect instability on silica gel.

StabilityDecisionTree Start Compound unstable on silica TLC? Yes Yes Start->Yes Degradation Observed No No Start->No Stable Alumina Try Alumina Chromatography (Neutral or Basic) Yes->Alumina RP_Chrom Consider Reversed-Phase Chromatography Yes->RP_Chrom Recrystallization Attempt Recrystallization Yes->Recrystallization Silica_Chrom Proceed with Silica Gel Chromatography (with caution) No->Silica_Chrom

Caption: Decision tree for choosing a purification method based on compound stability on silica gel.

References

Technical Support Center: Enhancing Oral Bioavailability of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working to improve the oral bioavailability of triazole compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My triazole compound is a BCS Class II/IV drug and shows extremely low bioavailability (<1%). Where do I start?

Answer: Low oral bioavailability for a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound is common. The primary hurdles are typically poor aqueous solubility and/or a slow dissolution rate in the gastrointestinal (GI) tract.

Your initial strategy should be a systematic evaluation of both the compound's intrinsic properties and potential formulation-based solutions. A recommended starting workflow is as follows:

start Problem: Low Oral Bioavailability (<1%) check_sol Step 1: Quantify Solubility & Dissolution Rate start->check_sol sol_limited Is Solubility < 0.1 mg/mL or Dissolution Slow? check_sol->sol_limited check_perm Step 2: Assess Permeability (e.g., Caco-2 Assay) perm_limited Is Permeability Low? (Papp < 1 x 10⁻⁶ cm/s) check_perm->perm_limited sol_limited->check_perm No sol_limited->perm_limited Yes (Low Sol. & Perm.) form_strat Pursue Formulation Strategies: - Nanosuspensions - Solid Dispersions - Lipid-Based Systems sol_limited->form_strat Yes perm_limited->sol_limited No chem_mod Consider Chemical Modification: - Prodrug Approach perm_limited->chem_mod Yes both_strat Combine Strategies: - Formulate a Prodrug - Evaluate Efflux Inhibitors perm_limited->both_strat Yes (Low Sol. & Perm.) form_strat->check_perm chem_mod->sol_limited Re-evaluate Solubility of Prodrug

Caption: Troubleshooting workflow for low oral bioavailability.

Question: I am observing variable and inconsistent plasma concentrations in my animal studies. What could be the cause?

Answer: High pharmacokinetic variability is a known issue for some triazole antifungals, such as itraconazole and posaconazole.[1][2] The primary causes often relate to interactions within the GI tract:

  • Food Effects: The absorption of conventional itraconazole and posaconazole oral suspensions is significantly enhanced when co-administered with food, particularly high-fat meals.[1][3] Administering the compound in a fasted state can lead to dramatically lower and more variable absorption.

  • Gastric pH: Triazoles are often weak bases. The solubility of conventional itraconazole, for instance, is pH-dependent and requires an acidic environment for optimal dissolution.[4] Co-administration with acid-reducing agents like proton pump inhibitors can severely impair its absorption.

  • First-Pass Metabolism: Triazoles can be substrates for metabolic enzymes in the gut wall and liver (e.g., CYP3A4).[5] Saturation of these enzymes can lead to non-linear pharmacokinetics, where a small change in dose results in a disproportionately large change in plasma concentration.

To mitigate this, ensure consistent dosing conditions in your studies (i.e., always fasted or always fed with a standardized meal) and consider advanced formulations designed to overcome these effects.

Question: My compound has good solubility in acidic pH but precipitates in neutral pH intestinal fluid during in vitro dissolution. How can I solve this?

Answer: This is a classic problem for weakly basic drugs. The compound dissolves in the stomach's acidic environment, but as it transitions to the higher pH of the intestine, it becomes less ionized and crashes out of solution, severely limiting absorption.

Strategies to address this include:

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, you can create a "supersaturated" solution upon dissolution.[6] Polymers can help maintain this supersaturated state in the intestine, allowing for enhanced absorption before the drug precipitates.

  • Lipid-Based Formulations: Encapsulating the drug in lipids, such as in a self-emulsifying drug delivery system (SEDDS), can protect it from pH-dependent precipitation. The formulation forms a fine emulsion in the GI tract, keeping the drug solubilized for absorption.

  • Nanonization: Creating a nanosuspension increases the surface area dramatically. This can enhance the dissolution velocity to a point where absorption can occur rapidly upon entry into the intestine, even as the drug's solubility decreases.

Question: My triazole shows high permeability in the Caco-2 assay but still has poor in vivo bioavailability. What are other potential barriers?

Answer: If in vitro permeability is high, but in vivo bioavailability is low, you should investigate two main factors:

  • Poor Solubility/Dissolution: The compound may be permeable, but if it never dissolves in the GI tract, it cannot reach the intestinal wall to be absorbed. This is a "dissolution rate-limited" absorption scenario, common for BCS Class II drugs. You must address the solubility issue using the formulation strategies described above.

  • High First-Pass Metabolism: The compound may be absorbed efficiently from the gut into the portal vein but is then extensively metabolized by the liver before it can reach systemic circulation. An in vivo pharmacokinetic study comparing oral (PO) and intravenous (IV) administration is necessary to determine the absolute bioavailability (F).[6] If F is low despite good absorption, first-pass metabolism is the likely culprit. In this case, a prodrug strategy to mask the metabolic site might be effective.

Strategies to Improve Oral Bioavailability

There are two primary approaches to enhancing the oral bioavailability of triazole compounds: Formulation Strategies and Chemical Modification .

root Bioavailability Enhancement Strategies formulation Formulation Strategies (Improve Solubility/Dissolution) root->formulation chem_mod Chemical Modification (Improve Solubility/Permeability) root->chem_mod sub_form1 Particle Size Reduction formulation->sub_form1 sub_form2 Solid Dispersions formulation->sub_form2 sub_form3 Lipid-Based Systems formulation->sub_form3 sub_form4 Complexation formulation->sub_form4 sub_chem1 Prodrug Approach chem_mod->sub_chem1

Caption: Classification of bioavailability enhancement strategies.
Data Presentation: Efficacy of Formulation Strategies

The following table summarizes quantitative data from studies on select triazoles, demonstrating the significant improvements in oral bioavailability achievable with advanced formulations compared to conventional forms.

TriazoleFormulation StrategyKey Excipient(s)Improvement vs. Conventional FormReference
Itraconazole Cyclodextrin SolutionHydroxypropyl-β-cyclodextrin~1.3-fold increase in AUC[4]
Solid Dispersion (SUBA-Itraconazole)pH-dependent polymer matrix~1.7-fold increase in bioavailability[1]
NanoemulsionCapmul MCM C8, Pluronic F68Significantly higher Cmax and AUC[5][7]
Posaconazole Nanocrystalline Solid DispersionEudragit S100, SLS2.64-fold increase in AUC (in rats)[3]
Amorphous Solid Dispersion (HME)Soluplus®, TPGS11.5-fold increase in AUC (vs. pure drug)[6]
NanosuspensionSoya lecithin, PoloxamerSuperior PK performance vs. marketed product[8]
Delayed-Release TabletpH-sensitive polymerMore consistent and higher exposure vs. oral suspension[2]
Voriconazole Zein-Pectin NanoparticlesZein, Pectin, Hyaluronic Acid3-fold improvement in bioavailability (in rats)[9]

AUC: Area Under the Curve, a measure of total drug exposure. HME: Hot-Melt Extrusion. SUBA: Super Bioavailability.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of oral bioavailability.

Experimental Workflow Overview

The typical experimental path for evaluating and improving oral bioavailability follows a logical progression from simple in vitro tests to complex in vivo studies.

start Compound Synthesis & Characterization sol_diss In Vitro Solubility & Dissolution Testing start->sol_diss caco2 In Vitro Permeability Assay (Caco-2) sol_diss->caco2 Assess intrinsic properties form_dev Formulation Development caco2->form_dev Identify barriers (solubility/permeability) form_dev->sol_diss Iterate & Optimize invivo In Vivo Pharmacokinetic Study (Animal Model) form_dev->invivo Test lead formulation decision Lead Candidate Selection invivo->decision Evaluate exposure (AUC)

Caption: Standard experimental workflow for bioavailability assessment.
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Triazoles

Objective: To assess the rate and extent of drug release from a formulation in a simulated GI environment.

Methodology: (Based on USP Apparatus 2 - Paddle Method)

  • Apparatus Setup:

    • Use a USP Apparatus 2 (Paddle).

    • Set the vessel temperature to 37 ± 0.5°C.

    • Set the paddle rotation speed. Start with 50 or 75 RPM. This may need to be optimized to be discriminatory.

  • Media Preparation:

    • For initial screening, use multiple pH media to simulate GI transit:

      • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.

      • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.

    • The volume is typically 900 mL.

    • Ensure "sink conditions" are met (the volume of media should be at least 3-5 times that required to fully dissolve the drug). If not possible, this should be noted as a non-sink condition.

  • Procedure:

    • Allow the dissolution medium to equilibrate to 37°C.

    • Place a single dosage form (e.g., capsule, tablet) into each vessel.

    • Start the paddle rotation immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE) to prevent undissolved particles from affecting the analysis.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Analyze the concentration of the dissolved triazole compound in each sample using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volumes.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a compound and assess whether it is a substrate for active efflux transporters (like P-glycoprotein).[7][10]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a differentiated, polarized monolayer.[1]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[5]

    • Alternatively, assess the passage of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment (Bidirectional):

    • Prepare a dosing solution of the triazole compound (e.g., at 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) compartment of the Transwell insert. Add fresh buffer to the basolateral (lower) compartment.

    • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B→A) / Papp (A→B)

    • Interpretation: An ER greater than 2 suggests that the compound is subject to active efflux.[1][5]

Protocol 3: In Vivo Pharmacokinetic Study (Rodent Model)

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the oral bioavailability (F) of a triazole compound.[6]

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (e.g., 200-250g). Acclimatize animals for at least 3 days.

    • Fast animals overnight (8-12 hours) before dosing but allow free access to water.

  • Dosing Groups (Minimum of 2):

    • Group 1 (Intravenous, IV): Administer the compound dissolved in a suitable IV vehicle (e.g., saline with a co-solvent like PEG400) via the tail vein. A typical dose might be 1-2 mg/kg. This group is essential for determining absolute bioavailability.

    • Group 2 (Oral, PO): Administer the test formulation (e.g., a suspension in 0.5% methylcellulose) via oral gavage. A typical dose might be 5-10 mg/kg.

    • Use at least 3-5 animals per group.

  • Blood Sampling:

    • Collect blood samples (e.g., ~100 µL) from the saphenous or jugular vein at specific time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma at -80°C until analysis.

    • Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant for drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • AUC(0-inf): AUC extrapolated to infinity.

    • Calculate Absolute Oral Bioavailability (F%):

      • F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

References

addressing off-target effects of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and related compounds. The information is designed to help address potential off-target effects and ensure the generation of reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target liabilities of the 5-Amino-1,2,3-triazole-4-carboxamide scaffold?

A1: The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a novel scaffold with limited published off-target data. However, initial safety profiling of related compounds has identified moderate inhibition of the hERG potassium channel as a potential liability.[1] Additionally, broad screening panels have indicated the possibility of other, unspecified off-target interactions.[1] As a class, 1,2,3-triazole-containing compounds have been shown to interact with a variety of biological targets, including kinases and components of the Wnt/β-catenin signaling pathway, suggesting these are areas for consideration when assessing specificity.[2][3][4]

Q2: My compound shows potent activity in a biochemical assay, but this is significantly weaker in a cell-based assay. What could be the cause?

A2: This is a common observation and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability, leading to a lower effective intracellular concentration.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Protein Binding: In the cellular environment, the compound may bind to plasma proteins or other intracellular components, reducing the free concentration available to engage the target.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.

  • High Cellular ATP: For ATP-competitive kinase inhibitors, the high concentration of ATP within cells (millimolar range) compared to the typical micromolar concentrations used in biochemical assays can lead to a rightward shift in the IC50 value.[5]

Q3: I am observing significant cytotoxicity in my cell-based assays that does not seem related to the intended on-target effect. How can I investigate this?

A3: Unexplained cytotoxicity often points to off-target effects. A systematic approach to investigate this includes:

  • Control Compound: Use a structurally similar but inactive analog of your compound. If this analog does not cause cytotoxicity, it suggests the effect is related to the specific pharmacophore of your active compound.[5]

  • Orthogonal Assays: Confirm the cytotoxicity using a different assay method (e.g., if you used an MTT assay, try a CellTiter-Glo® or lactate dehydrogenase (LDH) release assay) to rule out assay-specific artifacts.

  • Target Engagement: Confirm that the compound is engaging its intended target in cells at concentrations where cytotoxicity is observed using a method like the Cellular Thermal Shift Assay (CETSA).

  • Broad Off-Target Profiling: Screen the compound against a panel of common off-target liabilities, such as a kinase panel (e.g., a panel of 400+ kinases), a GPCR panel, or a safety panel that includes ion channels like hERG.

Q4: How can I confirm if my compound's phenotype is due to an on-target or off-target effect?

A4: Validating that a cellular phenotype is due to the intended on-target activity is a critical step. Key strategies include:

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target. The resulting phenotype should mimic the phenotype observed with your compound.[5]

  • Rescue Experiments: Overexpress a version of the target that is resistant to the inhibitor (e.g., via mutation of the binding site). If this rescues the phenotype caused by the compound, it provides strong evidence for an on-target mechanism.[5]

  • Structurally Unrelated Inhibitor: Use an inhibitor of the same target that has a completely different chemical scaffold. If it produces the same phenotype, it strengthens the case for an on-target effect.[5]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values Across Different Kinase Assay Formats
Possible Cause Troubleshooting Step Expected Outcome
Assay Technology Interference The compound may interfere with the detection method (e.g., fluorescence quenching/enhancement in TR-FRET, inhibition of luciferase in ADP-Glo™).Run the assay in the absence of the kinase but with all other components to check for direct effects on the assay signal.
Different ATP Concentrations Assays were run at different ATP concentrations relative to the Km of the kinase.Standardize the ATP concentration across assays, ideally at or near the Km for ATP of the specific kinase, and report this concentration with the IC50 value.
Compound Aggregation The compound may form aggregates at higher concentrations, leading to non-specific inhibition.Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer and look for steep, non-classical dose-response curves.
Different Enzyme/Substrate Constructs The specific kinase constructs or substrates used may differ between assay providers or labs.Ensure the exact same reagents (enzyme source, substrate sequence, buffer components) are used for a direct comparison.
Problem 2: Observed hERG Inhibition in Safety Screening
Possible Cause Troubleshooting/Mitigation Step Expected Outcome
Inherent Pharmacophore Liability The chemical scaffold has structural features known to bind to the hERG channel.Medicinal Chemistry: Modify the structure to remove or mask the hERG-binding pharmacophore (e.g., reduce basicity, alter lipophilicity) while retaining on-target activity.
High Compound Concentration Inhibition is only observed at concentrations well above the efficacious dose.Dose-Response Analysis: Determine the IC50 for hERG inhibition and compare it to the on-target EC50/IC50. A therapeutic window of >100-fold is often desired.
Off-Target Confirmation Needed The initial screen was a binding assay; functional consequences are unknown.Functional Assay: Perform a patch-clamp electrophysiology study to confirm functional inhibition of the hERG channel and characterize the mechanism.

Quantitative Data Summary

The following table provides representative data for a hypothetical compound from the this compound series. This data is for illustrative purposes to highlight the concept of a selectivity profile. Actual values must be determined experimentally.

Table 1: Representative Selectivity Profile

Target Assay Type IC50 / EC50 (nM) Comment
On-Target (e.g., T. cruzi Enzyme) Biochemical50Potent primary target activity.
Off-Target: hERG Channel Binding Assay1,500~30-fold selectivity; indicates potential cardiovascular liability.
Off-Target: Kinase (e.g., SRC) TR-FRET Kinase Assay8,500>100-fold selectivity; likely not a primary concern.
Off-Target: Kinase (e.g., EGFR) Biochemical Kinase Assay>20,000High selectivity against this kinase.
Wnt/β-catenin Pathway Cell-Based Reporter Assay12,000Low potency against this pathway.
General Cytotoxicity (e.g., HEK293) MTT Assay>30,000Low general cytotoxicity.

Experimental Protocols

Protocol 1: General Kinase Off-Target Profiling (TR-FRET Method)

This protocol outlines a general method for assessing inhibitor potency against a representative kinase like EGFR using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Compound Dilution: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution series in DMSO, then further dilute in Kinase Buffer to the final desired concentrations (typically maintaining a final DMSO concentration of ≤1% in the assay).

  • Enzyme Solution: Dilute recombinant human EGFR kinase to the required concentration (e.g., 2 nM) in Kinase Buffer.

  • Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP (at the Km concentration for the enzyme) in Kinase Buffer.

  • Stop/Detection Solution: Prepare a solution containing EDTA (e.g., 20 mM), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC) in a suitable detection buffer.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) control to the appropriate wells.

  • Add 2.5 µL of the diluted EGFR enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the Stop/Detection Solution.

  • Incubate for an additional 60 minutes at room temperature, protected from light.

3. Data Acquisition and Analysis:

  • Read the plate using a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 620 nm for Europium and 665 nm for APC).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Normalize the data using vehicle controls (100% activity) and a potent, known inhibitor or no-enzyme control (0% activity).

  • Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on a chosen cell line.

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate for the cell line being used.

  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize the solution.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

2. Assay Procedure (96-well plate format):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the Solubilization Solution to each well.

  • Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization of the formazan crystals.

3. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the absorbance of a background control (medium only) from all readings.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells (100% viability).

  • Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).[2][3][7]

Visualizations

Off_Target_Screening_Workflow cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Off-Target Deconvolution cluster_3 Mechanism Validation Start Test Compound PrimaryAssay Primary On-Target Assay (Biochemical) Start->PrimaryAssay Screen HitIdent Identify Potent Hits (e.g., IC50 < 1µM) PrimaryAssay->HitIdent Analyze Data CellAssay On-Target Cellular Assay HitIdent->CellAssay Advance Hits Cytotox General Cytotoxicity Assay (e.g., MTT) HitIdent->Cytotox Compare Compare Biochemical vs. Cellular Potency CellAssay->Compare Cytotox->Compare KinasePanel Broad Kinase Panel Screen (>400 Kinases) Compare->KinasePanel Discrepancy or High Cytotoxicity SafetyPanel Safety Pharmacology Panel (hERG, GPCRs, etc.) Compare->SafetyPanel Final Confirm On-Target Mechanism of Action Compare->Final If Potency Correlates & Cytotoxicity is Low ValidateHits Validate Off-Target Hits (Dose-Response) KinasePanel->ValidateHits SafetyPanel->ValidateHits Genetic Genetic Validation (siRNA / CRISPR) ValidateHits->Genetic If Off-Target Hits Confound Phenotype Rescue Rescue Experiments Genetic->Rescue Rescue->Final

Caption: A logical workflow for identifying and validating off-target effects.

Wnt_Signaling_Pathway cluster_n Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded TCF TCF/LEF BetaCatenin->TCF Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TargetGenes Target Gene Expression TCF->TargetGenes Activates Triazole 1,2,3-Triazole Derivative (Potential Off-Target) Triazole->DestructionComplex May Stabilize Axin, Promoting Degradation

Caption: Potential off-target modulation of the Wnt/β-catenin signaling pathway.

References

Technical Support Center: Catalyst Selection for Regioselective Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity a primary challenge in 1,2,3-triazole synthesis?

The traditional Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, when conducted under thermal conditions, often results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][2][3][4] This lack of selectivity occurs because the activation energies for the two possible reaction pathways are very similar, leading to poor chemical yield and difficult purification.[2][5]

Q2: How can I selectively synthesize 1,4-disubstituted 1,2,3-triazoles?

The most reliable and widely used method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][4][6][7] This reaction is the cornerstone of "click chemistry" and is highly regioselective, yielding exclusively the 1,4-isomer.[1][4][8] The reaction is robust, proceeds under mild, often aqueous conditions, and tolerates a wide variety of functional groups.[4][8] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate, or Cu(I) salts like CuI can be used directly.[8]

Q3: What is the best method for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles?

For the selective synthesis of the 1,5-regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[4][5][6][9][10] Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, direct the cycloaddition to exclusively form the 1,5-disubstituted product.[10][11][12][13] Unlike CuAAC, RuAAC is also effective for reactions involving internal alkynes, providing access to fully-substituted 1,2,3-triazoles.[11][12][13]

Q4: Are there any metal-free catalytic options for synthesizing 1,5-disubstituted triazoles?

Yes, metal-free approaches exist. For the synthesis of 1,5-diarylsubstituted 1,2,3-triazoles, using a catalytic amount of a base like tetraalkylammonium hydroxide or t-BuOK in DMSO has proven effective.[11][14] This method relies on the generation of a reactive acetylide species that attacks the terminal nitrogen of the azide.[14]

Q5: What is the role of ligands in CuAAC reactions, and are they necessary?

While some CuAAC reactions can proceed without a specific ligand, ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and deactivation.[15] They can also significantly accelerate the reaction rate.[16][17] The choice of ligand can be critical, especially in biological applications where minimizing copper toxicity is essential.[15] However, the reaction does not proceed in the absence of a ligand when using iodoalkynes to form 5-iodotriazoles.[16]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity (Mixture of 1,4- and 1,5-isomers)
  • Probable Cause : You are likely running an uncatalyzed, thermal Huisgen cycloaddition. This reaction inherently lacks regiocontrol with asymmetric alkynes.[1][4]

  • Solution :

    • For the 1,4-isomer : Switch to a Copper(I)-catalyzed (CuAAC) protocol. The use of a Cu(I) source (e.g., CuI, or CuSO₄/sodium ascorbate) will exclusively yield the 1,4-disubstituted product.[1][3][6]

    • For the 1,5-isomer : Employ a Ruthenium-catalyzed (RuAAC) protocol using a catalyst like Cp*RuCl(PPh₃)₂. This will selectively provide the 1,5-disubstituted triazole.[10][11][12]

Issue 2: Low Yield or Stalled Reaction in a CuAAC (1,4-isomer) Reaction
  • Probable Cause 1 : Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, especially if the reaction is exposed to oxygen.

    • Solution : Ensure you are using a reducing agent, like sodium ascorbate, to continually regenerate Cu(I) from any Cu(II) that forms.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive.

  • Probable Cause 2 : Poor solubility of one or more reactants in the chosen solvent system.

    • Solution : Optimize the solvent. Common systems include t-BuOH/H₂O, DMSO, and DMF.[8][18] For instance, DMSO can be a highly effective solvent for certain base-mediated, metal-free reactions.[8][14]

  • Probable Cause 3 : Presence of catalyst poisons.

    • Solution : Functional groups like thiols can poison the copper catalyst.[16] Ensure all reactants and reagents are pure and free from potential inhibitors.

Issue 3: Low Yield in a RuAAC (1,5-isomer) Reaction
  • Probable Cause : Certain substrate classes, particularly aryl azides, can be challenging and lead to low yields or byproduct formation with the original Cp*RuCl(PPh₃)₂ catalyst.[19]

  • Solution :

    • Change Catalyst/Solvent : For problematic aryl azides, switching to the [Cp*RuCl]₄ catalyst in DMF can lead to higher yields and cleaner reactions.[19]

    • Increase Temperature : The use of microwave irradiation can often improve yields and significantly shorten reaction times.[19]

Data Presentation

Table 1: Catalyst Selection for Regioselective 1,2,3-Triazole Synthesis

Desired RegioisomerReaction NameRecommended Catalyst SystemKey Characteristics
1,4-disubstituted CuAACCu(I) source (e.g., CuSO₄ + Sodium Ascorbate, CuI)Cornerstone of "click chemistry"; high yield; mild, often aqueous conditions; tolerates most functional groups.[1][3][4][6]
1,5-disubstituted RuAACRuthenium(II) complexes (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄)Highly selective for the 1,5-isomer; works with terminal and internal alkynes.[10][11][12][13]
1,5-disubstituted (metal-free) Base-mediatedTetraalkylammonium hydroxide or t-BuOK in DMSOSuitable for aryl azides and terminal alkynes; avoids transition metal catalysts.[11][14]

Table 2: Common Solvents and Their Impact on Regioselectivity

ReactionSolvent SystemEffect on Reaction
CuAAC Water, t-BuOH/H₂O, DMSO, DMFPolar solvents often enhance the reaction rate and are suitable for a wide range of substrates.[1][8] Water is a green and effective choice.[11]
RuAAC Toluene, DMF, DioxaneNon-polar solvents are common, but DMF is particularly effective for challenging substrates like aryl azides.[19]
Base-mediated (metal-free) DMSOThe high polarity and basicity-enhancing properties of DMSO are critical for deprotonating the alkyne and facilitating the reaction.[14]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles

  • Reactant Preparation : In a reaction vessel, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent mixture, such as 1:1 t-BuOH/H₂O.

  • Catalyst Preparation : In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.[5]

  • Reaction Initiation : To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed.

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting azide is consumed.

  • Workup and Purification : Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles

  • Reactant Preparation : In a reaction flask, dissolve the organic azide (1.0 equiv), the terminal alkyne (1.1 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-2 mol%) in a suitable anhydrous solvent (e.g., toluene or DMF).

  • Reaction Conditions : Heat the reaction mixture to 80-110 °C under an inert atmosphere (N₂ or Ar). Alternatively, microwave heating can be used for shorter reaction times.[19]

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification : Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.

Mandatory Visualizations

G start Desired Triazole Regioisomer? isomer_1_4 1,4-Disubstituted start->isomer_1_4 isomer_1_5 1,5-Disubstituted start->isomer_1_5 method_cu Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) isomer_1_4->method_cu metal_concern Is transition metal contamination a concern? isomer_1_5->metal_concern method_ru Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) method_base Consider Metal-Free Base-Mediated Synthesis (e.g., t-BuOK in DMSO) metal_concern->method_ru No metal_concern->method_base Yes

Caption: Catalyst selection workflow for regioselective triazole synthesis.

G sub_azide Azide Substrate outcome Reaction Outcome sub_azide->outcome sub_alkyne Alkyne Substrate sub_alkyne->outcome catalyst Catalyst Choice catalyst->outcome conditions Reaction Conditions (Solvent, Temp.) conditions->outcome

Caption: Key factors influencing the regioselectivity of triazole synthesis.

References

Validation & Comparative

A Comparative Analysis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and Benznidazole for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America.[1] For decades, benznidazole has been the primary therapeutic agent. However, its efficacy, especially in the chronic phase of the disease, is limited, and it is associated with significant side effects that can lead to treatment discontinuation.[1][2] This has spurred the search for novel, safer, and more effective trypanocidal agents. This guide provides a detailed comparison of the established drug, benznidazole, and a promising novel compound, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, based on available experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a drug candidate is crucial for its development. The table below summarizes the key properties of benznidazole and this compound.

PropertyThis compoundBenznidazole
Molecular Formula C₁₀H₁₁N₅O[3]C₁₂H₁₂N₄O₃[4]
Molar Mass 217.23 g/mol [3]260.25 g/mol [4]
Melting Point 183.57 °C[5]188.5-192 °C[6][7]
Water Solubility 297.6 mg/L[5]Sparingly soluble in aqueous buffers.[8] Approximately 0.4 mg/mL.
LogP 0.9 (Computed)0.8

Mechanism of Action

The mechanisms by which these two compounds exert their trypanocidal effects are distinct, highlighting different strategies for targeting T. cruzi.

This compound: The precise molecular mechanism of action for this novel triazole compound has not been fully elucidated.[9] However, its activity is known from phenotypic screening against intracellular T. cruzi amastigotes.[1] This suggests that the compound is effective against the replicative form of the parasite within host cells.

Benznidazole: Benznidazole is a nitroimidazole prodrug.[8] Its mechanism of action is well-established and involves the reduction of its nitro group by a parasitic nitroreductase enzyme.[10][11] This process generates reactive nitro radicals and other electrophilic metabolites within the parasite.[10][12] These reactive species induce significant damage to parasitic DNA, proteins, and lipids, leading to oxidative stress and ultimately, parasite death.[11][13] This mechanism is selectively toxic to the parasite due to differences in nitroreductase activity between T. cruzi and mammalian cells.[10]

Mechanism of Action of Benznidazole Benznidazole Benznidazole (Prodrug) Nitroreductase Parasitic Nitroreductase Benznidazole->Nitroreductase Reduction ReactiveMetabolites Reactive Nitro Radicals & Electrophilic Metabolites Nitroreductase->ReactiveMetabolites DNADamage DNA Damage (Single & Double-strand breaks) ReactiveMetabolites->DNADamage ProteinDamage Protein & Lipid Damage ReactiveMetabolites->ProteinDamage OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress ParasiteDeath Parasite Death DNADamage->ParasiteDeath ProteinDamage->ParasiteDeath OxidativeStress->ParasiteDeath

Caption: Mechanism of action of Benznidazole against Trypanosoma cruzi.

In Vitro Efficacy and Cytotoxicity

The in vitro activity of a compound against the different life stages of T. cruzi and its toxicity to mammalian cells are critical early indicators of its therapeutic potential. The selectivity index (SI), the ratio of cytotoxicity to anti-parasitic activity, is a key parameter in this assessment.

ParameterThis compound (Optimized Analogues)Benznidazole
Target Stage Intracellular amastigotes[1]Epimastigotes, Amastigotes[14][15]
IC₅₀ (Amastigotes) Submicromolar (pEC₅₀ > 6 for initial hit)[9]0.75 ± 0.07 µg/mL to 4.67 µM[16][17]
CC₅₀ (Vero cells) >100-fold selectivity against VERO and HepG2 cells[9]>107 to >500 µM[17]
Selectivity Index (SI) >100[9]>80 to >107[16][17]

In Vivo Efficacy

Preclinical in vivo studies in animal models are essential to evaluate the efficacy of a drug candidate in a complex biological system.

This compound: An optimized compound from this series demonstrated significant suppression of parasite burden in a mouse model of acute Chagas' disease.[9][18] Oral administration of an optimized analog (50 mg/kg for 20 days) led to a reduction in parasite load, although it did not achieve a sterile cure, as relapse was observed after immunosuppression.[17]

Benznidazole: Benznidazole is more efficacious in the acute phase of Chagas disease in animal models, improving survival and reducing parasitemia in blood and tissues.[19] Treatment during the acute phase can prevent the development of chronic cardiac pathology in mice.[20][21] However, its efficacy is reduced in the chronic phase, often failing to achieve complete parasite eradication.[19][22] Standard treatment in mice involves doses around 100 mg/kg for 20 days.[21]

General Experimental Workflow for In Vivo Efficacy Infection Infection of Mice with T. cruzi AcutePhase Acute Phase Infection->AcutePhase ChronicPhase Chronic Phase AcutePhase->ChronicPhase Treatment Drug Administration (Oral Gavage) AcutePhase->Treatment ChronicPhase->Treatment Monitoring Monitoring of Parasitemia (e.g., Bioluminescence, qPCR) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histopathology of Heart Tissue) Monitoring->Endpoint Immunosuppression Immunosuppression (to check for relapse) Endpoint->Immunosuppression

Caption: Generalized workflow for assessing in vivo efficacy in a murine model of Chagas disease.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Anti-Amastigote Assay
  • Cell Culture: Vero (or other suitable host) cells are seeded in 96-well plates and incubated to allow for adherence.

  • Infection: Host cells are infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.

  • Compound Addition: The test compounds (this compound or benznidazole) are serially diluted and added to the infected cells.

  • Incubation: The plates are incubated for a defined period (e.g., 72-120 hours) to allow for parasite proliferation and for the compounds to exert their effect.

  • Quantification: The parasite load is quantified. This can be done using high-content imaging with automated microscopy to count the number of intracellular amastigotes, or by using reporter gene assays (e.g., luciferase or beta-galactosidase expressing parasites).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite inhibition against the compound concentration.

Mammalian Cell Cytotoxicity Assay
  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2, or L929) are seeded in 96-well plates and incubated overnight.

  • Compound Addition: Serial dilutions of the test compounds are added to the cells.

  • Incubation: The plates are incubated for a period that typically matches the duration of the anti-parasitic assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the resazurin reduction assay (PrestoBlue™) or MTT assay.[23][24]

  • Data Analysis: The half-maximal cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Murine Model of Acute Chagas Disease
  • Infection: Mice (e.g., BALB/c or C3H/HeN strains) are infected intraperitoneally with a specific strain of T. cruzi (e.g., CL Brener or JR strain).[21]

  • Treatment Initiation: Treatment with the test compound or vehicle control is initiated during the acute phase of infection (e.g., starting at day 14 post-infection).[21] The drug is typically administered orally once daily for a defined period (e.g., 20 days).[21]

  • Parasitemia Monitoring: Parasite burden in the blood and tissues is monitored throughout the experiment using methods like quantitative PCR (qPCR) or in vivo bioluminescence imaging if using luciferase-expressing parasites.[21]

  • Endpoint Analysis: At the end of the study, tissues such as the heart are collected for histopathological analysis to assess inflammation and fibrosis, and for qPCR to determine residual parasite load.[20][21]

  • Cure Assessment: To assess for sterile cure, treated animals may be immunosuppressed (e.g., with cyclophosphamide) to check for the relapse of parasitemia.[17]

Conclusion

Benznidazole remains a cornerstone in the treatment of Chagas disease, but its limitations necessitate the development of new therapeutics.[11] The this compound series represents a novel and promising class of compounds with potent in vitro activity against the clinically relevant intracellular amastigote stage of T. cruzi and a high selectivity index.[1][9] While initial in vivo studies show promise in reducing parasite burden, further optimization is required to achieve a sterile cure.[17] The distinct chemical scaffold and potential for a different mechanism of action compared to benznidazole make this triazole series a valuable avenue for future drug discovery efforts in the fight against Chagas disease. Continued research focusing on improving the pharmacokinetic properties and in vivo efficacy of these compounds is warranted.

References

A Comparative Analysis of the Antifungal Efficacy of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of antifungal drug discovery, the triazole class of compounds has established itself as a cornerstone of therapy. Posaconazole, a second-generation triazole, is a potent, broad-spectrum antifungal agent widely used in the clinic. This guide provides a comparative overview of the efficacy of the well-established posaconazole against the investigational compound 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.

It is critical to note that while extensive data exists for posaconazole, research on the antifungal properties of this compound is limited. The majority of the available literature on this specific compound focuses on its synthesis and its evaluation against the protozoan parasite Trypanosoma cruzi. Therefore, this comparison will draw upon data from structurally related benzylic 1,2,3-triazole-4-carboxamides to infer the potential antifungal profile of this compound.

Mechanism of Action

Posaconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

The precise antifungal mechanism of action for this compound has not been elucidated. However, based on its structural components, two potential mechanisms can be hypothesized. The 1,2,3-triazole core is a common feature in many antifungal agents that target lanosterol 14α-demethylase. Additionally, some carboxamide derivatives have been shown to act as succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain. Another possibility is the induction of reactive oxygen species (ROS), which has been observed in other imidazole-carboxamide derivatives.

Antifungal Mechanisms Potential Antifungal Mechanisms of Action cluster_posaconazole Posaconazole cluster_triazole_carboxamide This compound (Hypothesized) Posaconazole Posaconazole Lanosterol_14a_demethylase Lanosterol_14a_demethylase Posaconazole->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol_Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Component of Fungal_Cell_Death Fungal_Cell_Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to Triazole_Carboxamide Triazole_Carboxamide Lanosterol_14a_demethylase_hypo Lanosterol_14a_demethylase_hypo Triazole_Carboxamide->Lanosterol_14a_demethylase_hypo ? Inhibits Succinate_Dehydrogenase Succinate_Dehydrogenase Triazole_Carboxamide->Succinate_Dehydrogenase ? Inhibits ROS_Production ROS_Production Triazole_Carboxamide->ROS_Production ? Induces Ergosterol_Biosynthesis_hypo Ergosterol_Biosynthesis_hypo Lanosterol_14a_demethylase_hypo->Ergosterol_Biosynthesis_hypo Catalyzes Mitochondrial_Respiration Mitochondrial_Respiration Succinate_Dehydrogenase->Mitochondrial_Respiration Key enzyme in Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress Causes Fungal_Cell_Membrane_hypo Fungal_Cell_Membrane_hypo Ergosterol_Biosynthesis_hypo->Fungal_Cell_Membrane_hypo Component of Fungal_Cell_Death_hypo Fungal_Cell_Death_hypo Fungal_Cell_Membrane_hypo->Fungal_Cell_Death_hypo Disruption leads to Fungal_Cell_Death_hypo2 Fungal_Cell_Death_hypo2 Mitochondrial_Respiration->Fungal_Cell_Death_hypo2 Inhibition leads to Fungal_Cell_Death_hypo3 Fungal_Cell_Death_hypo3 Oxidative_Stress->Fungal_Cell_Death_hypo3 Leads to CLSI M27-A3 Workflow CLSI M27-A3 Workflow for Yeast Susceptibility Testing cluster_workflow Start Yeast Isolate in Pure Culture Inoculum_Prep Prepare Inoculum Suspension (0.5-2.5 x 10^3 CFU/mL) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plates Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Antifungal Agents in 96-well Microtiter Plates Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Reading Read MICs Visually or Spectrophotometrically Incubation->MIC_Reading CLSI M38-A2 Workflow CLSI M38-A2 Workflow for Mold Susceptibility Testing cluster_workflow_mold Start_Mold Mold Isolate in Sporulating Culture Inoculum_Prep_Mold Prepare Spore Suspension and Adjust (0.4-5 x 10^4 CFU/mL) Start_Mold->Inoculum_Prep_Mold Inoculation_Mold Inoculate Microtiter Plates Inoculum_Prep_Mold->Inoculation_Mold Drug_Dilution_Mold Prepare Serial Dilutions of Antifungal Agents in 96-well Microtiter Plates Drug_Dilution_Mold->Inoculation_Mold Incubation_Mold Incubate at 35°C for 48-72 hours Inoculation_Mold->Incubation_Mold MIC_Reading_Mold Read MICs Visually Incubation_Mold->MIC_Reading_Mold

Validating the Antitrypanosomal Potential of Triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and less toxic treatments for trypanosomal infections, such as Chagas disease and Human African Trypanosomiasis, has led to the extensive investigation of various synthetic compounds. Among these, triazole derivatives have emerged as a promising class of antitrypanosomal agents. This guide provides a comparative analysis of the performance of different triazole derivatives, supported by experimental data from various studies. It aims to offer an objective overview to aid researchers and drug development professionals in this critical field.

Comparative Analysis of In Vitro Antitrypanosomal Activity

The efficacy of various triazole derivatives has been predominantly evaluated through in vitro assays against different life cycle stages of Trypanosoma species. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency. The selectivity of these compounds is also crucial, assessed by comparing their activity against the parasite versus mammalian cells (cytotoxicity, measured as CC50). A higher selectivity index (SI = CC50/IC50) is desirable, indicating a greater therapeutic window.

1,2,3-Triazole Derivatives

Recent studies have highlighted the potent activity of 1,2,3-triazole analogues against Trypanosoma cruzi. For instance, certain derivatives have demonstrated significantly greater potency than the reference drug benznidazole (Bz).[1][2][3][4] One study identified three 1,2,3-triazole derivatives—1d, 1f, and 1g—with potent activity against trypomastigotes, exhibiting IC50 values that were 10 to 100 times lower than that of benznidazole.[1][3] Specifically, derivative 1d showed an impressive IC50 of 0.21 µM against trypomastigotes, compared to 22.79 µM for benznidazole.[1][3] These promising candidates were also active against intracellular amastigotes, with IC50 values ≤ 6.20 µM.[1][3][4]

CompoundT. cruzi FormIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
1,2,3-Triazole 1d Trypomastigote0.21Vero>236>1123[1][3][5]
1,2,3-Triazole 1f Trypomastigote1.23Vero86.870.6[1][3][5]
1,2,3-Triazole 1g Trypomastigote2.28Vero>236>103[1][3][5]
Benznidazole (Bz) Trypomastigote22.79Vero--[1][3]
Eugenol-derived 26 Epimastigote19.7H9c2>560>28[6]
Eugenol-derived 27 Epimastigote7.3H9c2>560>77[6]
Eugenol-derived 26 Trypomastigote20.74H9c2>560>27[6]
Eugenol-derived 27 Trypomastigote8.41H9c2>560>66[6]
Benznidazole (Bz) Epimastigote21.6H9c2--[6]
Benznidazole (Bz) Trypomastigote12.72H9c2--[6]
1,2,4-Triazole Derivatives

Derivatives of 1,2,4-triazole have also been extensively studied, with some compounds showing potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. One study reported a 1,2,4-triazol-3-yl-thioacetamide derivative, compound 3b , to be eight times more potent than the reference drug α-difluoromethylornithine (DFMO).[7]

CompoundT. brucei FormIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
1,2,4-Triazole 3b Bloodstream0.79L6>80.58102[7]
DFMO Bloodstream6.10L6--[7]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the validation and comparison of antitrypanosomal activity. Below are summarized methodologies for key in vitro assays.

In Vitro Antitrypanosomal Activity Assay (T. cruzi)
  • Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., Liver Infusion Tryptose - LIT) supplemented with fetal bovine serum (FBS) at 28°C. Trypomastigotes and amastigotes are typically obtained from infected mammalian cell cultures (e.g., Vero or L6 cells).

  • Assay Preparation: The assay is performed in 96-well microplates. The test compounds are serially diluted in the appropriate culture medium.

  • Incubation:

    • For epimastigotes , a suspension of parasites is added to the wells containing the test compounds and incubated for a defined period (e.g., 72 hours).

    • For trypomastigotes , parasites are incubated with the compounds for a set time (e.g., 24 hours).

    • For intracellular amastigotes , mammalian host cells are first infected with trypomastigotes. After infection, the cells are washed to remove extracellular parasites, and then the medium containing the test compounds is added. The plates are incubated for an extended period (e.g., 96 hours).

  • Viability Assessment: Parasite viability is determined using various methods, such as:

    • Resazurin-based assay: Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence is measured to quantify parasite viability.

    • Microscopy: Direct counting of parasites using a hemocytometer.

    • Reporter gene assays: Using parasite lines expressing reporter enzymes like β-galactosidase or luciferase.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the compound concentration.

Cytotoxicity Assay
  • Cell Culture: Mammalian cells (e.g., Vero, L6, H9c2, or THP-1) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with FBS in a humidified incubator at 37°C with 5% CO2.

  • Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight. The test compounds are then added in serial dilutions.

  • Incubation: The plates are incubated with the compounds for a period that typically matches the duration of the antitrypanosomal assay (e.g., 72 or 96 hours).

  • Viability Assessment: Cell viability is commonly assessed using the resazurin assay, MTT assay, or by direct cell counting.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for many antitrypanosomal triazole derivatives is the inhibition of the sterol biosynthesis pathway, which is essential for the parasite's membrane integrity and survival.[8] Specifically, these compounds often target the enzyme sterol 14α-demethylase (CYP51), leading to the depletion of essential sterols like ergosterol and the accumulation of toxic sterol precursors.[8]

Below are diagrams illustrating the general workflow for screening antitrypanosomal compounds and the targeted signaling pathway.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation CompoundLibrary Compound Library PrimaryScreening Primary Screening (Single Concentration) CompoundLibrary->PrimaryScreening DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreening->DoseResponse Cytotoxicity Cytotoxicity Assay (CC50 Determination) DoseResponse->Cytotoxicity SelectivityIndex Selectivity Index (SI = CC50/IC50) Cytotoxicity->SelectivityIndex HitCompounds Hit Compounds SelectivityIndex->HitCompounds AnimalModel Infection of Animal Model HitCompounds->AnimalModel Treatment Treatment with Hit Compounds AnimalModel->Treatment Efficacy Evaluation of Efficacy (Parasitemia Reduction) Treatment->Efficacy Toxicity Evaluation of Toxicity Treatment->Toxicity LeadCompound Lead Compound Efficacy->LeadCompound G cluster_pathway Sterol Biosynthesis Pathway in Trypanosoma Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Essential for membrane integrity) CYP51->Ergosterol Triazole Triazole Derivatives Triazole->Inhibition Inhibition->CYP51 Inhibition

References

Unraveling the Multifaceted Mechanisms of 5-Amino-1,2,3-triazole-4-carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1,2,3-triazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the distinct mechanisms of action associated with derivatives of this versatile core, offering insights into their therapeutic potential against a range of diseases, from bacterial infections to cancer and trypanosomiasis. We delve into the specific molecular interactions and signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental protocols to aid in future research and development.

Comparative Analysis of Biological Activity

The 5-amino-1,2,3-triazole-4-carboxamide core has been successfully modified to target diverse biological processes. Below, we compare the performance of lead compounds from three distinct therapeutic areas: antibacterial (SOS response inhibition), anti-trypanosomal, and anticancer.

Table 1: Comparative Performance of Lead 5-Amino-1,2,3-triazole-4-carboxamide Derivatives
Therapeutic Area Lead Compound/Series Mechanism of Action Key Performance Metrics Reference
Antibacterial 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamideInhibition of RecA-mediated LexA autoproteolysis, disrupting the bacterial SOS DNA damage response.IC50 = 32 µM[1]
Anti-trypanosomal 5-amino-1,2,3-triazole-4-carboxamide (ATC) SeriesNovel mechanism, distinct from known trypanocidal agents like posaconazole.[2]pEC50 > 6 (submicromolar activity against T. cruzi)[1][2]
Anticancer Various 1,2,3-triazole derivativesInhibition of receptor tyrosine kinases (e.g., EGFR), induction of apoptosis, and cell cycle arrest.[3][4][5]IC50 values in the low micromolar to nanomolar range against various cancer cell lines.[3][4][5]

In-Depth Look at Mechanisms of Action

Inhibition of the Bacterial SOS Response

A key antibacterial strategy for this scaffold involves the targeted disruption of the SOS DNA damage response in bacteria. This pathway is crucial for bacterial survival under genotoxic stress, including exposure to certain antibiotics, and its inhibition can potentiate the effects of existing antibacterial agents.

A derivative, 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide, was identified as a potent inhibitor of this pathway.[1] The mechanism centers on the prevention of the autocatalytic cleavage of the LexA repressor protein, a critical activation step in the SOS cascade. This cleavage is mediated by the RecA protein, which forms a nucleoprotein filament on single-stranded DNA that signals the presence of DNA damage. By inhibiting LexA cleavage, the compound effectively locks the SOS response in an "off" state, rendering the bacteria more susceptible to DNA damaging agents.

SOS_Pathway cluster_stress DNA Damage cluster_inhibition Inhibition cluster_pathway SOS Response Pathway DNA Damage DNA Damage RecA RecA DNA Damage->RecA Inhibitor 5-Amino-1,2,3-triazole -4-carboxamide derivative LexA LexA (Repressor) Inhibitor->LexA Prevents cleavage RecA_active RecA* RecA->RecA_active ssDNA RecA_active->LexA Induces cleavage SOS_genes SOS Genes LexA->SOS_genes Represses LexA_cleaved Cleaved LexA DNA_Repair DNA Repair & Mutagenesis SOS_genes->DNA_Repair

Bacterial SOS DNA damage response pathway and the point of inhibition.
Anti-Trypanosomal Activity

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core was identified as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2] Phenotypic screening revealed that this scaffold possesses submicromolar activity against the intracellular amastigote form of the parasite.[1] Interestingly, the mechanism of action appears to be novel and distinct from that of existing anti-trypanosomal drugs like posaconazole, which target ergosterol biosynthesis.[2] While the precise molecular target remains under investigation, the extensive structure-activity relationship (SAR) data generated for the ATC series provides a strong foundation for future target identification and optimization efforts.

Table 2: Structure-Activity Relationship of the Anti-Trypanosomal ATC Series

Compound R1 (benzyl substituent) R2 (amide substituent) pEC50 Cytotoxicity (Vero cells, µM) Aqueous Solubility (µM) Mouse Liver Microsome Clint (µL/min/mg)
3 HH>6>100<16.4
9 4-FH6.3>1002.54.8
20 4-CN3-MeO-Ph6.8>100151.2
37 4-CN2-MeO-pyridyl7.1>100500.8
58 4-CF32-MeO-pyridyl7.2>1001200.5
59 4-OCF32-MeO-pyridyl7.3>1001500.6

Data extracted from Brand et al., J. Med. Chem. 2017, 60, 17, 7284–7299 and its supporting information.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous 1,2,3-triazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of critical signaling pathways that drive tumor growth and survival. A prominent target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.

By binding to the ATP-binding site of the EGFR kinase domain, these triazole derivatives can block its activation and downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][5] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis. Some 1,2,3-triazole-containing hybrids have also been shown to induce apoptosis through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[4]

EGFR_Pathway cluster_inhibition Inhibition cluster_pathway EGFR Signaling Pathway Inhibitor 1,2,3-Triazole Derivative EGFR EGFR Inhibitor->EGFR Blocks activation EGF EGF EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bax Bax Bcl2->Bax Caspase Caspase Activation Bax->Caspase Caspase->Apoptosis

EGFR signaling pathway and points of intervention by 1,2,3-triazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: In Vitro RecA-Mediated LexA Cleavage Assay

This assay biochemically assesses the ability of a compound to inhibit the RecA-stimulated autoproteolysis of the LexA repressor.

Workflow:

RecA_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - RecA Protein - ssDNA - ATPγS Start->Prepare_Reaction Incubate_RecA Incubate to form RecA* filaments Prepare_Reaction->Incubate_RecA Add_Components Add: - LexA Protein - Test Compound Incubate_RecA->Add_Components Incubate_Cleavage Incubate to allow for LexA cleavage Add_Components->Incubate_Cleavage Stop_Reaction Stop reaction (e.g., with SDS-PAGE buffer) Incubate_Cleavage->Stop_Reaction Analyze Analyze by SDS-PAGE & Densitometry Stop_Reaction->Analyze End End Analyze->End

Workflow for the in vitro RecA-mediated LexA cleavage assay.

Methodology:

  • RecA Filament Formation: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 30 mM NaCl, 1 mM DTT), combine RecA protein (final concentration ~1-2 µM) with a non-hydrolyzable ATP analog (e.g., ATPγS, ~1 mM) and single-stranded DNA (ssDNA, e.g., poly(dT), ~5 µM). Incubate at 37°C for 20-30 minutes to allow for the formation of active RecA nucleoprotein filaments (RecA*).

  • Initiation of Cleavage Reaction: Add purified LexA protein (final concentration ~2-5 µM) and the test compound (at various concentrations) to the pre-formed RecA* filaments.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis: Separate the protein fragments by SDS-PAGE and visualize using a suitable staining method (e.g., Coomassie Blue or silver stain). Quantify the band intensities of full-length and cleaved LexA using densitometry to determine the extent of inhibition.

Protocol 2: High-Content Phenotypic Screening for Anti-Trypanosomal Activity

This assay quantifies the efficacy of compounds against the intracellular amastigote stage of Trypanosoma cruzi and simultaneously assesses cytotoxicity to the host cells.

Workflow:

Trypanosoma_Screening_Workflow Start Start Seed_Cells Seed host cells (e.g., Vero, U2OS) in microplates Start->Seed_Cells Infect_Cells Infect with T. cruzi trypomastigotes Seed_Cells->Infect_Cells Incubate_Infection Incubate to allow parasite invasion Infect_Cells->Incubate_Infection Add_Compounds Add test compounds at various concentrations Incubate_Infection->Add_Compounds Incubate_Treatment Incubate for 48-72 hours Add_Compounds->Incubate_Treatment Fix_and_Stain Fix cells and stain nuclei and kinetoplasts (e.g., DAPI/DRAQ5) Incubate_Treatment->Fix_and_Stain Image_Acquisition Automated microscopy and image acquisition Fix_and_Stain->Image_Acquisition Image_Analysis Quantify: - No. of parasites/cell - % infected cells - No. of host cells Image_Acquisition->Image_Analysis End End Image_Analysis->End

Workflow for high-content phenotypic screening of anti-trypanosomal compounds.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells or U2OS) into 96- or 384-well microplates at a density that allows for sub-confluent growth throughout the assay. Allow cells to adhere overnight.

  • Infection: Infect the host cells with tissue culture-derived trypomastigotes of T. cruzi at a multiplicity of infection (MOI) that results in a consistent percentage of infected cells (e.g., MOI of 5-10). Incubate for several hours to allow for parasite invasion.

  • Compound Treatment: Remove the free trypomastigotes by washing and add fresh culture medium containing the test compounds at a range of concentrations. Include appropriate controls (e.g., vehicle control, positive control drug like benznidazole).

  • Incubation: Incubate the plates for 48-72 hours to allow for intracellular amastigote replication.

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells and stain with a fluorescent nuclear stain that labels both the host cell nuclei and the parasite nuclei/kinetoplasts (e.g., DAPI or DRAQ5).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to automatically identify and count host cells and intracellular parasites. Calculate the percentage of infected cells and the number of parasites per cell. The number of host cell nuclei serves as a measure of cytotoxicity.

Protocol 3: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The 5-amino-1,2,3-triazole-4-carboxamide scaffold represents a highly versatile platform for the development of novel therapeutics. Its synthetic tractability allows for the fine-tuning of its structure to achieve potent and selective activity against a diverse array of biological targets. The distinct mechanisms of action highlighted in this guide, from the disruption of bacterial DNA repair to the inhibition of parasitic growth and the induction of apoptosis in cancer cells, underscore the broad therapeutic potential of this chemical class. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical applications.

References

Comparative Cross-Reactivity Profile of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and Related Triazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the potential cross-reactivity of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Direct experimental data on the cross-reactivity of this specific compound is not publicly available. Therefore, this analysis is based on the well-documented cross-reactivity of the broader triazole class of compounds and the biological activities of structurally related 5-amino-1,2,3-triazole-4-carboxamide (ATC) analogs. The primary mechanism of cross-reactivity for many triazole-containing drugs involves the inhibition of cytochrome P450 (CYP) enzymes.[1][2] This guide summarizes available data on related compounds to infer potential off-target interactions and provides standardized experimental protocols for assessing such activities.

Introduction: The Triazole Scaffold and Cross-Reactivity

The 1,2,3-triazole moiety is a key structural feature in a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[3] However, the structural features that confer therapeutic effects can also lead to unintended interactions with other biological targets, a phenomenon known as cross-reactivity or off-target activity.

For the triazole class of drugs, particularly the antifungal agents, a primary concern is the inhibition of human cytochrome P450 (CYP) enzymes.[4][5] This is due to the structural similarity between the fungal target, lanosterol 14α-demethylase (CYP51), and human CYP isoforms.[3] Such interactions can lead to significant drug-drug interactions and adverse effects.[5][6]

The compound of interest, this compound, belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class of molecules. Research into the ATC scaffold has revealed its potential to be biologically active against various targets, including parasitic enzymes and bacterial response pathways, highlighting the potential for this scaffold to interact with multiple biological systems.[7][8][9]

Potential Cross-Reactivity Profile of Triazole-Based Compounds

The following sections detail the known cross-reactivity of triazole compounds with a focus on CYP inhibition, a likely area of off-target activity for this compound.

Cytochrome P450 (CYP) Enzyme Inhibition

Triazole antifungals are known inhibitors of several CYP isoforms, with CYP3A4 being a major target.[2][5] This inhibition can alter the metabolism of co-administered drugs, leading to potential toxicity.[5][6] The nitrogen atoms within the triazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition.[3][4]

  • General Mechanism of Triazole-Mediated CYP Inhibition

CYP_Inhibition cluster_0 Drug Metabolism Pathway cluster_1 Triazole Interaction Drug_Metabolism Co-administered Drug CYP3A4 Cytochrome P450 3A4 Drug_Metabolism->CYP3A4 Metabolized by Metabolite Metabolite CYP3A4->Metabolite Produces Increased_Drug_Levels Increased Plasma Levels of Co-administered Drug CYP3A4->Increased_Drug_Levels Triazole Triazole Compound (e.g., 5-Amino-1-benzyl-1H- 1,2,3-triazole-4-carboxamide) Triazole->CYP3A4 Inhibits Toxicity Potential Toxicity / Adverse Effects Increased_Drug_Levels->Toxicity

Caption: Potential mechanism of triazole-mediated CYP3A4 inhibition.

Comparison with Other Biologically Active Triazoles

While specific data for this compound is unavailable, examining the activity of other triazole derivatives can provide insights into potential cross-reactivity.

Table 1: Comparative Biological Activities of Selected Triazole Compounds

Compound Class/NamePrimary Target/ActivityIC50/EC50 ValuesPotential for Cross-ReactivityReference(s)
Triazole Antifungals
TebuconazoleFungal CYP51CYP3A4 IC50: 0.81 µMHigh potential for CYP inhibition, anti-androgenic activity.[2]
UniconazoleFungal CYP51CYP3A4 IC50: 0.93 µMHigh potential for CYP inhibition, anti-androgenic activity.[2]
HexaconazoleFungal CYP51CYP3A4 IC50: 1.27 µMHigh potential for CYP inhibition, anti-androgenic activity.[2]
PenconazoleFungal CYP51CYP3A4 IC50: 2.22 µMHigh potential for CYP inhibition, anti-androgenic activity.[2]
BitertanolFungal CYP51CYP3A4 IC50: 2.74 µMHigh potential for CYP inhibition, anti-androgenic activity.[2]
5-Amino-1,2,3-triazole-4-carboxamides (ATCs)
ATC Analog (Compound 3)Trypanosoma cruzipEC50 > 6Novel scaffold with potential for off-target effects; further studies required.[8][9]
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamideBacterial RecA/LexA (SOS response)IC50: 32 µMLow cytotoxicity reported, but potential for other off-target interactions exists.[7]
Other 1,2,3-Triazole Derivatives
1H-1,2,3-triazole-4-carboxamidesPregnane X receptor (PXR) antagonistsIC50 values in low nanomolar to micromolar rangePotential for interaction with nuclear receptors and modulation of drug metabolism pathways.[10]

Note: The data presented is for comparative purposes and does not represent the activity of this compound.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of a novel compound like this compound, a tiered approach employing various in vitro assays is recommended.

General Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow Start Test Compound (this compound) Primary_Screen Primary Target Engagement Assay Start->Primary_Screen Broad_Panel Broad Panel Off-Target Screening (e.g., Receptor Binding Assays) Start->Broad_Panel CYP_Inhibition Cytochrome P450 Inhibition Assays (e.g., CYP3A4, 2D6, 2C9) Start->CYP_Inhibition Cell_Based Cell-Based Phenotypic Assays Start->Cell_Based Data_Analysis Data Analysis and Hit Identification Broad_Panel->Data_Analysis CYP_Inhibition->Data_Analysis Cell_Based->Data_Analysis Follow_Up Follow-up Dose-Response Studies for Identified Off-Targets Data_Analysis->Follow_Up Risk_Assessment Cross-Reactivity Risk Assessment Follow_Up->Risk_Assessment

References

A Comparative Analysis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and its analogs, focusing on their antiparasitic, anticancer, and pregnane X receptor (PXR) inhibitory activities. The information presented is supported by experimental data to facilitate objective comparisons and guide future drug development efforts.

Antiparasitic Activity: Targeting Trypanosoma cruzi

Analogs of 5-amino-1,2,3-triazole-4-carboxamide have shown significant promise as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. Phenotypic high-content screening identified the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core as a novel and potent hit series.[1][2] Optimization of this series has led to improvements in potency, aqueous solubility, and metabolic stability.[3]

A key finding in the structure-activity relationship (SAR) is the crucial role of the 5-amino group. Its replacement with hydrogen, methyl, chloro, or dimethylamino groups resulted in a loss of activity, suggesting its involvement in maintaining a bioactive conformation or specific interactions with the molecular target.[1] Modifications of the central triazole to imidazole or pyrazole also led to inactivity.[1]

Optimization efforts have focused on the peripheral substituents. For instance, modifications at the para-position of the benzyl ring were explored to enhance metabolic stability.[4] The introduction of an oxadiazole ring was investigated to mitigate the risk of in vivo release of potentially mutagenic anilines.[2]

Comparative Biological Data against T. cruzi
CompoundR Group (Modification from Benzyl)pEC50
3 Unsubstituted Benzyl> 6
43 N-phenyl> 6
44 N-benzylInactive
45 Adamantyl amide5.5

pEC50 is the negative logarithm of the half-maximal effective concentration.

Anticancer Activity

Various derivatives of 1,2,3-triazole-4-carboxamide have been investigated for their potential as anticancer agents.[5][6] These compounds have been shown to target multiple cancer cell lines, with proposed mechanisms including the inhibition of enzymes like EGFR and CDK-4.[7][8]

For example, a series of 1,2,3-triazole-containing chalcone derivatives displayed potential activity against A549 lung cancer cells, with IC50 values in the low micromolar range.[9] Another study on 1,2,3-triazole-4-carboxamides containing podophyllotoxin suggested DNA topoisomerase-IIα inhibitory activity.[10]

Comparative Anticancer Activity Data (IC50 in µM)
CompoundCancer Cell LineIC50 (µM)Reference
7a A549 (Lung)8.67[9]
7c A549 (Lung)9.74[9]
8 HT-1080 (Fibrosarcoma)15.13[11]
8 A-549 (Lung)21.25[11]
8 MCF-7 (Breast)18.06[11]
8 MDA-MB-231 (Breast)16.32[11]

Pregnane X Receptor (PXR) Inhibition

A series of 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective inverse agonists and antagonists of the pregnane X receptor (PXR), a key regulator of drug metabolism.[12][13] The inhibition of PXR is a valuable therapeutic strategy to mitigate adverse drug-drug interactions.

Structure-activity relationship studies revealed that replacing a sulfonyl linkage in a previous series with a carbonyl amide linkage generated compounds with moderate PXR binding and antagonist activity.[12] Further optimization led to the discovery of analogs with low nanomolar IC50 values for both binding and cellular activity.[13]

Comparative PXR Inhibition Data
CompoundR GroupPXR Binding IC50 (µM)PXR Antagonist Activity IC50 (µM)
1 Exemplified analog1.234
9 Pyrrolidin-1-yl2.7-
10 Piperidin-1-yl9.4-
13 1H-pyrrol-1-yl1.4-

Experimental Protocols

Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides

A general synthetic route involves the cyclization of an azide with an α-cyano amide. Alternatively, a Lewis-acid catalyzed amination of the corresponding ethyl ester can be employed. The azide intermediates are typically prepared from alkyl or benzyl halides with sodium azide or from a primary amine via diazo transfer.[1]

Trypanosoma cruzi Growth Inhibition Assay
  • Cell Culture : Vero cells and trypomastigotes of T. cruzi (Tulahuen strain expressing β-galactosidase) are harvested, centrifuged, and resuspended in DMEM without phenol red, supplemented with 1% PSG, 2% FBS, 1 mmol L−1 sodium-pyruvate, and 25 mmol L−1 HEPES.

  • Infection : Vero cells and trypomastigotes are mixed at a 1:1 ratio to achieve a multiplicity of infection (MOI) of 1. 100 µL of this mixture (containing 50,000 of each cell type) is added to each well of a 96-well plate containing the test compounds.

  • Compound Treatment : Test compounds are serially diluted, typically starting from 100 µmol L−1. Benznidazole is used as a positive control.

  • Incubation : Plates are incubated for four days at 37 °C.

  • Quantification : 50 µL of a PBS solution containing 0.25% NP40 and 500 µmol L−1 chlorophenol red-β-D-galactoside (CPRG) is added to each well. After a 4-hour incubation at 37 °C, the absorbance is read at 590 nm.[14]

Anticancer Cytotoxicity (MTT) Assay
  • Cell Seeding : Cancer cell lines (e.g., A-549, MCF-7, HT-1080) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours at 37 °C.

  • Compound Treatment : Cells are treated with a concentration gradient of the 1,2,3-triazole derivatives for 24 hours. Doxorubicin is often used as a reference drug.

  • MTT Incubation : 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • Formazan Solubilization : The supernatant is discarded, and the formazan product is dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Reading : The absorbance is measured using a microplate reader.[11]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PXR_Inhibition_Pathway cluster_ligand Ligand Binding cluster_downstream Downstream Effects Triazole_Analog 5-Amino-1,2,3-triazole-4-carboxamide Analog PXR Pregnane X Receptor (PXR) Triazole_Analog->PXR Inhibition PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex Heterodimerization with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex PBRE PXR Response Element (DNA) PXR_RXR_Complex->PBRE Binding to Gene_Transcription Target Gene Transcription (e.g., CYP3A4) PBRE->Gene_Transcription Initiates Drug_Metabolism Altered Drug Metabolism Gene_Transcription->Drug_Metabolism Leads to

Caption: PXR Inhibition Signaling Pathway.

Anticancer_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Addition Add Triazole Analogs (various concentrations) Cell_Seeding->Compound_Addition Incubation_24h Incubate for 24 hours Compound_Addition->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Experimental Workflow.

T_cruzi_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cells Prepare Vero Cells and T. cruzi Trypomastigotes Mix_Cells Mix Cells (MOI=1) Prepare_Cells->Mix_Cells Add_to_Plates Add Cell Mixture to Plates with Compounds Mix_Cells->Add_to_Plates Incubate_4d Incubate for 4 Days Add_to_Plates->Incubate_4d Add_Substrate Add CPRG Substrate Incubate_4d->Add_Substrate Incubate_4h Incubate for 4 Hours Add_Substrate->Incubate_4h Read_Absorbance Read Absorbance (590 nm) Incubate_4h->Read_Absorbance Calculate_pEC50 Calculate pEC50 Values Read_Absorbance->Calculate_pEC50

Caption: T. cruzi Growth Inhibition Assay Workflow.

References

A Comparative Guide to Anti-Trypanosoma cruzi Agents: The 5-Amino-1,2,3-triazole-4-carboxamide (ATC) Scaffold vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel anti-Chagas disease chemical scaffold, the 5-Amino-1,2,3-triazole-4-carboxamide (ATC) series, against established clinical and investigational drugs, Benznidazole and Posaconazole. The discovery of the ATC series originated from a phenotypic screening approach, identifying compounds with potent activity against the intracellular amastigote stage of Trypanosoma cruzi, the parasite responsible for Chagas disease. This contrasts with the target-based development of drugs like Posaconazole.

Performance Comparison: In Vitro Efficacy and Selectivity

The following table summarizes the in vitro performance of representative compounds against the intracellular amastigote stage of T. cruzi and their toxicity against host cells. The ATC series, particularly optimized compounds, demonstrates potency comparable to or exceeding that of the standard-of-care drug, Benznidazole.

Compound/DrugChemical ScaffoldTarget/Mechanism of ActionHost Cell LinePotency (EC₅₀/pEC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
ATC Hit (Cpd 3) 5-Amino-1,2,3-triazole-4-carboxamideUnknown (Phenotypic Hit)VEROpEC₅₀ > 6 (~1 µM)>50 µM>50
ATC Lead (Cpd 58) 5-Amino-1,2,3-triazole-4-carboxamideUnknown (Phenotypic Hit)VEROpEC₅₀ = 7.3 (0.05 µM)79 µM>1500
Benznidazole (BNZ) 2-NitroimidazoleNitroreductase-mediated DNA damageVERO1.93 - 4.67 µM[1][2]>100 - >500 µM[2]>21 - >259
Posaconazole (POS) TriazoleSterol 14α-demethylase (CYP51)VERO / L60.01 - 0.25 µM[3]>100 µM>400

Note: EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values can vary based on parasite strain, host cell line, and assay conditions. The data presented are representative values from cited literature for comparison.

In Vivo Efficacy in Murine Models

While in vitro potency is crucial, in vivo efficacy determines the true therapeutic potential. Studies in BALB/c mouse models of Chagas disease reveal significant differences in the ability of these compounds to achieve sterile cure.

Compound/DrugMouse ModelDosing RegimenOutcomeReference
ATC Lead (Cpd 58) BALB/c (Acute & Chronic)50 mg/kg, oral, b.i.d., 20 daysSignificant reduction in parasite burden; No sterile cure.[4]
Benznidazole (BNZ) BALB/c (Acute & Chronic)100 mg/kg, oral, q.d., 20 days100% sterile cure achieved.[5][6][7][5][6][7]
Posaconazole (POS) BALB/c (Acute & Chronic)20 mg/kg, oral, q.d., 20 daysSignificant reduction in parasite burden; Failed to achieve sterile cure in most cases.[6][7][8][6][7][8]

Mechanisms of Action & Discovery Workflow

The discovery and mode of action for the ATC series differ fundamentally from the comparator drugs. The ATC series was identified through an unbiased phenotypic screen, whereas Benznidazole and Posaconazole have well-defined molecular targets.

G cluster_0 Phenotypic Discovery Workflow (ATC Series) cluster_1 Target-Based Mechanisms cluster_BNZ Benznidazole (BNZ) cluster_POS Posaconazole (POS) A High-Throughput Screen (Compound Library vs T. cruzi-infected VERO cells) B Primary Hit Identification (e.g., Cpd 3) A->B C Structure-Activity Relationship (SAR) Studies B->C D Lead Optimization (Improved Potency & Safety) C->D E Optimized Lead (e.g., Cpd 58) D->E F In Vivo Efficacy Testing E->F BNZ_1 BNZ enters parasite BNZ_2 Parasite Nitroreductase (NTR) BNZ_1->BNZ_2 BNZ_3 Generation of Nitro Radical Anions BNZ_2->BNZ_3 BNZ_4 DNA Damage & Macromolecule Disruption BNZ_3->BNZ_4 BNZ_5 Parasite Death BNZ_4->BNZ_5 POS_1 POS enters parasite POS_2 Inhibition of CYP51 Enzyme POS_1->POS_2 POS_3 Ergosterol Biosynthesis Blocked POS_2->POS_3 POS_4 Defective Cell Membrane POS_3->POS_4 POS_5 Parasite Death POS_4->POS_5

Discovery workflow and mechanisms of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for the key assays cited.

In Vitro Intracellular Amastigote Assay

This assay is the primary method for determining the potency of compounds against the clinically relevant intracellular stage of T. cruzi.

G A Day 1: Seed Host Cells Seed VERO cells (4x10³ cells/well) in 96-well plates. Incubate for 24h. B Day 2: Infection Infect VERO monolayer with T. cruzi trypomastigotes (MOI 10:1). Incubate for 2-5h. A->B C Day 2: Wash & Compound Addition Wash wells to remove extracellular parasites. Add media with serial dilutions of test compounds. B->C D Day 2-5/7: Incubation Incubate plates for 72-120h at 37°C, 5% CO₂. C->D E Day 5/7: Assay Readout Fix and stain cells (e.g., Hoechst). Use high-content imaging to quantify intracellular amastigotes. D->E F Data Analysis Calculate parasite count per cell. Determine EC₅₀ and CC₅₀ values from dose-response curves. E->F

Workflow for the in vitro amastigote assay.

Detailed Steps:

  • Host Cell Seeding : VERO (monkey kidney epithelial) cells are seeded into 96-well black, clear-bottom imaging plates at a density of 4 x 10³ cells per well in DMEM supplemented with 10% FBS and incubated for 24 hours.[9]

  • Infection : The VERO cell monolayer is infected with a reporter strain of T. cruzi trypomastigotes (e.g., expressing tdTomato or luciferase) at a Multiplicity of Infection (MOI) of 10:1 (10 parasites per host cell). The plates are incubated for 2 to 5 hours to allow for parasite invasion.[9][10]

  • Compound Application : After the infection period, wells are washed with PBS to remove any parasites that were not internalized. Fresh media containing 2-fold serial dilutions of the test compounds is then added. A vehicle control (e.g., 0.5% DMSO) is included.[9]

  • Incubation : Plates are incubated for an additional 72 to 120 hours. Longer incubation times can be crucial for assessing compounds with replication-dependent mechanisms of action.[1][9]

  • Quantification : Cells are fixed with 4% formaldehyde, permeabilized, and stained with a nuclear stain like Hoechst 33342. An automated high-content imaging system is used to acquire images and quantify the number of intracellular amastigotes per host cell.[1]

  • Analysis : The percentage of parasite inhibition is calculated relative to the vehicle control. EC₅₀ (for parasite inhibition) and CC₅₀ (for host cell toxicity, based on host cell counts) values are determined by fitting the data to a dose-response curve using appropriate software.

In Vivo Murine Model of Chagas Disease

This protocol uses bioluminescence imaging (BLI) to non-invasively monitor parasite burden and assess the efficacy of compounds in a clinically relevant animal model.

Detailed Steps:

  • Animal Model and Parasites : Female BALB/c mice (7-8 weeks old) are used. Infections are established using bioluminescent T. cruzi strains (e.g., CL Brener expressing firefly luciferase), which enables sensitive, real-time monitoring of the infection.[11][12]

  • Infection : Mice are infected via intraperitoneal (i.p.) injection with 1,000-10,000 bloodstream trypomastigotes.[11]

  • Treatment : Treatment is initiated during either the acute phase (e.g., day 14 post-infection) or the chronic phase (e.g., day 70+ post-infection). Drugs are typically administered daily via oral gavage for 20 consecutive days.[5][11]

  • Efficacy Monitoring (BLI) :

    • In Vivo Imaging : At specified time points, mice are anesthetized and injected i.p. with D-luciferin (150 mg/kg). Bioluminescence is quantified 10-20 minutes later using an IVIS imaging system. The total flux (photons/second) is measured to determine whole-body parasite burden.[13]

    • Ex Vivo Imaging : At the experimental endpoint, organs (heart, colon, adipose tissue, etc.) are excised and imaged to identify specific tissue reservoirs of the parasites.[12]

  • Assessment of Sterile Cure : To confirm the complete eradication of parasites, treated mice are immunosuppressed with cyclophosphamide weeks after the end of treatment. A relapse of bioluminescence indicates a failure to achieve sterile cure.[6][7]

References

Investigating Potential Resistance to Triazole Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the development of new therapeutic agents. This guide provides a comparative overview of the potential mechanisms of resistance to triazole carboxamides, a promising class of compounds with diverse biological activities. By examining experimental data and established resistance pathways of structurally related compounds, we can anticipate and strategically address the development of resistance to novel triazole carboxamide-based therapies.

Key Resistance Mechanisms

Resistance to triazole-based compounds, including triazole carboxamides, is often multifactorial. The primary mechanisms can be categorized as follows:

  • Target Site Modification: Mutations in the gene encoding the target protein can reduce the binding affinity of the drug, thereby diminishing its efficacy. For antifungal triazoles that target lanosterol 14α-demethylase, mutations in the CYP51 (also known as ERG11) gene are a common cause of resistance.

  • Target Overexpression: An increase in the expression level of the target protein can titrate the drug, requiring higher concentrations to achieve a therapeutic effect.

  • Drug Efflux: Increased activity of cellular efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, can actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.

  • Metabolic Bypass Pathways: Cells may develop or upregulate alternative metabolic pathways to circumvent the inhibitory effect of the drug on its primary target.

Comparative Performance Data

The following tables summarize the in vitro activity of various triazole and next-generation compounds against both susceptible and resistant fungal strains, as well as the cytotoxic activity of novel triazole carboxamides against cancer cell lines.

Table 1: Antifungal Activity of Triazoles and Tetrazoles Against Candida albicans

CompoundStrainGenotype / PhenotypeMIC (µg/mL)
Fluconazole SC5314Wild-Type0.25
DSY296ERG11 Y132F mutation4
DSY294ERG11 K143R mutation2
DSY658TAC1 GOF mutation (CDR1/2 overexpression)16
Itraconazole SC5314Wild-Type0.016
DSY296ERG11 Y132F mutation0.25
DSY294ERG11 K143R mutation0.125
DSY658TAC1 GOF mutation (CDR1/2 overexpression)1
VT-1161 (Tetrazole) SC5314Wild-Type0.016
DSY296ERG11 Y132F mutation0.5
DSY294ERG11 K143R mutation0.063
DSY658TAC1 GOF mutation (CDR1/2 overexpression)0.25
VT-1598 (Tetrazole) SC5314Wild-Type≤0.008
DSY296ERG11 Y132F mutation0.031
DSY294ERG11 K143R mutation0.016
DSY658TAC1 GOF mutation (CDR1/2 overexpression)0.016

Data synthesized from studies on azole-resistant Candida albicans.

Table 2: Antifungal Activity of Novel 1,2,4-Triazole Carboxamide Derivatives [1]

CompoundPhysalospora piricola EC50 (µg/mL)Phytophthora capsici EC50 (µg/mL)
Mefentrifluconazole 39.51675.433
Compound 6h 13.095Not Reported
Compound 5j Not Reported17.362

EC50 values represent the concentration required to inhibit fungal growth by 50%.[1]

Table 3: Cytotoxic Activity of Novel 1,2,3-Triazole Carboxamide Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Cisplatin MCF-7 (Breast)45.33
LaSOM 186 MCF-7 (Breast)2.66
LaSOM 190 MCF-7 (Breast)2.85
Doxorubicin MCF-7 (Breast)10.81
Compound with 4-isopropyl substituent MCF-7 (Breast)10.16

IC50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of resistance mechanisms. Below are outlines of key experimental protocols.

Development of Drug-Resistant Cell Lines

Objective: To generate cell lines with acquired resistance to a specific triazole carboxamide.

Methodology:

  • Continuous Exposure:

    • Initiate cell culture with the parental (sensitive) cell line.

    • Expose the cells to the triazole carboxamide at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).

    • Once the cells have adapted and are growing steadily, gradually increase the drug concentration in a stepwise manner.

    • Continue this process until the cells can tolerate significantly higher concentrations of the drug (e.g., 5-10 times the original IC50).

  • Pulsed Exposure:

    • Treat cells with a high concentration of the triazole carboxamide (e.g., IC50 or higher) for a short period (e.g., 24-48 hours).

    • Remove the drug and allow the surviving cells to recover and repopulate.

    • Repeat this cycle of treatment and recovery.

Confirmation of Resistance: Compare the IC50 value of the selected cell population to the parental cell line using a cell viability assay. A significant increase in the IC50 value confirms the development of resistance.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the triazole carboxamide and a vehicle control.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the mRNA expression levels of genes potentially involved in resistance (e.g., CYP51, ABC transporters).

Methodology:

  • Isolate total RNA from both parental and resistant cell lines.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for the target genes and a housekeeping gene (for normalization).

  • Analyze the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blot)

Objective: To determine the protein levels of target enzymes or efflux pumps.

Methodology:

  • Lyse parental and resistant cells to extract total protein.

  • Determine protein concentration using a protein assay (e.g., BCA assay).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with primary antibodies specific to the proteins of interest (e.g., anti-CYP51, anti-MDR1).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and image the blot.

  • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involved in the investigation of triazole carboxamide resistance.

Resistance_Mechanisms cluster_drug Triazole Carboxamide cluster_cell Target Cell cluster_resistance Resistance Mechanisms Drug Triazole Carboxamide Target Target Enzyme (e.g., CYP51) Drug->Target Inhibition MetabolicPathway Metabolic Product Target->MetabolicPathway Catalysis EffluxPump Efflux Pump (e.g., ABC Transporter) EffluxPump->Drug Drug Efflux Mutation Target Site Mutation Mutation->Target Alters binding site Overexpression Target Overexpression Overexpression->Target Increases quantity Efflux Efflux Pump Upregulation Efflux->EffluxPump Increases activity

Caption: Overview of potential resistance mechanisms to triazole carboxamides.

Experimental_Workflow cluster_setup Experimental Setup cluster_development Resistance Development cluster_analysis Analysis of Resistant Cells Start Parental Cell Line Exposure Continuous/Pulsed Drug Exposure Start->Exposure Drug Triazole Carboxamide Drug->Exposure Selection Selection of Resistant Population Exposure->Selection IC50 IC50 Determination (MTT Assay) Selection->IC50 Confirm Resistance Gene Gene Expression (qRT-PCR) Selection->Gene Investigate Mechanisms Protein Protein Expression (Western Blot) Selection->Protein Investigate Mechanisms

Caption: Workflow for developing and characterizing drug-resistant cell lines.

Efflux_Pump_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_out Triazole Carboxamide Drug_in Triazole Carboxamide Drug_out->Drug_in Passive Diffusion EffluxPump ABC Transporter EffluxPump->Drug_out ATP-dependent Efflux Drug_in->EffluxPump Binding Target Target Enzyme Drug_in->Target Inhibition

Caption: Mechanism of drug efflux mediated by ABC transporters.

References

In Vivo Efficacy of Optimized Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of recently developed, optimized triazole compounds in the fields of antifungal and anticancer therapy. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.

Antifungal Triazole Compounds: Targeting Fungal Infections

A novel series of triazole derivatives has demonstrated significant promise in overcoming challenges associated with current antifungal therapies, such as drug resistance. A standout compound, designated 6c , has shown superior efficacy in preclinical models compared to the widely used antifungal agent, fluconazole.

Quantitative Data Summary: Antifungal Efficacy

The following table summarizes the in vitro and in vivo efficacy of compound 6c compared to fluconazole against Candida albicans, a common fungal pathogen.

CompoundIn Vitro Efficacy (MIC against C. albicans in µg/mL)In Vivo Efficacy (Fungal Burden in Kidneys of Infected Mice)
Optimized Triazole (6c) 0.0625[1]Significant reduction at 1.0 mg/kg[1]
Fluconazole (Standard) 0.5Standard efficacy

Lower MIC values indicate higher in vitro potency. Fungal burden is a key indicator of in vivo efficacy.

Experimental Protocols: Antifungal In Vivo Study

Systemic Candida albicans Infection Mouse Model:

The in vivo efficacy of compound 6c was evaluated in a murine model of systemic candidiasis.[1]

  • Animal Model: Male ICR mice.

  • Infection: Mice were infected with a suspension of C. albicans SC5314 via tail vein injection.

  • Treatment: The test compound 6c was administered intravenously at doses of 0.5, 1.0, and 2.0 mg/kg, once daily for three consecutive days, starting 2 hours post-infection.[1]

  • Efficacy Endpoint: On day 4 post-infection, the fungal burden in the kidneys was determined by homogenizing the tissues and plating serial dilutions on Sabouraud dextrose agar. The number of colony-forming units (CFU) per gram of tissue was then calculated.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Optimized triazole antifungals like compound 6c function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.

Antifungal_Mechanism cluster_fungus Fungal Cell cluster_inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps, including CYP51-mediated demethylation Fungal Cell Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component Triazole Compound (6c) Optimized Triazole (e.g., 6c) CYP51 CYP51 Triazole Compound (6c)->CYP51 Inhibits Anticancer_Workflow cluster_cell Cancer Cell cluster_mito Mitochondrial Events DAN94 DAN94 Mitochondria Mitochondria DAN94->Mitochondria Targets Mitochondrial Metabolism ROS_Production Increased Reactive Oxygen Species (ROS) Mitochondria->ROS_Production Induces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ROS_Production->MOMP Triggers Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Leads to Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Initiates Caspase_Activation Caspase_Activation Apoptosome_Formation->Caspase_Activation Activates Apoptosis Apoptosis (Cancer Cell Death) Caspase_Activation->Apoptosis Executes

References

Head-to-Head Comparison of Novel Arylimidamide Derivatives as Trypanosoma cruzi Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of Chagas disease, this guide provides a detailed, data-driven comparison of two novel arylimidamide derivatives, 18SAB075 and 16DAP002, against the current standard-of-care drug, benznidazole (Bz). This analysis is based on a recent head-to-head study evaluating their in vitro efficacy against different stages of Trypanosoma cruzi, the causative agent of Chagas disease.

Performance Data Summary

The in vitro trypanocidal activity and cytotoxicity of the novel arylimidamide derivatives 18SAB075 and 16DAP002 were directly compared with benznidazole. The following table summarizes the key quantitative data from these experiments, including the 50% effective concentration (EC50) against bloodstream trypomastigotes and intracellular amastigotes, as well as cytotoxicity against host cells.

CompoundTrypanocidal Activity vs. Bloodstream Trypomastigotes (EC50 in µM)Activity vs. Intracellular Amastigotes (EC50 in µM)Cytotoxicity vs. Cardiac Cells (EC50 in µM)
18SAB075 0.30.9> 32
16DAP002 31.5> 32
Benznidazole (Bz) Not explicitly stated, but 18SAB075 is ~43-fold more effective1.5Not specified

Data extracted from a study on novel arylimidamide derivatives against Trypanosoma cruzi.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the comparison of 18SAB075 and 16DAP002.

Trypanocidal Activity against Bloodstream Trypomastigotes
  • Parasite Preparation: Bloodstream trypomastigotes of the Y strain were used.

  • Incubation: Parasites (5 x 10^6/ml) were incubated for 24 hours at 37°C in RPMI medium.

  • Compound Addition: Serial dilutions of the test compounds (18SAB075, 16DAP002) and the reference drug (benznidazole) were added to the parasite cultures, with concentrations ranging from 0 to 32 µM. Control cultures with no compound were run in parallel.

  • Quantification: After the 24-hour incubation, the number of live parasites was quantified directly using a Neubauer chamber under a light microscope.

  • EC50 Calculation: The EC50 value, defined as the compound concentration that reduces the number of parasites by 50%, was calculated from the dose-response curves.[1]

Activity against Intracellular Amastigotes (Y strain)
  • Cell Infection: Cardiac cells were infected with T. cruzi (Y strain). After 24 hours of parasite-host cell interaction, the cultures were washed to remove any free, non-internalized parasites.

  • Compound Treatment: The infected cell cultures were then incubated for an additional 48 hours with increasing concentrations of the test compounds. The medium was replaced every 24 hours. The cells were maintained at 37°C in a 5% CO2 atmosphere.

  • Microscopic Analysis: Following treatment, the infected cardiac cells were fixed and stained with Giemsa solution.

  • Infection Index Calculation: The activity of the compounds was determined by calculating the infection index. This was achieved by scoring the mean number of infected host cells and the mean number of parasites per infected cell. The infection index is defined as the percentage of infected cells multiplied by the average number of intracellular amastigotes per infected host cell.[1]

Cytotoxicity Assay
  • Cell Culture: Cardiac cell cultures were used to assess the toxicity of the compounds to the host cells.

  • Assay Method: The alamarBlue assay was employed to determine cell viability.

  • Data Analysis: The EC50 for cytotoxicity was determined as the concentration of the compound that reduces cellular viability by 50%. For the tested compounds, no loss of cellular viability was observed at concentrations up to 32 µM.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro testing of novel T. cruzi inhibitors as described in the experimental protocols.

experimental_workflow cluster_in_vitro In Vitro Efficacy and Toxicity Assessment cluster_trypomastigote Trypomastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay start Start: Novel Inhibitor Candidates (18SAB075, 16DAP002) cluster_trypomastigote cluster_trypomastigote start->cluster_trypomastigote cluster_amastigote cluster_amastigote start->cluster_amastigote cluster_cytotoxicity cluster_cytotoxicity start->cluster_cytotoxicity trypo_prep Prepare Bloodstream Trypomastigotes (Y strain) trypo_treat Incubate with Compounds (24h, 37°C) trypo_prep->trypo_treat trypo_quant Quantify Live Parasites (Microscopy) trypo_treat->trypo_quant trypo_ec50 Calculate EC50 trypo_quant->trypo_ec50 end_node Comparative Analysis trypo_ec50->end_node ama_infect Infect Cardiac Cells with T. cruzi (24h) ama_wash Wash to Remove Free Parasites ama_infect->ama_wash ama_treat Incubate with Compounds (48h, 37°C) ama_wash->ama_treat ama_stain Fix and Stain (Giemsa) ama_treat->ama_stain ama_index Calculate Infection Index ama_stain->ama_index ama_ec50 Calculate EC50 ama_index->ama_ec50 ama_ec50->end_node cyto_cells Culture Cardiac Cells cyto_treat Treat with Compounds cyto_cells->cyto_treat cyto_assay Perform alamarBlue Assay cyto_treat->cyto_assay cyto_ec50 Determine Cytotoxicity EC50 cyto_assay->cyto_ec50 cyto_ec50->end_node

Caption: Workflow for in vitro evaluation of novel T. cruzi inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, a compound recognized for its potential in various research applications. Adherence to these protocols is critical to protect laboratory personnel and the environment.

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. This ensures compliance with local, state, and federal regulations and minimizes environmental impact.

Hazard Profile and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards.[1]

Table 1: GHS Hazard Information for this compound [1]

Hazard ClassHazard StatementGHS Pictogram
Acute toxicity, oralH302: Harmful if swallowed
alt text
Skin corrosion/irritationH315: Causes skin irritation
alt text
Serious eye damage/eye irritationH319: Causes serious eye irritation
alt text
Specific target organ toxicity, single exposureH335: May cause respiratory irritation
alt text

Personal Protective Equipment (PPE): When handling this chemical, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Always work in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the standard operational steps for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Collection:

  • Designate a specific, compatible container for the collection of solid this compound waste.

  • The container must be in good condition, with a secure, tight-fitting lid.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Labeling:

  • Immediately label the waste container with a hazardous waste tag as soon as the first portion of waste is added.

  • The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.

4. Request for Pickup:

  • Once the container is full, or if the waste has been stored for the maximum allowable time according to your institution's policy (often not to exceed one year), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Do not transport the hazardous waste yourself. Trained EHS personnel will collect it for proper disposal.

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

Below is a workflow diagram illustrating the disposal process.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process GenerateWaste Generate Waste (this compound) CollectWaste Collect in a Compatible Container GenerateWaste->CollectWaste Step 1 LabelContainer Label with Hazardous Waste Tag CollectWaste->LabelContainer Step 2 StoreInSAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA Step 3 RequestPickup Request Pickup from Environmental Health & Safety (EHS) StoreInSAA->RequestPickup Step 4 EHSCollection EHS Collects Waste RequestPickup->EHSCollection LicensedDisposal Transport to Licensed Hazardous Waste Facility EHSCollection->LicensedDisposal

Caption: Disposal workflow for this compound.

Considerations for Chemical Neutralization

While the primary disposal route is through a licensed facility, in some cases, chemical neutralization may be considered to reduce the hazardous nature of a substance before disposal. For this compound, the carboxamide functional group could potentially be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Therefore, it is strongly advised not to attempt chemical neutralization of this compound waste unless a detailed and validated procedure is provided by a reputable source and approved by your institution's EHS department.

By following these established procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] The required personal protective equipment is determined by these potential risks.

Hazard Summary Table

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[1]
Skin Irritation (Category 2)H315Causes skin irritation[1]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)H335May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following PPE is mandatory. This creates a barrier between the user and potential exposure.[2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[2]Prevents skin contact that can lead to irritation. Gloves should be changed regularly, especially if contamination is suspected.[5]
Body Protection Laboratory coat, long-sleeved clothing, or coveralls.[3][6]Minimizes skin exposure to the chemical powder.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator (e.g., N95) is required.[5][6]Protects against inhalation of the powder, which may cause respiratory tract irritation.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps for managing this compound from receipt to disposal.

Experimental Workflow and Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don Required PPE B 2. Prepare Work Area (Fume Hood) A->B C 3. Weigh Compound Carefully B->C D 4. Perform Experimental Procedure C->D E 5. Decontaminate Surfaces D->E F 6. Segregate Waste E->F G 7. Dispose of Waste (Follow Institutional Guidelines) F->G H 8. Doff PPE Correctly G->H

Caption: Workflow for safe handling and disposal of the chemical.

Step-by-Step Guidance:

  • Preparation :

    • Don PPE : Before handling the compound, put on all required personal protective equipment as specified in the table above.

    • Work Area : All handling of the solid compound should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[5] Ensure the work surface is clean and uncluttered.

  • Handling :

    • Weighing : When weighing, use a spatula and handle the powder gently to avoid creating airborne dust.

    • Procedure : Follow the specific experimental protocol. Avoid direct contact with the skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water and seek medical advice.

  • Disposal Plan :

    • Waste Segregation : Do not mix waste containing this compound with other waste streams. It should be treated as hazardous chemical waste.

    • Solid Waste : Any contaminated solid materials (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container.

    • Disposal : All waste must be disposed of through an approved hazardous waste management service, in accordance with local and national regulations.[7]

  • Cleanup :

    • Decontamination : Thoroughly clean the work area with an appropriate solvent and then soap and water.

    • Doffing PPE : Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last. Wash hands thoroughly after completing all work.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.